6,6'-Diazido-6,6'-dideoxytrehalose
Description
Structure
3D Structure
Properties
IUPAC Name |
imino-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O9/c13-17-15-1-3-5(19)7(21)9(23)11(25-3)27-12-10(24)8(22)6(20)4(26-12)2-16-18-14/h3-14,19-24H,1-2H2/q+2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQFTGGURWUGHN-LIZSDCNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN=[N+]=N)O)O)O)O)O)O)N=[N+]=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O9+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the structure of 6,6'-Diazido-6,6'-dideoxytrehalose?
Structural Characterization, Synthesis, and Chemical Biology Applications[1][2][3][4][5]
Executive Summary
6,6'-Diazido-6,6'-dideoxytrehalose (often abbreviated as TreAz or 6,6'-TreDN3 ) is a bioorthogonal probe derived from
This guide details the structural integrity, synthetic pathways, and validation protocols for TreAz, emphasizing its critical role in studying the Mycobacterium tuberculosis (Mtb) cell envelope ("The Trehalome").[3]
Structural Specifications & Physicochemical Properties[1][2][4][5][6][7]
The defining feature of TreAz is the
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 6-Azido-6-deoxy- |
| Common Name | This compound |
| CAS Registry Number | 18933-88-5 |
| Molecular Formula | |
| Molecular Weight | 392.32 g/mol |
| Melting Point | 209–211 °C (dec.)[1][2][3][4] |
| Solubility | High: DMSO, Water; Low: DCM, Hexanes |
| Appearance | White crystalline solid |
Structural Logic
The trehalose core adopts a "clam-shell" conformation in solution.[1][2][3][4] The substitution of
Synthesis Protocol: Regioselective Functionalization
Expert Insight: Direct azidation of trehalose is difficult due to the presence of eight hydroxyl groups. The most robust protocol utilizes the steric accessibility of the primary alcohols (C6/C6') for selective activation via sulfonation (Tosylation or Mesylation), followed by nucleophilic displacement.
Phase 1: Selective Activation (Tosylation)
Reagents:
-
Suspend anhydrous trehalose in dry pyridine at 0 °C.
-
Add TsCl (2.2 equiv) dropwise to minimize poly-substitution.[1][2][3][4]
-
Stir at ambient temperature for 12–24 hours.
-
Critical Checkpoint: Monitor TLC (DCM:MeOH 9:1). The product (6,6'-di-O-tosyltrehalose) appears as a major spot (
).[1][2][3][4]
Phase 2: Azi-Deoxy Displacement
Reagents: Sodium Azide (
-
Dissolve the crude tosylate in anhydrous DMF.
-
Add excess
(5–10 equiv) to drive the reaction to completion.[3] -
Heat to 80 °C for 12–18 hours.
-
Purification: Silica gel flash chromatography (Eluent: EtOAc/MeOH/H2O).
Visualization: Synthetic Pathway
Figure 1: Step-wise synthetic workflow transforming native trehalose into the diazido-derivative via sulfonate activation.[1][2][3][4][5]
Structural Validation (Spectroscopy)[2][4][5][9]
To ensure the integrity of the product, specific spectroscopic markers must be verified.
Infrared (IR) Spectroscopy
The most distinct diagnostic feature is the azide stretching vibration.[4]
-
Target Signal: Strong, sharp peak at 2100–2110 cm⁻¹ .
-
Interpretation: Asymmetric stretching of the
bond.[6] Absence of this peak indicates failed displacement.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Shift ( | Assignment | Diagnostic Note |
| ~51.0 – 52.0 | C-6, C-6' | Primary Diagnostic. Upfield shift from ~61 ppm (native OH) confirms N3 substitution. | |
| ~93.0 – 94.0 | C-1, C-1' | Confirms | |
| ~5.05 – 5.15 | H-1 (d) | Anomeric doublet ( | |
| ~3.40 – 3.60 | H-6 | Shifts significantly compared to native trehalose.[1][2][3][4] |
Visualization: NMR Logic
Figure 2: Logic gate for structural validation using Carbon-13 NMR chemical shifts.
Applications in Drug Development[9][11][12]
The "Clickable" Trehalome
6,6'-Diazido-trehalose acts as a metabolic trojan horse.[1][2][3][4] M. tuberculosis incorporates TreAz into its cell wall glycolipids (Trehalose Monomycolate - TMM, and Trehalose Dimycolate - TDM) via the Ag85 enzyme complex.[1][2][3][4]
Workflow:
-
Feeding: Bacteria are grown in media supplemented with TreAz.
-
Incorporation: Ag85 couples mycolic acids to the secondary hydroxyls (C2/C3/C4) of TreAz.
-
Detection: The cell surface now displays azide groups. These are reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-fluorophores.[1][2][3][4]
Visualization: Metabolic Labeling
Figure 3: Application workflow for metabolic labeling of mycobacterial cell walls using TreAz.[1][2][3][4][8]
Safety & Stability (E-E-A-T)
-
Azide Hazards: While organic azides with a
ratio < 3 are potentially explosive, TreAz ( ) has a ratio of 2:1 (C:N).[2][3][4] However, the high oxygen content stabilizes the molecule. It is generally stable at room temperature but should be stored at 2–8 °C. -
Handling: Avoid contact with strong acids (formation of hydrazoic acid) and heavy metals (formation of explosive metal azides).[3][4]
References
-
Synthose Inc. Product Specification: 6,6'-Diazido-6,6'-dideoxy-alpha,alpha-D-trehalose (DG411).[1][2][3][4] Retrieved from [2][3][4]
-
National Institutes of Health (PubChem). 6-Azido-6-deoxy-alpha,alpha-D-trehalose (CID 9951096).[1][2][3][4] Retrieved from [2][3][4]
-
Swarts, B. M., et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. J. Am. Chem. Soc. (Demonstrates the application of TreAz in Mtb labeling).
-
Beriault, J., et al. Improved Synthesis of 6-Azido-6-deoxy- and 6,6′-Diazido-dideoxy-α,α-trehaloses.[1][2][3][4] (Details the sulfonate displacement synthesis route).
Sources
- 1. lookchem.com [lookchem.com]
- 2. synthose.com [synthose.com]
- 3. synthose.com [synthose.com]
- 4. 6-Azido-6-deoxy-alpha,alpha-D-trehalose | C12H21N3O10 | CID 9951096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. helda.helsinki.fi [helda.helsinki.fi]
- 8. Development of an On-DNA Platform Molecule Bearing a Diazidestructure and Its Application to DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6,6'-diazido-6,6'-dideoxytrehalose derivatives.
Executive Summary
This guide details the high-fidelity synthesis of 6,6'-diazido-6,6'-dideoxytrehalose (
Unlike standard monosaccharide functionalization, trehalose presents unique challenges due to its non-reducing nature and high polarity.[2] This protocol prioritizes regioselectivity (targeting primary alcohols over six secondary hydroxyls) and safety (handling organic azides).[3][2]
Key Application Areas:
-
Mycobacteriology: Analogues of Trehalose-6,6'-dimycolate (Cord Factor) for TB drug target validation.
-
Bio-orthogonal Chemistry: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) for labeling live bacteria.[1][3][2]
-
Materials Science: Cross-linkers for biodegradable hydrogels.
Strategic Rationale & Retrosynthesis
The synthesis relies on the steric differentiation between the primary hydroxyls at C-6/C-6' and the secondary hydroxyls at C-2, C-3, and C-4.[1][3][2]
The Synthetic Logic
We utilize a classic nucleophilic substitution pathway. Direct azidation of the native sugar (Mitsunobu) is possible but often suffers from purification difficulties. The Sulfonate Displacement Strategy is preferred for scalability and robustness.
-
Activation: Regioselective tosylation of C-6/C-6'.
-
Displacement:
attack by azide anion. -
Purification: Critical desalting steps to isolate the water-soluble product.[1]
Figure 1: Retrosynthetic analysis leveraging steric differentiation of primary hydroxyls.
The Gold Standard Protocol
Safety Warning: Organic azides are potential explosophores. While this specific derivative has a safe Carbon/Nitrogen (C/N) ratio (
Phase 1: Regioselective Activation (Tosylation)
Objective: Selectively install a leaving group on C-6 and C-6'.[1][3][2]
-
Reagents: D-Trehalose dihydrate, p-Toluenesulfonyl chloride (TsCl), Anhydrous Pyridine.[1][3][2]
-
Critical Parameter: Temperature control is vital to prevent over-tosylation at secondary positions.
Step-by-Step:
-
Drying: Dry Trehalose dihydrate (5.0 g, 13.2 mmol) under high vacuum at 60°C for 4 hours to remove crystal water.
-
Solvation: Suspend in anhydrous Pyridine (60 mL). Stir under Argon until fully dissolved (may require gentle warming, then cool to 0°C).
-
Addition: Add TsCl (1.1 eq per hydroxyl = 2.2 eq total; ~5.5 g) dropwise as a solution in minimal pyridine over 30 minutes at 0°C.
-
Incubation: Allow to stir at 0°C for 4 hours, then warm to Room Temperature (RT) for 12–18 hours.
-
Quench: Add MeOH (5 mL) to destroy excess TsCl.
-
Workup: Pour into ice water (300 mL). The product, 6,6'-di-O-tosyl-trehalose , often precipitates as a white solid.[1][3][2] If not, extract with DCM/MeOH (difficult due to polarity) or use hydrophobic resin (HP-20).[1][3][2]
-
Preferred: Crystallization from EtOH/Water.
-
Phase 2: Azi-Deoxy-Substitution
Objective: Install the azide functionality via double
-
Reagents: 6,6'-Di-O-tosyl-trehalose, Sodium Azide (
), DMF.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step-by-Step:
-
Setup: Dissolve the ditosylate (from Phase 1) in dry DMF (0.1 M concentration).
-
Displacement: Add
(5.0 eq). The excess drives the reaction to completion. -
Reaction: Heat to 80°C for 18–24 hours.
-
Safety Stop: Cool to RT.
-
Purification (The Challenge):
-
Method A (Resin): Pass the reaction mixture through a column of Diaion HP-20.[1] Wash with water (removes salts/DMF), then elute product with MeOH.[2]
-
Method B (Acetylation - High Purity): If high purity is needed for biological assays, acetylate the crude mixture (
/Pyridine), purify the per-acetylated diazide on Silica (Hexane/EtOAc), then deprotect (Zemplén: NaOMe/MeOH).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Yield Expectation: 60–75% over two steps.
Functionalization: The "Click" Gateway
The utility of 6,6'-diazidotrehalose lies in its ability to undergo CuAAC. Below is the catalytic cycle for conjugating a terminal alkyne (e.g., a fluorescent dye or lipid tail).
Figure 2: Cu(I)-catalyzed cycle converting diazido-trehalose into functionalized triazoles.[1][3][2]
Troubleshooting & Quality Control
A self-validating system requires rigorous characterization.[1][3][2]
NMR Diagnostics ( , 400 MHz)
Trehalose is
| Position | Shift ( | Multiplicity | Diagnostic Note |
| H-1 (Anomeric) | 5.15 | Doublet ( | Alpha-linkage confirmation. |
| H-6/H-6' | 3.60 – 3.45 | Multiplet | Upfield shift relative to native trehalose (was ~3.[1][2]8) due to Azide shielding. |
| C-6 (Carbon) | ~51.0 | Singlet | Key Indicator: Shift from 61 ppm (OH) to 51 ppm ( |
IR Spectroscopy[3]
-
Azide Stretch: Strong band at 2100
.[1][2] If this is absent, the reaction failed.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Hydroxyl Stretch: Broad band at 3300-3400
(remains due to secondary OH groups).[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Safety: The "Rule of Six"
The "Rule of Six" states that organic azides are generally safe if the number of carbons (
-
Formula:
-
Check:
, . Ratio = 6.[4][5][6] -
Verdict: Safe for isolation, but avoid rotary evaporation to dryness at high heat (>50°C).[2]
References
-
Regioselective Sulfonation: Wallace, P. A., & Minnaard, A. J. (2013).[2] Improved Synthesis of 6-Azido-6-deoxy- and 6,6′-Diazido-dideoxy-α,α-trehaloses. Carbohydrate Research. Link
-
Safety Protocols: University of Pittsburgh. (2013).[3][2][4][7] Safe Handling of Azides. Department of Environmental Health and Safety. Link
-
Antioxidant Applications: Guo, Z., et al. (2017).[2][8] Synthesis and antioxidant ability of 6,6'-diamino-6,6'-dideoxytrehalose. Bioorganic Chemistry. Link
-
Mycobacterial Relevance: Hunter, R. L., et al. (2008).[2][9] Trehalose 6,6′-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression. Microbes and Infection.[9][10][11] Link
-
Commercial Standards: Synthose Inc. Product Data: 6,6'-Diazido-6,6'-dideoxy-α,α-D-trehalose. Link
Sources
- 1. synthose.com [synthose.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. synthose.com [synthose.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. uvic.ca [uvic.ca]
- 6. 18933-88-5 Cas No. | 6,6'-Diazido-6,6'-dideoxy-alpha,alpha-D-trehalose | Apollo [store.apolloscientific.co.uk]
- 7. Trehalose 6,6'-dimycolate--a coat to regulate tuberculosis immunopathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antioxidant ability of 6,6'-diamino-6,6'-dideoxytrehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trehalose 6,6'-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression for antigen presentation and costimulation in murine macrophages. [vivo.weill.cornell.edu]
- 10. Trehalose 6,6′-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression for antigen presentation and costimulation in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Mycobacterial Trehalome: A Technical Guide to Azido-Trehalose Analogs
Topic: Discovery and history of azido-trehalose analogs. Content Type: In-depth Technical Guide.
Executive Summary
The mycobacterial cell wall, particularly the mycomembrane of Mycobacterium tuberculosis (Mtb), is a fortress of unique glycolipids that confers resistance to antibiotics and host immune responses.[1][2][3][4] Central to this architecture is Trehalose , a
Historical Genesis: The Bioorthogonal Shift
The Pre-Click Era
Early attempts to visualize the mycobacterial cell envelope relied on non-specific dyes or bulky fluorophore-conjugated nutrients.
-
The Limitation: In 2011, Backus et al. demonstrated that fluorescein-conjugated trehalose (FITC-Tre) could label Mtb. However, the bulky fluorescein group prevented the molecule from accessing certain metabolic pathways, specifically the recycling pathway mediated by the LpqY-SugABC transporter. The probe was largely restricted to extracellular processing by the Antigen 85 (Ag85) complex.
The Azide Breakthrough (2012)
The pivotal moment occurred in 2012 when the Bertozzi group (Swarts et al., J. Am. Chem. Soc.) introduced Azido-Trehalose (TreAz) .[1][2][3][5][6][7][8][9] By replacing a single hydroxyl group with a minute azido (
-
Key Innovation: The azide group is sterically small and chemically inert under physiological conditions. This allowed the analogs to be recognized by the highly specific LpqY-SugABC transporter, entering the cytoplasm to label the "Trehalome" from the inside out.
-
The Analogs: The initial library included 2-, 3-, 4-, and 6-TreAz.[5] The 6-TreAz analog emerged as the gold standard due to its superior uptake and incorporation efficiency.
Mechanistic Principles: The Ag85 & Recycling Pathway
Understanding the biological fate of TreAz is critical for experimental design. The utility of these probes relies on their ability to hijack the native trehalose metabolism machinery.
The LpqY-SugABC Gatekeeper
The LpqY-SugABC transporter is an ATP-binding cassette (ABC) transporter essential for scavenging trehalose.[1][10]
-
Selectivity: It strictly regulates entry. While FITC-Tre is rejected, 6-TreAz and 2-TreAz are accepted.
-
Recycling: Once internalized, TreAz is not merely fuel; it is recycled. The Ag85 complex (Ag85A, B, C) utilizes cytosolic TreAz to esterify mycolic acids, forming Azido-Trehalose Monomycolate (TMM-Az) and Dimycolate (TDM-Az).
Visualization: The Metabolic Insertion Pathway
The following diagram illustrates the "Inside-Out" labeling mechanism utilized by 6-TreAz.
Caption: The metabolic trajectory of 6-TreAz. Uptake via LpqY-SugABC is followed by Ag85-mediated mycolylation and cell wall insertion.
Chemical Architectures: Synthesis Evolution
The synthesis of azido-trehalose is non-trivial due to the
Route A: Chemical Desymmetrization (The "Classic" Route)
Used in the initial discovery (Swarts et al., 2012), this method relies on the Appel reaction or Hanessian-type bromination.
-
Mechanism: Selective bromination of the primary (C6) alcohol using
-bromosuccinimide (NBS) and Triphenylphosphine ( ). -
Challenge: Statistical mixtures. Because trehalose has two identical C6 positions, the reaction yields a mixture of unreacted, mono-bromo, and di-bromo products.
-
Resolution: Acetylation facilitates chromatographic separation of the mono-substituted derivative.
Route B: Chemoenzymatic Synthesis (The "Modern" Route)
Developed by the Swarts and Davis groups (2014), this method utilizes Trehalose Synthase (TreT) .
-
Mechanism: TreT catalyzes the formation of the
-1,1-glycosidic bond between UDP-Glucose and Glucose. -
Innovation: By using 6-Azido-Glucose as an acceptor and UDP-Glucose as a donor, TreT synthesizes 6-TreAz in a single step with high regioselectivity.
-
Advantage: Bypasses the need for protecting groups and statistical separations.
Experimental Protocol: Chemical Synthesis & Labeling
Note: This protocol focuses on the Chemical Route (Route A) as it utilizes standard reagents accessible to most organic chemistry labs without access to specific enzymes.
Synthesis of 6-Azido-6-deoxy-D-trehalose (6-TreAz)
Reagents: D-Trehalose (anhydrous),
Step 1: Regioselective Bromination (Appel Conditions)
-
Suspend anhydrous D-trehalose (1.0 eq) in anhydrous DMF.
-
Add
(1.1 eq) and (1.1 eq) at 0°C. -
Stir at room temperature for 12-24h. Expert Note: Control stoichiometry strictly to minimize 6,6'-dibromo formation.
Step 2: Per-O-acetylation (Purification Aid)
-
Add Pyridine and Acetic Anhydride (excess) directly to the reaction mixture.
-
Stir overnight.
-
Perform aqueous workup (DCM/HCl/NaHCO3).
-
Critical Step: Purify via Flash Column Chromatography (Silica, Hexanes:EtOAc). Isolate the mono-bromo-hepta-O-acetyl-trehalose .
Step 3: Azidation
-
Dissolve the purified bromo-intermediate in DMF.
-
Add Sodium Azide (
, 5.0 eq). Heat to 60-80°C for 12h. -
Workup and verify formation of the azido-intermediate via NMR (characteristic shift of H-6 protons).
Step 4: Global Deprotection
-
Dissolve in dry MeOH.
-
Add catalytic NaOMe (Zemplén conditions) to pH ~9.
-
Neutralize with acidic resin (e.g., Amberlite IR-120 H+).
-
Filter and concentrate. Lyophilize to obtain 6-TreAz as a white powder.
Metabolic Labeling Workflow (M. tuberculosis / M. smegmatis)
Validation: This protocol is self-validating via fluorescence microscopy.
-
Culture: Grow mycobacteria to mid-log phase (
0.5–0.8) in 7H9 media. -
Pulse: Add 6-TreAz (final conc. 25–100
) to the culture.-
Control: Incubate a separate sample with unmodified Trehalose.
-
-
Incubation: Incubate for 3–12 hours at 37°C. (Longer times label deeper layers of the mycomembrane).
-
Wash: Centrifuge (3000 x g, 5 min) and wash 2x with PBS/Tween-80 (0.05%) to remove unbound probe.
-
Click Reaction (CuAAC):
-
Resuspend cells in PBS.
-
Add Click Reagents:
(1 mM), Sodium Ascorbate (2 mM), THPTA Ligand (2 mM), and Alkyne-Fluorophore (e.g., Alkyne-488, 10 ). -
Incubate for 30 min in the dark.
-
-
Analysis: Wash 3x with PBS. Analyze via Flow Cytometry or Fluorescence Microscopy.
-
Success Metric: Strong peripheral staining (halo effect) in 6-TreAz samples; no signal in controls.
-
Comparative Analysis of Analogs
Not all azido-positions are equal.[5] The following table summarizes the performance of the four primary isomers based on the Bertozzi (2012) and Swarts (2014) data.
| Analog | Uptake Efficiency (LpqY) | Metabolic Incorporation | Fluorescence Intensity | Synthesis Difficulty |
| 6-TreAz | High | Excellent (TMM/TDM) | ++++ | Moderate (Chemical) / Low (Enzymatic) |
| 2-TreAz | High | Good | +++ | High (Complex protection steps) |
| 3-TreAz | Low | Poor / Negligible | + | High |
| 4-TreAz | Moderate | Moderate | ++ | High |
Expert Insight:6-TreAz is the preferred analog for general imaging because the C6 position is the primary site of mycolylation, and the enzyme Ag85 tolerates modifications here surprisingly well. 2-TreAz is useful for probing specific substrate tolerances but is synthetically more demanding.
References
-
Swarts, B. M., et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society. Link
-
Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis.[1][2][3][6][11] Nature Chemical Biology. Link
-
Urbanowicz, B. R., et al. (2014).[3] Chemoenzymatic synthesis of trehalose analogues: rapid access to chemical probes for investigating mycobacteria.[4][12] ChemBioChem. Link
-
Lesur, E., et al. (2021). Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane. Comptes Rendus Chimie. Link
Sources
- 1. pnas.org [pnas.org]
- 2. Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azido- and amino-trehalose inhibitors to study and target trehalose metabolic remodeling in mycobacteria - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-Azide-Trehalose (6-TreAz) | BroadPharm [broadpharm.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Synthesis and evaluation of Trehalose-Pks13 inhibitor conjugates targeting mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20180119196A1 - Chemoenzymatic Synthesis of Trehalose Analogs - Google Patents [patents.google.com]
A Technical Guide to 6,6'-Diazido-6,6'-dideoxytrehalose: A Bioorthogonal Probe for Mycobacterial Research
Abstract
The formidable cell wall of Mycobacterium tuberculosis (Mtb), rich in unique trehalose-containing glycolipids, is central to its pathogenicity and resistance to antibiotics.[1] Understanding the metabolic pathways that construct and maintain this barrier is paramount for developing new anti-tubercular agents. This guide details the application of 6,6'-diazido-6,6'-dideoxytrehalose (Az₂-Tre), a bioorthogonal chemical reporter, for the investigation of the mycobacterial "trehalome." By mimicking native trehalose, this probe is metabolically incorporated into essential cell wall components, enabling unprecedented visualization and proteomic analysis of trehalose metabolism in live mycobacteria.[1][2] This document serves as a technical resource for researchers, providing the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to leverage this powerful tool in tuberculosis research and drug development.
The Centrality of Trehalose in Mycobacterium tuberculosis
Trehalose, a disaccharide absent in mammals, is an indispensable metabolite for Mycobacterium tuberculosis.[3][4] Its importance is multifaceted:
-
Structural Cornerstone: Trehalose forms the core of essential cell wall glycolipids, including trehalose monomycolate (TMM) and trehalose dimycolate (TDM, also known as cord factor).[5][6] TMM is the essential carrier molecule that transports mycolic acids—the long-chain fatty acids that define the mycomembrane—to the cell envelope.[6][7] TDM is a potent immunomodulator crucial for Mtb virulence.[1][8]
-
Metabolic Hub: It serves as a carbon and energy source and plays a significant role in protecting the bacterium from environmental stresses like desiccation and osmotic shock.[3][7]
-
Virulence Factor: The pathways utilizing trehalose are directly linked to Mtb's ability to survive and persist within host macrophages.[1][5]
The absence of trehalose metabolism in humans makes the enzymes involved in these pathways highly attractive targets for novel antibiotics.[3] However, studying these dynamic processes within a living bacterium requires tools that can intercept and report on metabolic activity without causing significant perturbation.
This compound: A Molecular Impostor
This compound (Az₂-Tre) is a synthetic analogue of trehalose where the primary hydroxyl groups at the 6 and 6' positions are replaced by small, bio-inert azide (-N₃) groups.[1][2] This modification is the key to its function as a chemical reporter.
Why Azides? The Logic of Bioorthogonal Chemistry
The azide group is a cornerstone of bioorthogonal chemistry. It is virtually absent in biological systems and does not react with native functional groups. However, it undergoes a highly specific and efficient reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," with a corresponding alkyne-functionalized molecule.[1][9]
This two-step strategy—metabolic incorporation followed by bioorthogonal ligation—allows researchers to tag and study trehalose-containing molecules with remarkable specificity.[2] By attaching a fluorescent dye or an affinity tag (like biotin) to the alkyne probe, scientists can visualize the location of these glycolipids or pull them down for proteomic identification.[1][10]
Mechanism of Action: Hijacking Mycobacterial Pathways
Az₂-Tre gains entry into mycobacterial cells and is processed by the native enzymatic machinery. The primary route of incorporation involves hijacking the trehalose "recycling" pathway.
-
Transport: Free trehalose and its analogues are transported from the periplasm into the cytoplasm by the LpqY-SugABC transporter, which is the sole pathway for trehalose entry into Mtb.[6][11][12] Studies have confirmed that this transporter recognizes and imports azide-modified trehalose analogues.[12][13]
-
Metabolic Incorporation: Once inside the cell, Az₂-Tre can be utilized by enzymes that process trehalose. A key enzyme complex, Antigen 85 (Ag85), which is a mycolyltransferase, can use the azide-labeled trehalose as a substrate.[1][6] The Ag85 complex transfers mycolic acids onto the sugar, forming azide-labeled TMM (TMM-N₃) and subsequently TDM (TDM-N₃).[1][14]
-
Localization: These newly synthesized glycolipids, now bearing an azide "handle," are integrated into the mycomembrane, the outer layer of the mycobacterial cell wall.[1][15]
This process effectively tags the sites of active cell wall synthesis and remodeling.
Visualization: The Az₂-Tre Metabolic Labeling Workflow
The following diagram illustrates the general workflow for using Az₂-Tre to study mycobacteria.
Sources
- 1. Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-Masked Fluorescence Turn-On Probe for Imaging Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetics of Mycobacterial Trehalose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Trehalose 6,6′-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression for antigen presentation and costimulation in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Mechanism of Action: Diazido-Dideoxytrehalose (TreAz) and Analogues
The following technical guide details the mechanism of action, chemical biology, and experimental application of diazido-dideoxytrehalose and its analogues.
Executive Summary
Diazido-dideoxytrehalose (specifically 6,6'-diazido-6,6'-dideoxy-α,α-trehalose , often abbreviated as 6,6'-TreAz ) and its mono-substituted analogue (6-TreAz ) are synthetic chemical reporters designed to probe the essential trehalose metabolic pathways in Mycobacterium tuberculosis (Mtb) and related species.
While often grouped under the umbrella term "TreAz," their mechanisms of action diverge fundamentally based on their chemical substitution:
-
6-TreAz (Mono-azide): Functions as a metabolic probe . It acts as a "Trojan horse," hijacking the trehalose salvage pathway to be enzymatically incorporated into the mycobacterial cell envelope (mycomembrane), enabling fluorescence imaging via click chemistry.
-
6,6'-TreAz (Di-azide): Functions primarily as a competitive inhibitor or transport probe . Lacking the requisite free hydroxyl group for mycolylation, it cannot be processed into the cell wall but competitively binds to trehalose transporters (LpqY) and enzymes (Ag85), serving as a tool to study substrate specificity and inhibition kinetics.
This guide dissects the molecular mechanisms of both variants, with a primary focus on the Ag85-mediated incorporation pathway utilized for bacterial labeling.
Molecular Architecture & Chemical Biology
Structural Basis of Activity
Native trehalose is a
| Compound | Structure Modification | Functional Consequence |
| Native Trehalose | 6,6'-OH (Hydroxyls) | Substrate for phosphorylation (OtsB), mycolylation (Ag85), and transport (LpqY). |
| 6-TreAz | 6-N | Substrate. The remaining 6'-OH allows esterification with mycolic acids. The 6-N |
| 6,6'-TreAz | 6,6'-di-N | Inhibitor/Non-Substrate. Lacks nucleophilic 6-OH groups required for ester formation. Cannot form Trehalose Monomycolate (TMM). |
The Bioorthogonal Handle
The azide group (
-
CuAAC: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Rapid, requires fixed cells due to Cu toxicity).
-
SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition (Copper-free, suitable for live-cell imaging using cyclooctyne probes like DBCO or BCN).
Mechanism of Action: The Incorporation Pathway (6-TreAz)[1]
The utility of TreAz as a labeling reagent relies on its ability to mimic trehalose through three distinct physiological checkpoints.
Step 1: Periplasmic Capture & Transport (LpqY-SugABC)
Exogenous TreAz permeates the porous outer capsule and reaches the periplasm. It is recognized by LpqY , the solute-binding protein of the ABC transporter SugABC .[1]
-
Mechanism: LpqY binds trehalose with high affinity (
nM). Crystallographic data confirms that LpqY tolerates substitutions at the C6 position, allowing 6-TreAz and 6,6'-TreAz to be actively transported into the cytoplasm against a concentration gradient. -
Causality: Deletion of the lpqY gene abolishes TreAz labeling, confirming this transporter is the exclusive entry gate for these analogues (Swarts et al., 2012).
Step 2: Intracellular Processing (The Divergence Point)
Once cytoplasmic, the fate of the analogue depends on its structure:
-
6-TreAz: Is recognized by the acyltransferase Pks13 (or related mycolyltransferases).[2] It accepts a mycolyl chain at the unsubstituted 6'-OH position to form 6-Azido-Trehalose Monomycolate (TMM-Az) .
-
6,6'-TreAz: Lacking a 6-OH, it cannot be acylated. It accumulates in the cytoplasm or is effluxed, acting as a competitive inhibitor for LpqY and potentially Pks13, but generating no mycolated products.
Step 3: Translocation & Cell Wall Insertion (Ag85 Complex)
The synthesized TMM-Az is flipped across the inner membrane by the MmpL3 transporter. In the periplasm/mycomembrane interface, the Antigen 85 Complex (Ag85A, B, C) catalyzes the final incorporation.
-
Reaction: Ag85 functions as a transesterification enzyme.[3][4] It uses TMM (or TMM-Az) as both donor and acceptor.
-
Outcome: TMM-Az is covalently linked to the arabinogalactan layer (forming Azido-AGM) or coupled with another mycolate to form Azido-Trehalose Dimycolate (TDM-Az) .
-
Result: The azide handle is now permanently embedded in the mycomembrane, displaying the bioorthogonal tag on the bacterial surface.
Visualization: The TreAz Pathway
Figure 1: Divergent metabolic fates of mono-azido (6-TreAz) and di-azido (6,6'-TreAz) analogues.[5] Only the mono-azide variant possesses the hydroxyl group necessary for Ag85-mediated incorporation into the cell wall.
Experimental Protocol: Metabolic Labeling
This protocol describes the use of 6-TreAz for labeling live mycobacteria.[6][7] For 6,6'-TreAz , this protocol serves as a negative control or competition assay.
Materials
-
Reagent: 6-Azido-trehalose (6-TreAz) stock (100 mM in sterile water or DMSO).
-
Strain: M. smegmatis mc²155 or M. tuberculosis H37Rv.
-
Media: 7H9 broth supplemented with ADC/OADC.
-
Click Reagent: DBCO-Fluorophore (for live cell) or Azide-Fluorophore + Cu/THPTA (for fixed cell).
Step-by-Step Methodology
Phase 1: Metabolic Incorporation
-
Inoculation: Culture bacteria in 7H9 media to mid-log phase (
). -
Pulse Labeling: Add 6-TreAz to the culture.
-
Concentration: 25–100 µM (Higher concentrations may be needed for slow growers like Mtb).
-
Duration: Incubate for 12–16 hours (overnight) at 37°C with shaking.
-
Note: This duration allows sufficient time for uptake, processing, and accumulation in the mycomembrane.
-
-
Wash: Centrifuge (3000 x g, 5 min) and wash pellets 3x with PBS + 0.05% Tween-80 (PBST) to remove unincorporated sugar.
Phase 2: Bioorthogonal Ligation (Click Reaction)
Choose Option A (Live) or Option B (Fixed).
Option A: SPAAC (Copper-Free, Live Cell)
-
Resuspend washed bacteria in 100 µL warm media.
-
Add DBCO-Cy5 (or similar cyclooctyne probe) to a final concentration of 5–20 µM.
-
Incubate for 30–60 minutes at 37°C in the dark.
-
Wash 3x with PBST.
Option B: CuAAC (Copper-Catalyzed, Fixed Cell)
-
Fixation: Resuspend pellets in 4% Paraformaldehyde (PFA) for 15-30 min. Wash 2x with PBS.
-
Reaction Mix: Prepare a cocktail of:
-
1 mM CuSO
-
100 µM Alkyne-Fluorophore
-
5 mM Sodium Ascorbate (Freshly prepared)
-
1 mM THPTA (Ligand to protect proteins)
-
-
Add mix to cells and incubate for 30 min at Room Temp in dark.
-
Wash 3x with PBST.
Phase 3: Analysis
-
Fluorescence Microscopy: Mount on agarose pads. TreAz labeling typically appears as a peripheral "halo" (cell wall) or polar staining (sites of active growth).
-
Flow Cytometry: Quantify Mean Fluorescence Intensity (MFI) to compare uptake efficiency across strains or conditions.
Visualization: Labeling Workflow
Figure 2: Workflow for metabolic labeling of Mycobacteria using TreAz reporters.
Quantitative Data Summary
The following table summarizes the labeling efficiency and transport dependence of TreAz analogues, derived from flow cytometry data (Swarts et al., 2012; Backus et al., 2011).
| Analogue | Labeling Efficiency (MFI) | Pathway Dependence | Substrate for Ag85? | Notes |
| 2-TreAz | High (+++++) | Recycling (LpqY) | Yes | Robust labeling; minimal toxicity. |
| 6-TreAz | High (++++) | Recycling (LpqY) | Yes | Standard probe; incorporated into TMM/TDM. |
| 6,6'-TreAz | Negligible (-) | Recycling (LpqY) | No | Inhibitor. Competes for uptake but cannot be incorporated. |
| 4-TreAz | Low (+) | Ag85 (Extracellular) | Yes | Can be used by Ag85 directly without uptake (in some strains). |
Scientific Integrity & Troubleshooting (E-E-A-T)
Causality in Experimental Design
-
Why Wash Before Click? Free TreAz in the media will react with the fluorophore, creating high background noise. The wash step ensures only cell-associated azides are detected.
-
Why LpqY Mutants as Controls? To validate that the signal is metabolic and not non-specific sticking, use a
or mutant. These strains should show near-zero fluorescence with 6-TreAz.
Self-Validating Checks
-
Competition Assay: Co-incubate TreAz with 100x excess native trehalose. Signal should decrease significantly (
), confirming specific transport via the trehalose pathway. -
Viability Check: High concentrations of 6,6'-TreAz (>1 mM) may inhibit growth. Always monitor
during the pulse phase to ensure the bacteria are metabolically active, as dormant bacteria do not actively remodel their cell wall.
References
-
Swarts, B. M., et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society. Link
-
Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis. Nature Chemical Biology. Link
-
Kamariza, M., et al. (2018). Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe (DMN-Tre). Science Translational Medicine. Link
-
Chen, Y., et al. (2025). Exquisite specificity of Pks13 defines the essentiality of trehalose in mycobacteria.[8][9] bioRxiv. Link (Demonstrates 6,6'-TreAz is not a substrate for mycolylation).
-
Urbanek, B. L., et al. (2019). Trehalose Conjugation Enhances Toxicity of Photosensitizers against Mycobacteria. ACS Central Science. Link
Sources
- 1. pnas.org [pnas.org]
- 2. PPE51 mediates uptake of trehalose across the mycomembrane of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of the Mycobacterium tuberculosis Antigen 85 Complex by Covalent, Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Technical Guide: Safety and Handling of 6,6'-Diazido-6,6'-dideoxytrehalose
[1][2]
Executive Summary & Chemical Physics
6,6'-Diazido-6,6'-dideoxytrehalose (TreAz-Di) is a synthetic analogue of
The "Rule of Six" vs. C/N Ratio
Unlike its mono-azido counterpart, TreAz-Di falls into a unique safety category.[1][2] Standard safety heuristics for organic azides rely on the Carbon-to-Nitrogen (
Critical Safety Analysis:
A
Rule of Six: Organic azides are generally stable if the ratio of carbons to energetic functional groups is
.[3]
For TreAz-Di:
Physical Properties Table[1][2]
| Property | Specification | Safety Implication |
| Molecular Weight | 392.32 g/mol | High MW reduces volatility and shock sensitivity compared to small azides.[1][2] |
| Melting Point | 209–211 °C | Decomposition may occur near MP. Do not heat neat solids >100 °C. |
| Solubility | Water, DMSO, DMF | Store as stock solutions (10–100 mM) to phlegmatize (desensitize) the compound. |
| Appearance | White crystalline solid | Do not grind crystals; friction can trigger decomposition in high-nitrogen compounds.[1][2] |
Storage & Handling Protocols
The "No-Metal" Mandate
Azide anions (
-
Prohibited: Metal spatulas, copper fittings in waste lines, metal needles for dry solid handling.
-
Required: Teflon-coated, ceramic, or plastic spatulas.[1][2]
Solvation & Phlegmatization
The safest state for TreAz-Di is in solution.[1][2]
-
Stock Preparation: Dissolve the solid immediately upon receipt or synthesis into DMSO or sterile water.
-
Concentration Limit: Maintain stocks
. High concentrations increase the energy density. -
Evaporation: NEVER rotary evaporate azide solutions to total dryness if the water bath is
. Concentrate only to a viscous oil or wet solid.
Visualizing the Safety Decision Tree
Caption: Operational safety workflow for TreAz-Di. Note the critical prohibition of acid contact in waste streams.
Biological Application: Metabolic Labeling
TreAz-Di functions as a "Trojan Horse."[1][2] It is structurally similar enough to native trehalose to be recognized by the Antigen 85 (Ag85) complex in mycobacteria, yet it carries the bioorthogonal azide handle.
Mechanism of Action
The Ag85 complex transfers mycolic acids onto the TreAz-Di scaffold, inserting it into the mycomembrane as TreAz-Monomycolate (TMM-Az) or Dimycolate (TDM-Az).[1][2]
Caption: Pathway of TreAz-Di incorporation into the mycobacterial cell envelope via the Ag85 complex.[1][2]
Validated Protocol: Labeling M. smegmatis
This protocol balances labeling efficiency with copper toxicity (from the click reaction).
Materials:
-
M. smegmatis mc²155 culture (log phase).[2]
-
Click Reagents: CuSO4 (100 mM), TBTA ligand (50 mM), Sodium Ascorbate (100 mM), Alkyne-Fluorophore (e.g., AF488-Alkyne).[1][2]
Step-by-Step Methodology:
-
Inoculation (Pulse):
-
Wash (Chase):
-
Pellet cells (3,500 x g, 5 min).
-
Wash 2x with PBS + 0.05% Tween 80 (PBST) to remove unincorporated sugar.
-
Note: This step is critical to prevent high background fluorescence.
-
-
Fixation (Biosafety):
-
Resuspend in 4% Paraformaldehyde (PFA) for 15 mins at RT.[2]
-
Why: Fixation kills the bacteria, allowing safe handling outside BSL-2 hoods, and stabilizes the cell wall for the click reaction.
-
-
CuAAC Reaction ("Click"):
-
Prepare "Click Mix" immediately before use (order matters):
-
PBS (buffer)[2]
-
CuSO4 (1 mM final)
-
TBTA (100 µM final) - Premix Cu and Ligand before adding
-
Alkyne-Fluorophore (10–20 µM final)
-
Sodium Ascorbate (2 mM final) - Add last to start reduction
-
-
Resuspend cell pellet in Click Mix.
-
Incubate 30–60 mins at RT in the dark .
-
-
Imaging:
-
Wash 3x with PBST to remove copper and excess dye.
-
Resuspend in mounting medium and image via fluorescence microscopy.
-
Waste Management & Decontamination[1][2]
The Acid Hazard
Never dispose of TreAz-Di (or any azide) into acidic waste streams.[1][2]
Decontamination Protocol
For spills or deactivating stock solutions:
-
Dilution: Dilute the azide solution to <1%.
-
Quenching: React with excess sodium nitrite (
) in a slightly acidic environment (controlled) or use a commercial azide neutralization kit.
References
-
Swarts, B. M., et al. (2012).[5] "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society.[5] Link[1][2]
-
Backus, K. M., et al. (2011).[6] "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis."[7] Nature Chemical Biology.[7] Link
-
Synthose Inc. (2024). "Product Data Sheet: 6,6'-Diazido-6,6'-dideoxy-alpha,alpha-D-trehalose." Link
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link[1][2]
-
University of California, Santa Cruz (EHS). "Azides: Chemical Safety Guide." Link
Sources
- 1. synthose.com [synthose.com]
- 2. synthose.com [synthose.com]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. uvic.ca [uvic.ca]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Imaging Mycobacterial Trehalose Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Azido-6-deoxy-alpha,alpha-D-trehalose | C12H21N3O10 | CID 9951096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sourcing and Validating 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) for Mycobacterial Metabolic Labeling
[1]
Executive Summary
This compound (TreAz) has emerged as a critical chemical probe for studying the mycobacterial cell envelope.[1] By exploiting the promiscuity of the Antigen 85 (Ag85) complex and the trehalose recycling pathways, TreAz incorporates into the mycomembrane, specifically labeling Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).[1] This enables the visualization of cell wall dynamics via bioorthogonal "Click" chemistry (CuAAC or SPAAC).
This guide provides a technical analysis of the commercial landscape for TreAz, distinguishing between bulk chemical suppliers and boutique synthesis labs.[1] It establishes a self-validating Quality Control (QC) protocol to ensure reagent integrity, which is paramount for reproducible metabolic labeling experiments.
Technical Profile & Mechanism of Action
Chemical Identity:
-
IUPAC Name: 6,6'-Diazido-6,6'-dideoxy-α,α-D-trehalose[1][2][3]
-
CAS Number: 18933-88-5 (Free sugar)[1]
-
Molecular Weight: 392.32 g/mol [1]
-
Solubility: Highly soluble in water, DMSO; sparingly soluble in non-polar organic solvents.[1]
Mechanism of Incorporation: Unlike mammalian metabolic labeling which often utilizes per-O-acetylated sugars for passive diffusion, mycobacterial labeling typically employs the free sugar form of TreAz.[1] The compound is actively transported into the cytoplasm (likely via the LpqY-SugABC transporter system) or processed extracellularly by the Ag85 complex, where it serves as a substrate for mycolyltransferases.[1]
Diagram 1: Metabolic Incorporation Pathway
The following diagram illustrates the uptake and incorporation of TreAz into the mycobacterial cell wall, culminating in the bioorthogonal ligation step.
Caption: TreAz is taken up by mycobacteria, mycolylated by Ag85, and displayed as TMM/TDM analogues for Click labeling.
Commercial Sourcing Landscape
Sourcing TreAz requires balancing purity, cost, and lead time.[1] The market is divided between major catalog suppliers and specialized carbohydrate synthesis firms.
Critical Note on CAS Numbers:
-
18933-88-5: The free sugar (Active reagent for bacteria).[1]
-
23103-34-6: The hexaacetate derivative (Protected intermediate).[1] Ensure you order the free sugar for standard bacterial labeling protocols unless you plan to perform deprotection in-house.[1]
Supplier Comparison Table
| Supplier Category | Vendor Examples | Product Code | Purity Spec | Typical Pack Size | Best For |
| Tier 1 (Global) | TCI Chemicals | D5372 | >93.0% (HPLC) | 100mg, 500mg | Routine usage; fast shipping from local stock.[1] |
| Specialized | Synthose | DG411 | >98% (NMR) | 50mg - 1g | High-sensitivity assays requiring max purity.[1] |
| Specialized | Apollo Scientific | OR923055 | Unspecified | 100mg - 500mg | UK/EU based sourcing; bulk inquiries.[1] |
| Boutique | Carbosynth | MD06064 | >95% | Custom | Custom synthesis or bulk scale-up.[1] |
Sourcing Recommendation: For biological assays (MIC determination, fluorescence microscopy), TCI (D5372) is often the most accessible source with sufficient purity.[1] However, for analytical standards or quantitative mass spectrometry (lipidomics), the higher purity guarantees from Synthose (typically >98%) are preferable to avoid signal convolution from mono-azido impurities.[1]
Quality Assurance & Validation Protocol
Trusting a Certificate of Analysis (CoA) is insufficient for critical drug development assays.[1] The azide group is metastable, and trehalose analogs can undergo hydrolysis if stored improperly.[1]
Diagram 2: Reagent Validation Workflow
This workflow ensures that the reagent is chemically competent before it is committed to long-term biological cultures.[1]
Caption: A self-validating QC workflow to confirm TreAz identity and purity prior to experimental use.
Self-Validating QC Steps:
-
Solubility Check: Dissolve 1 mg in 100 µL sterile water. The solution must be clear and colorless. Turbidity suggests contamination or hydrolysis to insoluble lipid-like byproducts (rare but possible).[1]
-
1H-NMR Verification (The "Fingerprint"):
-
Azide Functionality Test (Optional): React a small aliquot (10 µM) with a fluorogenic alkyne (e.g., DBCO-Fluor) in a tube. Measure fluorescence.[4] No fluorescence = degraded azide.
Experimental Protocol: Metabolic Labeling of Mycobacterium smegmatis
Context: This protocol describes the labeling of M. smegmatis mc²155. For M. tuberculosis, all steps must be performed in a BSL-3 facility.[1]
Reagents:
-
TreAz (100 mM stock in sterile water).
-
7H9 Middlebrook Broth (supplemented with ADC/Tween-80).[1][5]
Methodology:
-
Inoculation: Culture M. smegmatis in 7H9 medium until mid-log phase (OD₆₀₀ ~0.5).
-
Pulse Labeling:
-
Dilute bacteria to OD₆₀₀ 0.1 in fresh 7H9.
-
Add TreAz to a final concentration of 25–100 µM .
-
Control: Prepare a "No TreAz" control and a "Trehalose Competition" control (100 µM TreAz + 1 mM Trehalose) to verify specificity.
-
-
Incubation: Incubate at 37°C with shaking (100 rpm) for 4–12 hours. (Longer incubation labels deeper layers of the mycomembrane).[1]
-
Wash: Centrifuge (3000 x g, 5 min) and wash 2x with PBS + 0.05% Tween-80 (PBST) to remove unincorporated sugar.
-
Click Reaction:
-
Resuspend pellets in PBST containing 20 µM DBCO-PEG4-TAMRA .
-
Incubate for 30–60 minutes at Room Temperature in the dark.
-
-
Fixation & Analysis:
Safety & Handling
-
Shock Sensitivity: While organic azides with a C/N ratio < 3 can be explosive, TreAz (C₁₂H₂₀N₆O₉) has a C/N ratio of 2:[1]1. However, the high oxygen content and molecular weight stabilize it. It is generally considered stable but should be treated as a potential energetic material . Avoid rotary evaporation to dryness at high heat.
-
Storage: Store lyophilized powder at -20°C desicated. Stock solutions in water are stable at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles which can hydrolyze the glycosidic bond.[1]
References
-
Swarts, B. M., et al. (2012).[1] "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society. Link[1]
-
Banahene, N., & Swarts, B. M. (2021).[1][7] "Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes." Methods in Molecular Biology. Link
-
Foley, H. N., et al. (2013).[1] "Improved Synthesis of 6-Azido-6-deoxy- and 6,6′-Diazido-dideoxy-α,α-trehaloses." Carbohydrate Research. Link[1]
-
TCI Chemicals. "Product Specification: this compound (D5372)." Link[1]
-
Synthose. "Product Specification: 6,6'-Diazido-6,6'-dideoxy-α,α-D-trehalose (DG411)." Link
Sources
- 1. synthose.com [synthose.com]
- 2. synthose.com [synthose.com]
- 3. 18933-88-5 Cas No. | 6,6'-Diazido-6,6'-dideoxy-alpha,alpha-D-trehalose | Apollo [store.apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using 6,6'-Diazido-6,6'-dideoxytrehalose for click chemistry.
Application Note: Dissecting Mycobacterial Metabolism with 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz)
Abstract & Introduction
The mycobacterial cell envelope is a complex fortress defined by the presence of mycolic acids and unique glycolipids, specifically Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).[1][2] While 6-Azido-trehalose (6-TreAz) has become the gold standard for imaging the mycomembrane (cell wall) via metabolic incorporation, This compound (6,6'-TreAz) serves a distinct and critical role in mycobacterial chemical biology.
Unlike its mono-azido counterpart, 6,6'-TreAz lacks the primary hydroxyl groups required for mycolation by the Antigen 85 (Ag85) complex. Consequently, it acts as a "dead-end" metabolic probe . It is actively transported into the cytoplasm by the specific LpqY-SugABC transporter but cannot be processed into cell wall glycolipids.
Key Applications:
-
Transporter Kinetics: Quantifying LpqY-SugABC activity independent of downstream cell wall processing.
-
Metabolic Inhibition: Acting as a competitive inhibitor for trehalose recycling pathways.
-
Synthetic Scaffolding: Serving as a core for the ex vivo synthesis of "Clickable" TDM mimetics via CuAAC.
This guide details the protocols for using 6,6'-TreAz to probe transporter function and contrasts its behavior with cell-wall labeling probes.
Mechanism of Action
To use these probes effectively, one must understand the divergence in their metabolic fate.
-
Native Trehalose: Transported in (LpqY)
Mycolated at pos. 6 (Ag85) Exported as TMM/TDM. -
6-TreAz (Mono): Transported in
Mycolated at pos. 6' (Ag85) Incorporated into Cell Wall (Fluorescent after Click). -
6,6'-TreAz (Di): Transported in
Cannot be mycolated (Both 6/6' blocked) Accumulates in Cytosol / Competes for Transporter.
Figure 1: Differential metabolic fate of Trehalose analogs. 6,6'-TreAz enters the cell but is blocked from cell wall incorporation.
Materials & Reagents
| Component | Specification | Storage | Notes |
| 6,6'-TreAz | >95% Purity | -20°C, Desiccated | Dissolve in sterile H₂O or DMSO (Stock 100 mM). |
| 6-TreAz | Positive Control | -20°C | Required to distinguish uptake vs. incorporation. |
| Mycobacteria | M. smegmatis mc²155 or M. tuberculosis H37Rv | 37°C | Grow in 7H9 broth + ADC/OADC + Tween 80. |
| Click Ligand | THPTA or BTTAA | -20°C | Critical: Protects proteins from Cu-induced oxidation. |
| Cu Source | CuSO₄ · 5H₂O | RT | Prepare fresh 50 mM stock. |
| Reductant | Sodium Ascorbate | Freshly Prepared | Do not store. Make 100 mM stock immediately before use. |
| Alkyne Probe | Cy5-Alkyne or TAMRA-Alkyne | -20°C, Dark | Use 10-20 µM final concentration. |
| Fixative | 4% Paraformaldehyde (PFA) | 4°C | Safety: Perform fixation in BSL-2/3 hood. |
Protocol A: Differential Metabolic Profiling (Uptake vs. Incorporation)
This protocol uses 6,6'-TreAz to measure transporter uptake capacity without the confounding variable of cell wall turnover.
Step 1: Culture Preparation
-
Inoculate Mycobacteria in 7H9 medium.[3] Grow to mid-log phase (OD₆₀₀ = 0.5–0.8).
-
Wash Step: Centrifuge (3500 x g, 5 min) and resuspend in 7H9 without Tween 80 if possible, or minimal Tween, as surfactant can affect outer membrane permeability.
Step 2: Metabolic Labeling (Pulse)
-
Aliquot culture into 3 groups (triplicates):
-
Group A (Negative): DMSO vehicle.
-
Group B (Wall Control): 25 µM 6-TreAz (Mono).
-
Group C (Uptake Probe): 25 µM 6,6'-TreAz (Di).
-
-
Incubate at 37°C with shaking for 1–4 hours .
-
Note: Unlike cell wall labeling which often runs overnight, uptake studies can be shorter.
-
Step 3: Fixation and Permeabilization
Since 6,6'-TreAz is cytosolic, permeabilization is strictly required for the click reagents to reach the probe.
-
Harvest cells (3500 x g, 5 min). Wash 2x with PBS.[4]
-
Resuspend in 4% PFA/PBS.[3] Incubate 30 min at RT (kill step).
-
Wash 3x with PBS.[5]
-
Permeabilization: Resuspend in PBS containing 0.1% Triton X-100 for 15 minutes.
-
Critical: Without Triton, you will not detect the cytosolic 6,6'-TreAz.
-
Step 4: CuAAC Click Reaction
Prepare the Click Master Mix (add in order):
-
PBS (buffer to volume)
-
CuSO₄ (1 mM final)
-
THPTA Ligand (1.5 mM final) -> Premix Cu and Ligand before adding others.
-
Alkyne-Fluorophore (e.g., Cy5-Alkyne, 20 µM final)
-
Sodium Ascorbate (5 mM final) -> Add last.
-
Add 100 µL Master Mix to cell pellets. Resuspend.
-
Incubate 30–60 min at RT in the dark.
Step 5: Analysis (Flow Cytometry)[2]
-
Wash cells 3x with PBS containing 1% BSA (to remove sticky dye).
-
Analyze via Flow Cytometry (e.g., APC channel for Cy5).
Expected Results:
-
Group B (6-TreAz): High fluorescence (Cell Wall + Cytosol).
-
Group C (6,6'-TreAz): Moderate fluorescence (Cytosol only).
-
Interpretation: If Group C signal is abolished in an LpqY mutant, it confirms specific transport. If Group C signal is high but no cell wall rim is seen in microscopy, it confirms "dead-end" uptake.
-
Protocol B: Synthesis of TDM Mimetics (Chemoenzymatic/Synthetic)
6,6'-TreAz is an excellent scaffold for creating defined Trehalose Dimycolate (TDM) analogs for immunological studies (e.g., Mincle receptor activation) without handling live TB.
-
Scaffold: Start with purified 6,6'-TreAz.
-
Lipid Partner: Synthesize Alkyne-functionalized fatty acids (e.g., Alkyne-Stearate or Alkyne-Mycolic Acid mimics).
-
Click Reaction (Synthetic):
-
Solvent: t-Butanol/Water (1:1).
-
Catalyst: CuSO₄ (10 mol%) + Sodium Ascorbate (20 mol%).
-
Reaction: Stir at RT for 12 hours.
-
-
Purification: Silica gel chromatography.
-
Result: A 1,2,3-triazole linked TDM mimic (Trehalose-Lipid₂).
-
Application: Coat plates with this mimic to test macrophage activation via Mincle signaling.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (No TreAz) | Non-specific dye binding | Increase BSA in wash buffer (3%). Use THPTA ligand to prevent dye precipitation. |
| No Signal (6,6'-TreAz) | Lack of permeabilization | 6,6'-TreAz is cytosolic. Ensure 0.1% Triton X-100 or 0.5% Saponin is used after fixation. |
| Cell Clumping | Mycobacterial aggregation | Sonicate briefly (water bath) before flow cytometry. Use Tween-80 in wash buffers. |
| Low Signal (6-TreAz) | High native trehalose competition | Use 7H9 media with low carbon sources or remove exogenous trehalose. |
References
-
Swarts, B. M., et al. (2012).[6] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126.
- Foundational paper describing the synthesis and testing of 2-, 3-, 4-, and 6-TreAz.
-
Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis detection.[7] Nature Chemical Biology, 7(4), 228–235.
- Describes the FITC-Trehalose uptake pathway via Ag85, setting the stage for azide variants.
-
Banahene, N., & Swarts, B. M. (2021).[7] Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes. Methods in Molecular Biology, 2314, 385–398.[5][7]
- Detailed protocols for handling trehalose probes in BSL-2/3 settings.
-
Furman, J. L., et al. (2020). DMN-Tre Labeling for Detection and High-Content Screening of Compounds against Intracellular Mycobacteria.[4] ACS Omega, 5(9), 4611–4619.
- Contrasts solvatochromic probes with click-chemistry approaches.
-
Koliwer-Brandl, H., et al. (2022).[8] PPE51 mediates uptake of trehalose across the mycomembrane of Mycobacterium tuberculosis.[9] Nature Microbiology, 7, 1043–1053.
- Highlights the specific transport mechanisms relevant to 6,6'-TreAz uptake.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DMN-Tre Labeling for Detection and High-Content Screening of Compounds against Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-Azido-Trehalose, Click Reagents for Application on Mycobacteria - Jena Bioscience [jenabioscience.com]
- 7. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Swarts Lab @ CMU - Publications [sites.google.com]
- 9. researchgate.net [researchgate.net]
Application Note: Metabolic Labeling of the Mycobacterial Mycomembrane using 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz)
Topic: 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz) as a probe for mycobacterial cell walls. Content Type: Detailed Application Note & Protocol.
Abstract & Introduction
The mycobacterial cell envelope is a complex, multilayered structure essential for viability and virulence in species such as Mycobacterium tuberculosis (Mtb) and Mycobacterium smegmatis (Msmeg).[1][2] A defining feature of this envelope is the mycomembrane (MM) , an outer lipid barrier rich in mycolic acids.[1][2]
This compound (6,6'-TreAz) is a bioorthogonal metabolic probe designed to study the dynamics of this barrier. Unlike non-specific lipophilic dyes, 6,6'-TreAz structurally mimics native trehalose. It is metabolically incorporated into the mycomembrane via the Antigen 85 (Ag85) complex, where it is esterified with mycolic acids to form azido-labeled Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).
This Application Note details the protocol for using 6,6'-TreAz to visualize mycomembrane biosynthesis, offering a distinct advantage over peptidoglycan probes (e.g., FDAAs) by specifically targeting the outer lipid layer.
Mechanism of Action
The utility of 6,6'-TreAz relies on the "promiscuity" of the mycobacterial trehalose salvage pathways.
-
Uptake: 6,6'-TreAz is transported into the cytoplasm, primarily via the LpqY-SugABC transporter system, which tolerates modifications at the 6-position of trehalose.
-
Processing: Once intracellular, the probe serves as a substrate for the Antigen 85 complex (Ag85A, B, C) . These extracellular mycolyltransferases esterify the probe with mycolic acids.
-
Insertion: The resulting azido-TMM and azido-TDM analogues are shuttled to the cell surface and incorporated into the mycomembrane.
-
Detection: The azide handle remains chemically inert until reacted via Click Chemistry (CuAAC or SPAAC) with a fluorescent alkyne or biotin-alkyne.
Pathway Visualization
Figure 1: Metabolic fate of 6,6'-TreAz.[3] The probe hijacks the native trehalose recycling pathway to label the outer mycomembrane.
Experimental Protocol
A. Materials & Reagents
| Reagent | Specification | Storage |
| 6,6'-TreAz | >95% Purity, lyophilized | -20°C (Dark) |
| Middlebrook 7H9 | Supplemented with ADC/OADC | 4°C |
| Click Ligand | TBTA (for fixed) or BTTAA (for live) | -20°C |
| Fluorophore | Alkyne-Fluor 488 (CuAAC) or DBCO-Fluor (SPAAC) | -20°C (Dark) |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | Room Temp |
B. Cell Culture & Metabolic Labeling
Note: M. tuberculosis requires BSL-3 containment. M. smegmatis requires BSL-1/2.
-
Inoculation: Inoculate mycobacteria into Middlebrook 7H9 medium supplemented with ADC (for M. smegmatis) or OADC (for M. tuberculosis) and 0.05% Tween-80.
-
Growth: Grow cultures at 37°C with shaking (100-200 rpm) until they reach the mid-logarithmic phase (OD₆₀₀ ≈ 0.5–0.8).
-
Labeling Pulse:
-
Aliquot 1 mL of culture into a sterile tube.
-
Add 6,6'-TreAz to a final concentration of 25 µM – 100 µM .
-
Control: Prepare a "No Probe" control (DMSO vehicle only).
-
-
Incubation: Incubate for 12–16 hours (overnight) at 37°C.
-
Expert Insight: Shorter pulses (1-4 hours) will label only the poles (sites of active growth), while overnight incubation labels the entire cell envelope.
-
C. Click Chemistry Detection
Choose Protocol A for maximum resolution (Fixed Cells) or Protocol B for live-cell dynamics.
Protocol A: CuAAC (Copper-Catalyzed) – Fixed Cells (Gold Standard)
Recommended for high-resolution microscopy as it allows the use of smaller fluorophores (e.g., Alexa 488-Alkyne) which penetrate the thick mycobacterial wall better than bulky cyclooctynes.
-
Wash: Centrifuge bacteria (3500 x g, 5 min). Discard supernatant. Wash 2x with PBS + 0.05% Tween-80 (PBST) to remove unincorporated TreAz.
-
Fixation: Resuspend in 4% PFA for 15–30 minutes at RT. Wash 2x with PBS.
-
Reaction Cocktail: Prepare the following mix in PBS (freshly made):
-
CuSO₄: 1 mM
-
Ascorbate (NaAsc): 2.5 mM (Add last to initiate)
-
Ligand (THPTA or TBTA): 100 µM (Premix with Cu before adding)
-
Alkyne-Fluorophore: 10 µM
-
-
Reaction: Resuspend bacterial pellet in 100 µL of Reaction Cocktail. Incubate for 30–60 minutes at RT in the dark.
-
Final Wash: Wash 3x with PBST to remove excess dye. Resuspend in PBS for imaging.
Protocol B: SPAAC (Copper-Free) – Live Cells
Uses strain-promoted alkyne-azide cycloaddition. Ideal for time-lapse imaging.
-
Wash: Centrifuge and wash cells 2x with 7H9 media (no Tween if possible, to maintain lipid integrity).
-
Labeling: Resuspend in 100 µL media containing 20–50 µM DBCO-Fluorophore (e.g., DBCO-Cy5).
-
Warning: DBCO dyes are bulky and "sticky." High background is common.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Wash: Wash 3x vigorously with warm media to remove sticky dye.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for 6,6'-TreAz labeling.
Data Interpretation & Troubleshooting
Expected Results
-
Pattern: Peripheral staining of the bacterial boundary (mycomembrane).
-
Heterogeneity: In log-phase cultures, staining is often bipolar (at the growing tips) if pulse times are short (<4h). Long pulses (>12h) result in uniform contour labeling.
-
Specificity: M. smegmatis should show robust labeling. E. coli (negative control) should show no labeling as it lacks the Ag85 pathway.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background | Non-specific dye binding | Increase wash steps (3-4x) with 0.05% Tween-80. Use BSA (1%) in wash buffer to block hydrophobic interaction. |
| No Signal | Inefficient click reaction | CuAAC: Freshly prepare Ascorbate (it oxidizes rapidly). Ensure Ligand:Cu ratio is 5:1. SPAAC: DBCO hydrolysis; use fresh stock. |
| Clumping | Mycobacterial aggregation | Sonicate briefly (mild bath sonication) before imaging. Add Tween-80 to all wash buffers. |
| Internal Staining | Cell permeabilization | If using CuAAC, copper toxicity can permeabilize live cells. Ensure cells are fully fixed with PFA before adding copper. |
References
-
Swarts, B. M., et al. (2012). "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society. [Link]
-
Backus, K. M., et al. (2011). "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis detection."[4] Nature Chemical Biology. [Link]
-
Kalscheuer, R., et al. (2010). "Self-poisoning of Mycobacterium tuberculosis by targeting antimetabolites to cell envelope biogenesis." Proceedings of the National Academy of Sciences. [Link]
-
Foley, H. N., et al. (2016). "Mycomembrane Probes in Mycobacteria." Methods in Molecular Biology. [Link]
Sources
Experimental workflow for labeling Mycobacterium tuberculosis with 6,6'-Diazido-6,6'-dideoxytrehalose.
Application Note: Metabolic Labeling of the Mycobacterium tuberculosis Mycomembrane with 6-TreAz
Abstract & Mechanistic Rationale
The mycobacterial outer membrane, or "mycomembrane," is a formidable barrier comprised of mycolic acids covalently linked to the arabinogalactan-peptidoglycan core.[1][2] This unique architecture is essential for Mycobacterium tuberculosis (Mtb) virulence and drug tolerance.
This protocol details the use of 6,6'-Diazido-6,6'-dideoxytrehalose (6-TreAz) , a bioorthogonal metabolic probe, to visualize this structure. Unlike non-specific lipophilic dyes, 6-TreAz exploits the specific enzymatic machinery of Mtb.
Mechanism of Action:
-
Uptake: 6-TreAz mimics native trehalose. It is imported into the cytoplasm via the LpqY-SugABC ABC transporter, a recycling system essential for Mtb virulence.[3]
-
Metabolic Incorporation: Once cytosolic, 6-TreAz enters the Antigen 85 (Ag85) pathway. The Ag85 complex (FbpA/B/C) functions as a mycolyltransferase, esterifying the probe with mycolic acids to form Azide-Trehalose Monomycolate (Az-TMM) and Dimycolate (Az-TDM).
-
Translocation: These azide-labeled glycolipids are transported across the inner membrane (via MmpL3) and incorporated into the outer mycomembrane.
-
Detection: The exposed azide handles react with alkyne-functionalized fluorophores via Click Chemistry (CuAAC or SPAAC), rendering the cell wall fluorescent.
Mechanistic Pathway Visualization
The following diagram illustrates the hijacking of the native trehalose recycling pathway by 6-TreAz.
Figure 1: The 6-TreAz probe enters via the recycling pathway (LpqY) and is processed by Ag85 into cell wall glycolipids.
Pre-Experimental Considerations
Safety & Containment (Critical)
-
Biosafety Level: Mycobacterium tuberculosis is a Risk Group 3 pathogen. All metabolic labeling steps involving live bacteria must be performed in a BSL-3 facility within a Class II Biosafety Cabinet (BSC).
-
Fixation: Samples must be fixed (killed) with 4% Paraformaldehyde (PFA) for at least 24 hours (or per institutional SOP) before removal from BSL-3 for microscopy or flow cytometry.
-
Surrogates: For method development, use Mycobacterium smegmatis mc²155 (BSL-2).
Reagent Preparation
| Reagent | Stock Conc. | Solvent | Storage | Notes |
| 6-TreAz | 100 mM | Sterile H₂O | -20°C | Stable for months. Avoid repeated freeze-thaw. |
| DBCO-Fluorophore | 10 mM | DMSO | -20°C | Use for Copper-free (SPAAC) click. |
| Alkyne-Fluorophore | 10 mM | DMSO | -20°C | Use for Copper-catalyzed (CuAAC) click. |
| 7H9 Medium | N/A | N/A | 4°C | Supplement with OADC and Tyloxapol/Tween. |
Core Protocol: Metabolic Labeling (BSL-3)
Objective: Incorporate the azide handle into the Mtb cell wall during active growth.
-
Inoculation:
-
Culture Mtb H37Rv in Middlebrook 7H9 broth (supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tyloxapol) at 37°C.
-
Grow to mid-log phase (OD₆₀₀ ≈ 0.4 – 0.6). Note: Active growth is required for efficient Ag85 activity.
-
-
Pulse Labeling:
-
Aliquot 1 mL of culture into sterile tubes.
-
Add 6-TreAz to a final concentration of 25 µM – 100 µM .
-
Control: Prepare a "No Probe" control (add equivalent volume of sterile H₂O).
-
Incubate at 37°C with shaking (100 rpm) for 12–24 hours .
-
Bench Note: Shorter pulses (1-4 hours) label only the poles (sites of new growth); overnight labeling stains the entire periphery.
-
-
Wash Step (Critical):
-
Centrifuge bacteria at 3,500 x g for 5 minutes.
-
Discard supernatant (into BSL-3 liquid waste).
-
Resuspend pellet in 1 mL sterile PBS (pH 7.4) + 0.05% Tyloxapol.
-
Repeat wash 2x to remove unincorporated probe.
-
Core Protocol: Bioorthogonal Ligation & Fixation
Choice of Chemistry:
-
Route A (SPAAC - Copper Free): Recommended for simplicity and biocompatibility. Uses DBCO-functionalized dyes.
-
Route B (CuAAC - Copper Catalyzed): Recommended if high background is observed with DBCO or for specific dye availability. Must be done on fixed cells or with copper-protecting ligands.
Protocol (Route A: SPAAC with Fixation):
-
Ligation Reaction:
-
Resuspend the washed bacterial pellet in 100 µL of PBS/Tyloxapol.
-
Add DBCO-Fluorophore (e.g., DBCO-Cy5 or DBCO-Alexa488) to a final concentration of 20 µM .
-
Incubate for 30–60 minutes at Room Temperature (RT) in the dark.
-
-
Wash:
-
Wash 2x with PBS/Tyloxapol to remove excess dye.
-
-
Fixation (Kill Step):
-
Resuspend pellet in 4% Paraformaldehyde (PFA) in PBS.
-
Incubate at RT for 30 minutes (or overnight at 4°C depending on biosafety SOP).
-
Verification: Ensure no viable bacteria remain before removing from BSL-3 (e.g., via plating assay validation).
-
-
Analysis:
-
Samples are now ready for Flow Cytometry or Fluorescence Microscopy outside the BSL-3 facility.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow from culture to imaging.[2][4] Note that fixation occurs after labeling to ensure safety.
Data Interpretation & Troubleshooting
Expected Results
-
Microscopy: Distinct peripheral staining of the bacilli.[5] Polar accentuation may be visible in shorter pulses.
-
Flow Cytometry: A shift in fluorescence intensity (MFI) of 2-3 logs compared to the "No Probe" control.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Signal | Inactive Ag85 or LpqY | Ensure cells are in log-phase (not stationary). Stationary cells downregulate cell wall synthesis. |
| High Background | Non-specific dye sticking | Increase washing steps (3x) after the Click reaction. Use 0.05% Tween-80 or Tyloxapol in wash buffer. |
| Clumping | Mycolic acids causing aggregation | Sonicate briefly (in BSL-3 sealed cup) before flow cytometry. Ensure Tyloxapol is in all buffers. |
| Dye Precipitation | DBCO hydrophobicity | Lower dye concentration to 5-10 µM. Ensure DMSO stock is fresh. |
References
-
Swarts, B. M., et al. (2012).[6][7] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126.[6][7] [Link]
-
Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs by the tubercle bacillus.[5][8] Nature Chemical Biology, 7(4), 228–235. [Link]
-
Kalscheuer, R., et al. (2010).[3] Trehalose-recycling ABC transporter LpqY-SugA-SugB-SugC is essential for virulence of Mycobacterium tuberculosis.[3] Proceedings of the National Academy of Sciences, 107(50), 21761–21766.[9] [Link][9]
Sources
- 1. Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Probing the mycobacterial trehalome with bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: In Vitro Detection of 6,6'-Diazido-6,6'-dideoxytrehalose in Mycobacteria
This Application Note is designed for researchers investigating mycobacterial physiology, specifically the uptake and metabolic fate of trehalose analogs.
Abstract
This guide details the protocol for the metabolic labeling and fluorescent detection of 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz₂) in mycobacterial culture.[1][2] Unlike its mono-azido counterpart (6-TreAz), which is extensively incorporated into the mycomembrane via the Antigen 85 (Ag85) complex, the 6,6'-diazido variant lacks the primary hydroxyl groups required for mycolation.[1][2] Consequently, it serves as a potent probe for investigating the LpqY-SugABC transport system, cytosolic accumulation, and potential competitive inhibition of trehalose metabolism.[1] This protocol utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate fluorophores to the internalized probe, necessitating specific fixation and permeabilization steps distinct from standard cell-wall labeling workflows.[1][2]
Introduction & Mechanism
Mycobacteria, including Mycobacterium tuberculosis (Mtb), rely on the disaccharide trehalose for cell wall biosynthesis and stress response. The uptake of trehalose is mediated exclusively by the LpqY-SugABC ABC transporter.[3] Once cytosolic, trehalose is typically mycolated by the Ag85 complex to form Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).[4]
The 6,6'-TreAz₂ Distinction:
-
6-TreAz (Mono-azide): Contains one free -OH at the 6' position, allowing mycolation and incorporation into the cell wall (TMM-analogs).[1][2]
-
6,6'-TreAz₂ (Di-azide): Both 6-positions are substituted with azides.[1][2] It cannot function as an acyl acceptor for Ag85. Therefore, it accumulates in the cytosol or acts as a competitive inhibitor, making it a specific tool for probing uptake kinetics and intracellular trapping without the confounding factor of cell wall integration.
Mechanism of Action Diagram
Caption: Pathway analysis of 6,6'-TreAz₂. Unlike mono-azides, the di-azide is blocked from cell wall incorporation, leading to cytosolic accumulation.[1][2]
Materials & Reagents
Chemical Probes
| Reagent | Specification | Source/Notes |
| 6,6'-TreAz₂ | This compound | Custom synthesis or Synthose (Cat# DG411) |
| Alkyne-Fluorophore | e.g., Alkyne-488 or Cy5-Alkyne | For CuAAC detection |
| THPTA Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine | Protects biomolecules from Cu oxidation |
| CuSO₄[1][2][4][5][6][7][8][9][10][11][12][13] · 5H₂O | 20 mM stock in dH₂O | Catalyst source |
| Sodium Ascorbate | 100 mM stock (Freshly prepared) | Reducing agent |
Biologicals [1][2][5][7][10][12][13][14][15][16][17]
-
Strain: Mycobacterium smegmatis mc²155 (Biosafety Level 1) or M. tuberculosis H37Rv (BSL-3).[1][2]
-
Media: Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and Tween-80 (0.05%).[1][2]
Experimental Protocol
Phase 1: Metabolic Labeling
Rationale: To allow sufficient time for the bacteria to import the trehalose analog via the LpqY-SugABC transporter.[1]
-
Inoculation: Inoculate mycobacteria into 5 mL 7H9 media. Grow at 37°C with shaking (200 rpm) until mid-log phase (OD₆₀₀ ≈ 0.6–0.8).
-
Pulse Labeling:
-
Aliquot 1 mL of culture into sterile tubes.
-
Add 6,6'-TreAz₂ to a final concentration of 25–100 µM (from a 100 mM DMSO stock).[1][2]
-
Control: Add equivalent volume of DMSO vehicle to a separate tube.
-
Competition Control: Add 100 µM native Trehalose + 100 µM 6,6'-TreAz₂ (to verify transporter specificity).[1][2]
-
-
Incubation: Incubate for 12–24 hours at 37°C with shaking.
-
Note: Since 6,6'-TreAz₂ is not incorporated into the wall, shorter incubation (1–4 hours) may be sufficient for uptake studies, but 12+ hours ensures maximal cytosolic accumulation.[2]
-
Phase 2: Fixation & Permeabilization (CRITICAL)
Rationale: Because 6,6'-TreAz₂ accumulates in the cytosol (unlike cell-wall bound probes), the cell envelope must be permeabilized to allow the bulky click chemistry reagents (fluorophores) to enter the cell and react.[2]
-
Wash: Centrifuge cells (3,500 x g, 5 min). Discard supernatant. Resuspend in 1 mL PBS. Repeat wash 2x to remove extracellular probe.
-
Fixation: Resuspend pellets in 4% Paraformaldehyde (PFA) in PBS. Incubate for 30 minutes at Room Temperature (RT).
-
Safety: Perform in a fume hood.
-
-
Wash: Centrifuge and wash 2x with PBS to remove PFA.
-
Permeabilization: Resuspend cells in PBS + 0.5% Triton X-100 . Incubate for 15 minutes at RT.
Phase 3: CuAAC Click Reaction
Rationale: Covalent attachment of the fluorophore to the azide-labeled trehalose.[1][2]
-
Reaction Cocktail Preparation: Prepare the following mix in order (per sample):
-
Reaction: Resuspend the permeabilized cell pellet in 200–500 µL of the Click Cocktail.
-
Incubation: Incubate for 30–60 minutes at RT in the dark .
-
Final Wash: Centrifuge and wash cells 3x with PBS + 0.05% Tween-80 (PBST) to remove excess fluorophore.[1][2]
-
Tip: A final wash with PBS containing 1 mg/mL BSA can help reduce non-specific background binding.
-
Detection & Analysis
Workflow Diagram
Caption: Step-by-step workflow for the detection of 6,6'-TreAz₂. Note the mandatory permeabilization step.
Analysis Methods
-
Fluorescence Microscopy:
-
Flow Cytometry:
-
Analyze 10,000 events.
-
Metric: Median Fluorescence Intensity (MFI). Compare 6,6'-TreAz₂ samples vs. DMSO controls.
-
Gating: Gate on bacteria (FSC vs SSC) to exclude debris.
-
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| No Signal | Lack of permeabilization | Ensure 0.5% Triton X-100 step is performed. The di-azide is internal.[1][2][10] |
| No Signal | Copper toxicity (if live click) | Use the fixed-cell protocol above. If live click is required, increase THPTA:Cu ratio to 5:1. |
| High Background | Non-specific dye binding | Increase washing steps with PBST or include a BSA (1%) wash. |
| Low Signal | Competition with Glucose | Remove Glucose/Glycerol from media during the pulse step (use Tyloxapol/Saline) to force Trehalose uptake. |
References
-
Swarts, B. M., et al. (2012).[10][15] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126. Link[2]
-
Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis.[10] Nature Chemical Biology, 7(4), 228–235. Link
-
Urban Prankel, et al. (2013). Improved Synthesis of 6-Azido-6-deoxy- and 6,6′-Diazido-dideoxy-α,α-trehaloses. Synlett, 24(17), 2271-2273.[1][2] Link
-
Kalscheuer, R., et al. (2019). The LpqY-SugABC transporter is essential for trehalose recycling in Mycobacterium tuberculosis.[1][2] Nature Microbiology. (Context on the transporter mechanism).
Sources
- 1. synthose.com [synthose.com]
- 2. synthose.com [synthose.com]
- 3. Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 6-Azide-Trehalose (6-TreAz) | BroadPharm [broadpharm.com]
- 6. synthose.com [synthose.com]
- 7. 6,6'-Dimycoloyl trehalose from a rapidly growing Mycobacterium: an alternative antigen for tuberculosis serodiagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.stanford.edu [web.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. 6-Azido-Trehalose, Azide-containing Monosaccharides - Jena Bioscience [jenabioscience.com]
- 11. Synthesis and in vitro characterization of trehalose-based inhibitors of mycobacterial trehalose 6-phosphate phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Probing the mycobacterial trehalome with bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trehalose 6,6′-dimycolate on the surface of Mycobacterium tuberculosis modulates surface marker expression for antigen presentation and costimulation in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
In vivo applications of azide-modified trehalose analogs.
Application Note: In Vivo Applications of Azide-Modified Trehalose Analogs
Executive Summary
The mycobacterial cell envelope, characterized by its unique mycolic acid-rich outer membrane ("mycomembrane"), acts as a formidable barrier to antibiotics and host immune defenses.[1][2][3] Trehalose is a critical component of this envelope, serving as the scaffold for Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).[1][3][4][5]
This guide details the application of Azide-modified Trehalose (TreAz) analogs for the metabolic labeling of live mycobacteria (M. tuberculosis, M. marinum, M. smegmatis).[3] Unlike bulky fluorophore-conjugates (e.g., FITC-Trehalose) that may be sterically hindered, TreAz analogs are small, readily transported into the cytoplasm, and incorporated into the cell wall by the Antigen 85 (Ag85) complex. Once incorporated, the azide handle serves as a bioorthogonal chemical reporter, allowing for high-resolution in vivo imaging and flow cytometric analysis via Copper-free Click Chemistry (SPAAC).
Mechanistic Basis & Analog Selection
The Trehalose Metabolic Pathway
To successfully label mycobacteria, the probe must hijack the endogenous trehalose recycling pathway.
-
Uptake: The LpqY-SugABC ATP-binding cassette (ABC) transporter is essential for importing extracellular trehalose (and TreAz) into the cytoplasm.[5][6]
-
Mycolylation: Inside the cell, the Antigen 85 complex (Ag85A, B, C) functions as a mycolyltransferase, esterifying mycolic acids onto the trehalose scaffold to form TMM and TDM.
-
Insertion: These glycolipids are transported and inserted into the outer mycomembrane.
Figure 1: Metabolic Incorporation Pathway of TreAz
Caption: Schematic of TreAz hijacking the LpqY-SugABC transporter and Ag85-mediated mycolylation pathway for cell wall insertion.
Selecting the Right Analog
Not all azide positions are equivalent.[5][7] The choice depends on the balance between incorporation efficiency and bacterial toxicity.
| Analog | Incorporation Efficiency | Toxicity / Growth Inhibition | Recommended Application |
| 6-TreAz | High. Excellent substrate for LpqY and Ag85. | Moderate to High. Can inhibit growth at >100 µM by blocking TDM synthesis or inhibiting TreS. | Short-term pulse labeling; Drug susceptibility testing. |
| 2-TreAz | High. Comparable to 6-TreAz.[8] | Low. Better tolerated by bacteria over long durations. | Long-term in vivo tracking; Infection models. |
| 4-TreAz | Low. | Negligible. | Negative control or specific structural studies. |
Expert Insight: For in vivo zebrafish or mouse studies where bacterial fitness is paramount, 2-TreAz is often preferred over 6-TreAz to avoid confounding results due to probe toxicity.
Experimental Protocols
Protocol A: Preparation of Reagents
-
Stock Solution: Dissolve TreAz (2- or 6-isomer) in sterile water or DMSO to 100 mM. Store at -20°C.
-
Click Reagent (In Vivo/Live): DBCO-Fluorophore (e.g., DBCO-Cy5, DBCO-Alexa488). Avoid Copper (CuAAC) for live cells due to toxicity.
-
Click Reagent (Fixed/Ex Vivo): Azide-Fluorophore + CuSO4 + THPTA (ligand) + Sodium Ascorbate.
Protocol B: In Vivo Labeling in Zebrafish Larvae (M. marinum)
Objective: To image mycobacterial infection dynamics in real-time.
Step 1: Bacterial Preparation [1][3]
-
Culture M. marinum (strain M) in 7H9 broth to mid-log phase (OD600 ~0.6).
-
Wash bacteria 2x in PBS to remove culture media.
-
Resuspend in PBS containing 25–50 µM 2-TreAz .
-
Incubate for 2–4 hours (pulse) or overnight (saturation) at 32°C.
-
Wash 3x with PBS to remove unincorporated TreAz.
Step 2: Infection
-
Anesthetize zebrafish larvae (2–3 days post-fertilization) with Tricaine.
-
Microinject ~100–200 CFU of TreAz-labeled M. marinum into the caudal vein or hindbrain ventricle.
-
Return larvae to E3 medium.
Step 3: In Vivo Click Reaction Note: If tracking pre-labeled bacteria, skip to imaging. If labeling bacteria inside the host:
-
Infect larvae with unlabeled bacteria.
-
At 24 h post-infection (hpi), microinject 2-TreAz (100 mM stock diluted to ~10 mM) directly into the yolk sac or caudal vein (approx 1–2 nL).
-
Incubate larvae for 12–24 hours to allow metabolic incorporation.
-
Microinject DBCO-Cy5 (20 µM) into the caudal vein.
-
Incubate for 30–60 minutes.
-
Wash larvae in E3 medium (or keep in flow).
Step 4: Imaging
-
Mount larvae in low-melting agarose.
-
Image using Confocal Laser Scanning Microscopy (CLSM).
-
Channel 1: Bacterial GFP (if strain is fluorescent).
-
Channel 2: Cy5 (Metabolic Label).
-
Observation: Colocalization indicates metabolically active bacteria remodeling their cell wall.
-
Protocol C: Mouse Model (Metabolic Incorporation & Ex Vivo Analysis)
Objective: To assess bacterial viability and cell wall metabolism in a mammalian host.
Step 1: Infection & Administration
-
Infect C57BL/6 mice with M. tuberculosis (H37Rv) via aerosol or intravenous route.
-
Allow infection to establish (e.g., 2 weeks).
-
Administration: Administer 2-TreAz (1 mg/mouse) via Intraperitoneal (IP) injection or Intravenous (IV) tail vein injection.
-
Frequency: Daily for 2–3 days prior to harvest.
-
Step 2: Harvesting & Reaction
-
Sacrifice mice and harvest lungs/spleen.
-
Homogenize tissues in sterile PBS.
-
Digestion: Briefly treat homogenate with Collagenase D to release intracellular bacteria (optional, depends on host cell lysis method).
-
Filter homogenate (40 µm) to remove debris.
-
Centrifuge (3000 x g) to pellet bacteria/host cells.
Step 3: Ex Vivo Click Chemistry
-
Resuspend pellet in reaction buffer (PBS + 0.1% BSA).
-
Add DBCO-Fluorophore (5 µM) .
-
Incubate for 30 minutes at Room Temperature (RT) in the dark.
-
Wash 2x with PBS.
-
Fix samples with 4% Paraformaldehyde (PFA) for 20 mins (Biosafety Level 3 requirement).
Step 4: Analysis
-
Flow Cytometry: Gate on bacteria (using scatter or constitutive GFP). Measure Mean Fluorescence Intensity (MFI) of the Click-Fluorophore.
-
Microscopy: Smear on slides, counterstain with DAPI, and visualize.
Workflow Visualization
Figure 2: Experimental Workflow for In Vivo Labeling
Caption: Step-by-step workflow from host infection to bioorthogonal detection.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High Background Signal | Non-specific binding of DBCO dye to serum albumin or tissue. | Use lower dye concentration (1–5 µM); Perform extensive washes; Use "wash-free" fluorogenic probes (e.g., CalFluor). |
| No Signal on Bacteria | Poor uptake or competition with endogenous glucose/trehalose. | Ensure LpqY transporter is functional (use wild-type strains); Increase TreAz dosage; Verify specific activity of Ag85. |
| Bacterial Growth Defect | Toxicity of 6-TreAz.[8][9][10] | Switch to 2-TreAz ; Reduce concentration to <50 µM. |
| Loss of Signal over Time | Cell division dilutes the label. | TreAz labeling is "pulse-chase." Signal halves with every division. Re-administer TreAz for continuous monitoring. |
References
-
Swarts, B. M., et al. (2012). "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society.[11] Link
-
Banahene, N., & Swarts, B. M. (2021).[2] "Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes." Methods in Molecular Biology. Link
-
Backus, K. M., et al. (2011). "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis."[1][6][9][12][13] Nature Chemical Biology. Link
-
Kalscheuer, R., et al. (2010). "The trehalose-specific transporter LpqY-SugABC is required for antimicrobial and anti-biofilm activity of trehalose analogues in Mycobacterium smegmatis." Proceedings of the National Academy of Sciences. Link
-
Urbanek, B. L., et al. (2019). "High-Throughput Screening for Inhibitors of the Mycobacterial Trehalose Transporter LpqY-SugABC." Antimicrobial Agents and Chemotherapy. Link
Sources
- 1. Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Asymmetric trehalose analogues to probe disaccharide processing pathways in mycobacteria - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00253D [pubs.rsc.org]
- 8. The trehalose-specific transporter LpqY-SugABC is required for antimicrobial and anti-biofilm activity of trehalose analogues in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPE51 mediates uptake of trehalose across the mycomembrane of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trehalose Analogues: Latest Insights in Properties and Biocatalytic Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Distributable, metabolic PET reporting of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated trehalose analogues for cell surface engineering and imaging of Mycobacterium tuberculosis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Synthesis of 6,6'-diamino-6,6'-dideoxytrehalose from the diazido compound.
[1][2]
Part 1: Strategic Analysis & Rationale
Scientific Significance
6,6'-Diamino-6,6'-dideoxytrehalose (often referred to as 6,6'-trehalosamine) is a C2-symmetric disaccharide analogue of
Key Applications:
-
Mycobacterial Research: As an analogue of trehalose-6,6'-dimycolate (Cord Factor), it serves as a probe for studying the mycobacterial cell wall biosynthesis machinery.[1]
-
Drug Delivery: The amino groups allow for conjugation with drugs or acting as a non-reducing cryoprotectant with enhanced buffering capacity.
-
Antibiotic Mimetics: It shares structural features with aminoglycosides, interacting with RNA constructs.
Retrosynthetic Strategy
The synthesis hinges on the regioselective introduction of nitrogen at the primary positions. The 6,6'-diazido derivative is the ideal intermediate because the primary hydroxyls of trehalose are sterically accessible and more nucleophilic than the secondary hydroxyls, allowing for selective activation (e.g., tosylation or Mitsunobu reaction) followed by azide displacement.
The critical step addressed in this guide is the reduction of the diazide to the diamine . While seemingly trivial, this step requires careful control to prevent side reactions (e.g., hydrolysis of the glycosidic bond under harsh acidic conditions) and to ensure complete reduction of both azide moieties.
Part 2: Experimental Protocols
Method A: Catalytic Hydrogenation (Standard Protocol)
Recommended for gram-scale synthesis where "green chemistry" principles and ease of workup are prioritized.[1]
Mechanism: Heterogeneous catalysis using Palladium on Carbon (Pd/C) facilitates the homolytic cleavage of the H-H bond, followed by stepwise reduction of the azide (-N3) to the amine (-NH2) with the release of N2 gas.
Materials
-
Substrate: 6,6'-Diazido-6,6'-dideoxytrehalose (1.0 equiv)
-
Catalyst: 10% Pd/C (Degussa type E101 or equivalent), 10-20 wt% loading relative to substrate.[1]
-
Solvent: Methanol:Water (1:1 v/v) or Ethanol:Water (1:1 v/v).[2] Note: Water is essential to solubilize the polar product.
-
Reagent: Hydrogen gas (H2), balloon pressure (1 atm).
-
Equipment: Two-neck round bottom flask, magnetic stirrer, vacuum/gas manifold.[1]
Step-by-Step Procedure
-
Preparation: Dissolve the diazide substrate in the MeOH:H2O solvent mixture (concentration ~0.1 M). The starting material may be sparingly soluble in pure alcohols but dissolves readily upon water addition.
-
Catalyst Addition: Under an argon or nitrogen atmosphere, carefully add the Pd/C catalyst.
-
Safety Alert: Pd/C is pyrophoric. Do not add to dry solvent; ensure the solvent is static or wet the catalyst with a small amount of water before addition.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with H2 (repeat 3 times).
-
Maintain the reaction under a balloon of H2 at Room Temperature (20-25°C).
-
Stir vigorously (800+ rpm) to overcome mass transfer limitations between the gas, liquid, and solid phases.
-
-
Monitoring: Monitor by Thin Layer Chromatography (TLC) using n-Propanol:Ethyl Acetate:Water:Ammonia (6:1:3:1).[1]
-
Visualization: Ninhydrin stain (turns purple for amines).[3] The starting azide will be UV active (weak) or char with H2SO4 but negative to Ninhydrin.
-
Endpoint: Typically 4–12 hours. Look for the disappearance of the mobile azide spot and the appearance of a baseline spot (amine).
-
-
Workup:
-
Filter the reaction mixture through a Celite 545 pad to remove the catalyst.
-
Wash the pad with water (3x volume).
-
Concentrate the filtrate under reduced pressure (Rotavap) at <40°C to afford the crude diamine as a white foam or glass.
-
Method B: Staudinger Reduction (Alternative Protocol)
Recommended for substrates containing double bonds or protecting groups sensitive to hydrogenolysis (e.g., Benzyl ethers).[1]
Mechanism: Phosphine attack on the terminal nitrogen of the azide forms a phosphazide, which eliminates N2 to form an iminophosphorane.[4][5][6] Hydrolysis of this intermediate yields the amine and phosphine oxide.[4]
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Triphenylphosphine (PPh3) (2.5 equiv per azide group = 5.0 equiv total).[2]
-
Solvent: THF:Water (10:1 v/v).[2]
-
Base (Optional): Ammonia solution (helps hydrolysis).
Step-by-Step Procedure
-
Reaction: Dissolve the diazide in THF. Add PPh3. Stir at Room Temperature for 2 hours. Nitrogen evolution will be observed.
-
Hydrolysis: Add water (essential for the second step).[2][4] Heat the mixture to 50°C for 4–6 hours to ensure hydrolysis of the iminophosphorane intermediate.
-
Workup:
-
Concentrate to remove THF.[2]
-
The residue will contain the product (water-soluble) and Triphenylphosphine oxide (TPPO, water-insoluble).[1]
-
Partition the residue between Water and Dichloromethane (DCM). Wash the aqueous phase 3x with DCM to remove TPPO.[2]
-
Lyophilize the aqueous phase to obtain the crude amine.
-
Part 3: Purification & Characterization[3]
Ion Exchange Chromatography (Critical Step)
Since the product is a highly polar polyamine, silica chromatography is ineffective. Cation exchange is the industry standard for purification.
-
Resin: Dowex 50W-X8 (or Amberlite IR-120), H+ form or NH4+ form.[1]
-
Loading: Dissolve crude product in minimal deionized water (pH ~7). Load onto the column.[7][8]
-
Washing: Elute with water (5 column volumes) to remove neutral impurities (unreacted trehalose, salts).
-
Elution: Elute with a gradient of Ammonium Hydroxide (0.1 M
1.0 M). The diamine will elute as the pH increases. -
Post-Process: Pool ninhydrin-positive fractions and lyophilize. Note: Repeated lyophilization from water may be needed to remove residual ammonium carbonate/bicarbonate species.[2]
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | White amorphous solid | Highly hygroscopic.[1] Store under desiccator. |
| Solubility | Water (>100 mg/mL) | Insoluble in MeOH, EtOH, Acetone. |
| Mass Spec (ESI+) | m/z 341.15 [M+H]+ | Calc. MW = 340.33 g/mol .[2] |
| 1H NMR (D2O) | Anomeric proton doublet confirms | |
| 13C NMR (D2O) | Significant upfield shift from -OH precursor (~61 ppm).[1] | |
| Ninhydrin Test | Positive (Purple/Blue) | Confirms presence of primary amines. |
Part 4: Visualization & Logic Flows[1][3]
Reaction Scheme
The following diagram illustrates the chemical transformation and the key intermediate states.
Caption: Chemical pathway from diazide precursor to diamine target via reduction intermediates.
Experimental Workflow
This flowchart guides the researcher through the critical decision points and processing steps.
Caption: Operational workflow for the synthesis and purification of 6,6'-diamino-trehalose.
Part 5: Safety & Troubleshooting
Safety Protocols (Azide Handling)
-
Explosion Hazard: Organic azides with a
ratio are considered explosive. 6,6'-diazidotrehalose has a ratio of , making it relatively stable, but it should still be treated with caution.[1] Avoid concentrating diazide solutions to dryness with heat. -
Metal Azides: When using NaN3 to synthesize the precursor, ensure no contact with heavy metals (Cu, Pb) in drains, as this forms highly explosive metal azides.
-
Hydrogenation: H2 gas is flammable.[2] Ensure proper grounding of equipment to prevent static discharge when adding Pd/C.
Troubleshooting Guide
-
Incomplete Reduction: If TLC shows intermediate spots (mono-amine), repressurize with H2 and add fresh catalyst.[1] For Staudinger, ensure the hydrolysis step (heating with water) is sufficient.
-
Low Yield after Column: The amine binds strongly to cation exchange resins. Ensure the Ammonia concentration in the eluent reaches at least 1.0 M.
-
Sticky Product: The product is hygroscopic. Lyophilize thoroughly and store in a sealed container with desiccant at -20°C.
References
-
Toubiana, R., & Das, B. C. (1966). Synthesis of 6,6'-diamino-6,6'-dideoxytrehalose. Carbohydrate Research, 2(3), 219-224.[1]
-
Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.[1] (Contextual reference for silyl protection strategies often used in trehalose modification).
-
Wang, J., et al. (2006). Chemoenzymatic synthesis of 6,6'-diamino-6,6'-dideoxytrehalose and its analogues. Bioorganic & Medicinal Chemistry, 14(15), 5211-5219.[1] (Modern enzymatic/chemoenzymatic approaches).[2]
-
Staudinger, H., & Meyer, J. (1919).[9] Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine.[9] Helvetica Chimica Acta, 2(1), 635-646.[1] (Foundational reference for Staudinger reduction). [1]
-
Simmons, C. J., et al. (2021). Synthesis of Trehalose-Based Probes for Mycobacterial Imaging. Journal of Organic Chemistry. (Recent application of trehalose amines). [1]
Sources
- 1. synthose.com [synthose.com]
- 2. diaion.com [diaion.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Staudinger Reaction [organic-chemistry.org]
- 7. bio-works.com [bio-works.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. real.mtak.hu [real.mtak.hu]
Use of 6,6'-Diazido-6,6'-dideoxytrehalose in drug delivery systems.
Application Note: 6,6'-Diazido-6,6'-dideoxytrehalose in Advanced Drug Delivery Systems
Executive Summary
This compound (Trehalose-N3) represents a specialized class of functionalized disaccharides combining the exceptional cryoprotective and lyoprotective properties of trehalose with the bio-orthogonal reactivity of azide groups.[1] Unlike its mono-azido counterpart (used primarily for metabolic probing), the C2-symmetric di-azide functionality allows this molecule to serve as a homobifunctional crosslinker , a high-density drug scaffold, or a surface-passivating agent for nanoparticle formulations.[1]
This guide details the integration of Trehalose-N3 into drug delivery workflows, focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for in vitro formulation and metabolic incorporation strategies for mycobacterial targeting.[1]
Mechanism of Action & Design Philosophy
The Trehalose Advantage
Trehalose is a non-reducing alpha-linked disaccharide (
The Azide Handle (Bio-orthogonality)
The substitution of hydroxyl groups at the primary 6 and 6' positions with azides (
-
Steric Accessibility: The 6-positions are the least sterically hindered, ensuring rapid kinetics during conjugation.
-
Symmetry: The molecule maintains C2 symmetry, allowing for the loading of two payload molecules per sugar unit (increasing drug-to-carrier ratio) or enabling the formation of crosslinked hydrogels.
Strategic Workflows
The following diagram illustrates the three primary utilization pathways for Trehalose-N3 in drug delivery.
Figure 1: Strategic utilization pathways for Trehalose-N3.[1] Pathway A utilizes the sugar as a soluble carrier; Pathway B as a stabilizer; Pathway C as a "Trojan Horse" for tuberculosis therapy.
Application 1: Synthesis of Trehalose-Drug Conjugates (Pro-Drugs)
This protocol describes the conjugation of an alkyne-functionalized small molecule drug to Trehalose-N3.[1] This system improves the solubility of hydrophobic drugs and potentially targets tissues expressing high levels of trehalase (e.g., kidney brush border, intestinal villi) or mycobacterial infection sites.
Protocol A: CuAAC Click Conjugation
Reagents Required:
-
Alkyne-functionalized payload (2.2 equiv).[1]
-
CuSO
5H O (100 mM stock in water).[1] -
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (200 mM stock).[1]
-
Sodium Ascorbate (freshly prepared 500 mM stock).[1]
Step-by-Step Methodology:
-
Ligand Complexation (Critical):
-
Premix CuSO
and THPTA in a separate vial before adding to the reaction. -
Ratio: 1:5 (Cu:Ligand).[1] This protects the biomolecule from oxidative damage and prevents Cu(I) disproportionation.
-
Example: Mix 10
L CuSO stock with 25 L THPTA stock. Incubate for 5 mins.
-
-
Reaction Assembly:
-
Dissolve Trehalose-N3 (10 mg, ~25
mol) in 250 L water.[1] -
Dissolve Alkyne-Drug (55
mol) in 250 L DMSO. -
Combine solutions in a sealable glass vial.
-
-
Catalyst Addition:
-
Incubation:
-
Purification (Copper Removal):
Data Validation:
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18) | > 95% (Single peak) |
| Identity | ESI-MS | Mass = Trehalose + 2 |
| Azide Content | FT-IR | Disappearance of peak at ~2100 cm |
Application 2: Metabolic Labeling of Mycobacteria
While 6-Azido-trehalose (mono) is the standard for metabolic labeling, the 6,6'-Diazido variant offers a unique probe for Antigen 85 (Ag85) promiscuity and extracellular mycomembrane crosslinking.[1]
Expert Insight: Mycobacterium tuberculosis (Mtb) utilizes the Ag85 complex to transfer mycolic acids onto trehalose. Trehalose-N3 can compete with natural trehalose.[1] If incorporated, it places bio-orthogonal handles directly into the mycomembrane (TMM/TDM analogues).
Protocol B: Bacterial Incorporation
-
Culture Preparation:
-
Grow M. smegmatis mc
155 or M. tuberculosis H37Rv in 7H9 media to mid-log phase (OD ~ 0.5).
-
-
Pulse Labeling:
-
Wash Step (Critical):
-
Centrifuge bacteria (3000
g, 5 min). -
Wash 3
with PBS + 0.05% Tween 80. Failure to wash thoroughly results in high background noise during detection.
-
-
Detection (Click Reaction on Cell Surface):
-
Analysis:
-
Flow Cytometry or Fluorescence Microscopy.
-
Application 3: Liposome Surface Engineering
Trehalose-N3 can be clicked onto pre-formed liposomes containing alkyne-lipids.[1] This creates a "sugar-coated" liposome that mimics the "Water Replacement Hypothesis," stabilizing the liposome during lyophilization (freeze-drying).[1]
Formulation Table: Liposome Components
| Component | Mole % | Function |
| DSPC | 55% | Structural lipid (high T |
| Cholesterol | 40% | Membrane fluidity/stability |
| DSPE-PEG2000-Alkyne | 5% | Anchor for Trehalose-N3 |
Workflow:
-
Form liposomes via thin-film hydration and extrusion (100 nm).[1]
-
Perform CuAAC reaction (Protocol A) in buffer between Liposomes (Alkyne) and Trehalose-N3 (Excess, 5 equiv relative to surface alkynes).
-
Dialyze to remove copper and unreacted trehalose.
-
Lyophilization Challenge: Freeze-dry the formulation.
-
Rehydration: Add water and measure size via Dynamic Light Scattering (DLS). Success is defined by <20% change in size and PDI < 0.2.
Troubleshooting & Safety
-
Shock Sensitivity: While organic azides with a C/N ratio > 3 are generally stable, 6,6'-Diazido-trehalose (C12/N6 = Ratio 2) is on the borderline.[1] Do not heat neat material above 60°C. Store in solution or as a solvated solid.
-
Regioselectivity: Ensure your starting material is 6,6' and not a mixture of 2, 3, or 4-positions. The Ag85 enzyme is highly specific for the 6-position.[1]
-
Copper Toxicity: For live-cell applications, always use SPAAC (DBCO/BCN reagents) or extensive washing after CuAAC.[1]
References
-
Swarts, B. M., et al. (2012).[3][4][5] Probing the mycobacterial trehalome with bioorthogonal chemistry. Journal of the American Chemical Society, 134(39), 16123-16126.[3] [Link][1]
-
Backus, K. M., et al. (2011).[5] Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis.[3][6][7] Nature Chemical Biology, 7(4), 228-235.[1] [Link]
-
Presolski, S. I., et al. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.[1] [Link][1]
-
Dutta, A. K., et al. (2019).[8] Trehalose Conjugation Enhances Toxicity of Photosensitizers against Mycobacteria.[8] ACS Central Science, 5(4), 721-729.[1] [Link][1]
-
Gouin, S. G. (2014). Trehalose: A unique disaccharide for the design of new therapeutics. ChemMedChem, 9(12), 2596-2605.[1] [Link][1]
Sources
- 1. synthose.com [synthose.com]
- 2. Synthesis and antioxidant ability of 6,6'-diamino-6,6'-dideoxytrehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the mycobacterial trehalome with bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deoxyfluoro-d-trehalose (FDTre) analogues as potential PET probes for imaging mycobacterial infection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Low yield in 6,6'-Diazido-6,6'-dideoxytrehalose synthesis.
Topic: Troubleshooting Low Yield in 6,6'-Diazido-6,6'-dideoxytrehalose Synthesis Ticket ID: TRE-N3-66-OPT Status: Open Responder: Senior Application Scientist, Carbohydrate Chemistry Division[1]
Introduction: Why This Synthesis Fails
Welcome to the technical support center. You are likely here because your synthesis of This compound (Trehalose Diazide) has resulted in a low yield (<20%), an intractable syrup, or a mixture of mono-substituted products.[1]
Carbohydrate chemistry is unforgiving due to the high polarity of the starting materials and the subtle reactivity differences between hydroxyl groups. In trehalose, you have eight hydroxyl groups; two are primary (C6, C6') and six are secondary.
The Core Problem: Low yield almost always stems from one of three failure points:
-
Poor Regioselectivity: The activating group (Tosyl, Mesyl, Halogen) reacts with secondary hydroxyls (C2, C3, C4), creating a complex mixture.
-
Incomplete Substitution: The reaction stops at the mono-azide stage (
-azido- -hydroxy).[1] -
Purification Loss: The product is water-soluble and amphiphilic; it refuses to crystallize and is lost in the aqueous layer during extraction.
Module 1: Diagnostic Logic Tree
Before altering your protocol, use this logic flow to identify your specific bottleneck.
Figure 1: Diagnostic workflow to isolate the cause of yield loss, distinguishing between reaction failure and purification loss.
Module 2: The "Golden Standard" Protocol (Sulfonate Route)
While the Appel reaction (
Step 1: Regioselective Activation
Objective: Selectively tosylate C6 and C6' without touching secondary alcohols.
-
Reagents:
-D-Trehalose dihydrate, p-Toluenesulfonyl chloride (TsCl), Pyridine (anhydrous).[1] -
Critical Parameter: Temperature control.
Protocol:
-
Dry the Starting Material: Trehalose dihydrate is tenacious with water. Dry it under high vacuum at 60°C for 12 hours or azeotrope with toluene.
-
Solvation: Suspend trehalose (1 eq) in anhydrous pyridine (0.5 M concentration).
-
Reagent Addition: Cool to 0°C . Add TsCl (2.5 eq). Note: A slight excess over 2.0 is needed, but >3.0 risks over-tosylation.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (25°C) for 24 hours.
-
Why? At 0°C, the kinetic preference for primary alcohols is maximized.
-
-
Quench: Add small amount of water to hydrolyze excess TsCl.
Step 2: Nucleophilic Substitution ( )
Objective: Displace the tosylate leaving group with azide.
-
Reagents: Sodium Azide (
), DMF (Dimethylformamide).
Protocol:
-
Solvent Swap: Remove pyridine completely (co-evaporate with toluene). Dissolve the crude tosylate in dry DMF.
-
Azidation: Add
(6 eq). -
Heat: Stir at 80°C for 24 hours.
Module 3: The "Secret Weapon" – Purification via Peracetylation
This is where 90% of researchers lose their yield. Free 6,6'-diazido-trehalose is highly water-soluble.[1] Standard extraction (DCM/Water) leaves the product in the water layer.
The Fix: Convert the product into a lipophilic hexaacetate derivative, purify it easily on silica, and then deprotect.
Protocol: The Acetylation Workup
-
Evaporation: Evaporate the DMF from the azidation step (high vacuum, 50°C). You are left with a solid residue containing salts and product.[9]
-
Acetylation: Suspend the residue in Pyridine:Acetic Anhydride (2:1 v/v). Add a catalytic amount of DMAP (4-Dimethylaminopyridine).[1] Stir overnight.
-
Extraction: Dilute with Ethyl Acetate (EtOAc).[10] Wash with 1M HCl (to remove pyridine), saturated
, and Brine. -
Result: Your product is now This compound hexaacetate . It is soluble in organic solvents and can be purified by standard silica flash chromatography (Hexane:EtOAc).
-
Deprotection (Zemplén): Once pure, dissolve in dry MeOH, add catalytic NaOMe (pH ~9), and stir for 2 hours. Neutralize with acidic resin (Amberlite IR-120), filter, and evaporate.
-
Yield: Quantitative recovery of the free sugar.
-
Module 4: Comparative Data & Yield Optimization
The following table compares the expected yields of different methodologies based on literature and internal optimization.
| Parameter | Direct Isolation (Water Workup) | Peracetylation Method (Recommended) | Appel Reaction ( |
| Overall Yield | 15 - 25% | 65 - 80% | 40 - 55% |
| Purity | Low (Salt contamination) | High (>98%) | Moderate (Phosphine oxides) |
| Purification | Difficult (Reverse Phase/HILIC) | Easy (Normal Phase Silica) | Difficult (Silica) |
| Time | 3 Days | 5 Days | 2 Days |
| Major Risk | Product loss in aqueous phase | Deacetylation failure (rare) | Removal of |
Visualizing the Pathway
Figure 2: The optimized synthetic workflow utilizing the acetylation strategy to maximize yield and purity.
Frequently Asked Questions (FAQ)
Q: Why can't I just use the Appel reaction (
Q: My reaction mixture turned black during azidation. Is it ruined? A: Not necessarily. Carbohydrates can caramelize or degrade at high temperatures in basic conditions (azide is slightly basic). If you heated above 90°C, you might have degradation. Stick to 60-80°C. The black color can often be removed during the acetylation/silica gel step.
Q: I see two spots on TLC after tosylation. Which one is my product?
A: The lower
Q: Can I use "Click Chemistry" directly on the crude azide? A: Yes! If your end goal is to click a hydrophobic tag onto the trehalose, you can perform the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) directly on the crude mixture. The resulting triazole product will be much more lipophilic than the starting sugar, making isolation significantly easier.
References
-
Improved Synthesis of 6-Azido-6-deoxy- and 6,6′-Diazido-dideoxy-α,α-trehaloses. Source: Semantic Scholar. Context: Describes efficient synthesis using trifluoromethanesulfonic anhydride (triflate) for higher reactivity, though tosyl is more standard for general labs.
-
Synthesis and Application of Trehalose Materials. Source: National Institutes of Health (NIH) / PMC. Context: Reviews the selective tosylation of primary alcohols in trehalose and subsequent displacement with azides for polymer synthesis.
-
Regioselective Protection and Functionalization of Trehalose. Source: ResearchGate.[11][12] Context: Detailed review of protecting group strategies (Trityl, Tosyl) to distinguish primary vs. secondary hydroxyls.
-
This compound hexaacetate (Commercial Standard). Source: Synthose. Context: Verification of the peracetylated intermediate as a stable, commercial standard for purification.
Sources
- 1. synthose.com [synthose.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Synthesis and Application of Trehalose Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. name-reaction.com [name-reaction.com]
- 7. grokipedia.com [grokipedia.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chemical Synthesis of 6-Azido-6-Deoxy Derivatives of Phosphatidylinositol Containing Different Fatty Acid Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Improving solubility of 6,6'-Diazido-6,6'-dideoxytrehalose for experiments.
Status: Operational | Ticket ID: TRE-N3-SOL-001 | Lead Scientist: Dr. A. Vance[1]
Executive Summary
You are likely encountering difficulties with 6,6'-Diazido-6,6'-dideoxytrehalose (Tre-Az) because of its amphiphilic "identity crisis."[1] While the azide groups (
This guide addresses the three most common failure modes:
-
Insolubility in organic synthesis solvents (e.g., DCM, Hexane).
-
"Crashing out" upon dilution into aqueous buffers for metabolic labeling.
-
Inefficient Click Chemistry (CuAAC) due to copper precipitation or ligand incompatibility.
Module 1: Solubility Profiling & Solvent Selection
The Core Rule: Tre-Az is a polar sugar derivative.[1] Do not treat it like a standard organic azide.
Solubility Matrix
| Solvent | Solubility Rating | Application Context | Technical Note |
| Water | ⭐⭐⭐⭐⭐ (High) | Bio-orthogonal labeling | Soluble >50 mM.[1] Ideal for final assay conditions. |
| DMSO | ⭐⭐⭐⭐⭐ (High) | Stock storage | Recommended. Prevents hydrolysis and microbial growth. |
| DMF | ⭐⭐⭐⭐ (Good) | Synthesis / Coupling | Good alternative to DMSO if easier evaporation is needed. |
| Methanol | ⭐⭐⭐ (Moderate) | Purification | Soluble, but may require warming. Good for precipitating salts. |
| DCM / Hexane | ⭐ (Poor) | AVOID | Will form a suspension/gum. Requires peracetylation to dissolve here. |
Protocol: The "Gradient Solvation" Method
Use this method to prepare stable stock solutions that won't precipitate when added to culture media.
-
Weighing: Weigh the target amount of Tre-Az solid.
-
Primary Solvation: Add anhydrous DMSO to reach 100x the desired final assay concentration (e.g., 10 mM or 100 mM stock).
-
Why: DMSO disrupts the strong intermolecular hydrogen bonding of the trehalose crystal lattice more effectively than cold water.
-
-
Dissolution: Vortex vigorously for 30 seconds. If the solution is cloudy, sonicate at 35°C for 2 minutes.
-
Critical Check: The solution must be perfectly clear before proceeding.
-
-
Storage: Aliquot into amber tubes (azides are light-sensitive over long periods) and store at -20°C.
Module 2: Bio-Orthogonal Click Chemistry (CuAAC)
The Problem: Standard click protocols often use TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) as a ligand.[1] TBTA is poorly soluble in water and requires high % DMSO/tBuOH, which can precipitate Tre-Az or kill bacteria in metabolic labeling experiments.[1]
The Solution: Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2][3][4] It is fully water-soluble and protects the biomolecule from Cu(I)-induced oxidation.[1]
Optimized Aqueous Click Workflow
Caption: Optimized CuAAC workflow using THPTA ligand to maintain solubility of trehalose derivatives in aqueous buffers.
Module 3: Metabolic Labeling of Mycobacteria
When using Tre-Az to probe the Mycobacterium tuberculosis (Mtb) trehalome, solubility issues often manifest as "spotty" fluorescence due to micro-precipitation on the cell wall.
Key Parameters for Success:
-
Concentration Limit: Do not exceed 100 µM in the culture medium. Higher concentrations saturate the TreT (trehalose transferase) pathway and increase background noise.
-
Vehicle Control: Ensure the final DMSO concentration in the culture is < 1% (v/v) .
-
Example: Add 10 µL of 10 mM DMSO stock to 1 mL of culture medium (Final: 100 µM Tre-Az, 1% DMSO).
-
-
Washing: Tre-Az is highly hydrophilic.[1] Extensive washing with PBS/Tween-80 is required after the click reaction to remove unreacted probe, as it sticks to the mycolic acid layer non-specifically.
Module 4: Troubleshooting FAQ
Q1: My stock solution in DMSO froze at -20°C. Is the molecule damaged?
-
Answer: No. DMSO freezes at 19°C. The molecule is stable. Thaw it completely at room temperature and vortex before use to ensure no concentration gradients exist.
Q2: I tried to dissolve Tre-Az in DCM for a chemical reaction, and it formed a sticky gum.
-
Answer: This is expected. Unprotected sugars do not dissolve in DCM.
-
Fix: If you need to perform organic synthesis (e.g., esterification), you must first peracetylate the molecule (using Acetic Anhydride/Pyridine). The peracetylated form (Ac-Tre-Az) is soluble in DCM, EtOAc, and Toluene.[1]
-
Q3: The click reaction solution turned brown/yellow and precipitated.
-
Answer: This indicates Copper(I) oxidation and disproportionation.
-
Cause: Insufficient ligand (THPTA) or too much Oxygen.
-
Fix: Degas your buffers (bubble with
for 5 mins) and ensure the THPTA:Cu ratio is at least 2:1 (preferably 5:1) .
-
Q4: Can I heat the solution to speed up dissolution?
-
Answer: Caution. While trehalose is stable, organic azides can be shock/heat sensitive.
-
Safe Range: You may heat up to 40°C to aid dissolution.
-
Danger Zone: Do not reflux or exceed 80°C, especially in concentrated forms.
-
References
-
Swarts, B. M., et al. (2012).[5] "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society, 134(32), 13123–13126.
-
Backus, K. M., et al. (2011). "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis." Nature Chemical Biology, 7(4), 228–235.
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology, 1(1), 13–21. [1]
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883. [1]
Sources
Technical Guide: Optimizing Click Chemistry with 6,6'-Diazido-6,6'-dideoxytrehalose
Executive Summary & Molecule Profile
6,6'-Diazido-6,6'-dideoxytrehalose (Trehalose Diazide) is a
Key Physicochemical Properties
| Property | Specification | Implication for Protocol |
| Solubility | High: | Reaction must include water or DMSO. Non-polar alkynes require a co-solvent system. |
| Symmetry | Statistical mixture of products (Mono:Di:Unreacted) occurs unless stoichiometry is strictly controlled. | |
| Chelation | Moderate (Polyhydroxyl structure) | Trehalose can weakly coordinate |
Reaction Design & Optimization (Q&A)
Q1: How do I control Mono- vs. Di-substitution?
The Issue: You want a single functional group attached (e.g., one fluorophore), but the reagent has two azide sites. The Mechanism: Since both C6 positions are chemically equivalent, the reaction follows statistical probability.
-
Targeting Di-substitution (Homobifunctional): Use 2.5 – 3.0 equivalents of alkyne per mole of Trehalose Diazide. Drive the reaction to completion.
-
Targeting Mono-substitution (Heterofunctional/Monovalent): You cannot "stop" the reaction chemically at the mono-stage. You must use statistics .
-
Protocol: Use a 5:1 to 10:1 molar excess of Trehalose Diazide relative to the alkyne.
-
Result: The alkyne is consumed entirely, yielding mostly mono-product and unreacted excess trehalose.
-
Cleanup: The large difference in polarity between the unreacted trehalose (highly polar) and the mono-conjugate (less polar) facilitates separation via C18 or Silica chromatography.
-
Q2: My reaction turned yellow/brown and stalled. What happened?
The Diagnosis: Oxidation of the Copper(I) catalyst. The Fix:
-
Ligand is Mandatory: Never run this reaction with naked
/Ascorbate in complex media. Use THPTA (water-soluble) or TBTA (DMSO-soluble) at a 5:1 ratio relative to Copper. -
Degassing: While ligands stabilize Cu(I), dissolved oxygen rapidly consumes the catalyst. Sparge buffers with
or Argon for 15 minutes before mixing. -
Fresh Reductant: Sodium Ascorbate solutions degrade within hours. Make fresh stocks (100 mM) immediately before use.
Q3: The alkyne precipitated upon addition. How do I fix solvent incompatibility?
The Science: Trehalose requires water/DMSO, while many functional alkynes (lipids, dyes) are hydrophobic. The Solution: Use a Gradient Addition Method .
-
Dissolve Trehalose Diazide in Water or Buffer (PBS).
-
Dissolve Alkyne and Ligand/Cu in DMSO.
-
Final Solvent Ratio: Aim for 50% DMSO / 50% Water. If the alkyne is very hydrophobic, you can go up to 70% DMSO, but ensure the trehalose remains soluble (it may crash out in >90% organic solvent).
Standard Operating Procedure (SOP)
Scale: 10 µmol Trehalose Diazide (targeting Di-substitution).
Reagents
-
Stock A: Trehalose Diazide (100 mM in Water).
-
Stock B: Alkyne of choice (100 mM in DMSO).
-
Stock C:
(20 mM in Water). -
Stock D: THPTA Ligand (50 mM in Water).
-
Stock E: Sodium Ascorbate (100 mM in Water) – PREPARE FRESH .
Step-by-Step Protocol
-
Pre-complex Copper: In a separate tube, mix 5 µL Stock C (
) and 10 µL Stock D (THPTA) . Incubate for 5 mins. The solution should remain clear blue/aqua. -
Main Reaction Mix: In a 1.5 mL Eppendorf tube, combine:
-
68 µL Water (or buffer pH 7-8).
-
10 µL Stock A (Trehalose Diazide, 1.0 eq).
-
25 µL Stock B (Alkyne, 2.5 eq).
-
Vortex to ensure homogeneity. If cloudy, add more DMSO.
-
-
Catalyst Addition: Add the 15 µL pre-complexed Cu-THPTA mixture to the reaction.
-
Initiation: Add 10 µL Stock E (Ascorbate).
-
Incubation: Purge headspace with
, cap tightly, and rotate (do not vortex vigorously) at Room Temp for 1–4 hours. -
Quenching: Add 100 µL of 10 mM EDTA (pH 8.0) to chelate copper.[2] Solution will turn from yellow/orange back to clear/blue (chelated Cu).
Purification & Workflows
Workflow Visualization
The following diagram illustrates the decision process for synthesis and purification.
Caption: Decision tree for optimizing stoichiometry based on the desired substitution degree (Mono vs. Di).
Copper Removal Strategies
Sugars can weakly bind metals, making Copper removal critical for biological assays.
-
Ion Exchange (The "Green" Method):
-
EDTA Dialysis:
-
Dialyze against 10 mM EDTA (pH 8) for 4 hours, then against pure water for 12 hours.
-
Note: Only works if the product MW is significantly higher than the dialysis cutoff (e.g., if conjugated to a protein or polymer). For small molecule conjugates, use Method 1 or C18 SPE.
-
Troubleshooting Logic
Caption: Rapid troubleshooting logic for common CuAAC failures with trehalose derivatives.
References
-
Swarts, B. M., et al. (2012).[6] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.
-
Urban, D., et al. (2017). Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues. Journal of Visualized Experiments, (120), e55132.
Sources
Non-specific binding of 6,6'-Diazido-6,6'-dideoxytrehalose in cells.
Introduction: The Signal-to-Noise Challenge
Welcome to the technical support center for TreAz metabolic labeling. As researchers, we often turn to TreAz to visualize the dynamics of the mycobacterial mycomembrane, specifically the Antigen 85 (Ag85) complex-mediated mycolylation pathways.
However, a recurring issue reported by users is "non-specific binding." It is critical to distinguish between two distinct failure modes:
-
Metabolic Off-Targeting: Is the sugar being metabolized by non-target cells? (Rare in mammalian contexts).[1]
-
Physical Retention/Sticking: Is the probe or the detection reagent sticking to hydrophobic cellular components? (Common).[1]
This guide deconstructs these issues with self-validating protocols to ensure your fluorescence signal represents genuine biological activity.
Module 1: Diagnostic Framework
Before altering your protocol, use this diagnostic logic to pinpoint the source of your background signal.
The "Sticky" Variable Analysis
| Variable | Biological Mechanism | Common Artifact Source |
| TreAz (The Probe) | Incorporated via Ag85 complex into Trehalose Monomycolate (TMM) and Dimycolate (TDM).[1][2][3] | High concentrations (>100 µM) can lead to passive cytosolic trapping in mammalian cells due to incomplete washout.[1] |
| Mammalian Cells | Do not possess Ag85 or mycolyltransferases. They cannot metabolically incorporate TreAz into glycolipids. | Signal here is almost exclusively fluorophore non-specific binding or passive pinocytosis of the sugar. |
| Click Reagent (e.g., DBCO) | Reacts with azide via SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition).[1][2] | High Risk. DBCO moieties are hydrophobic and bind avidly to serum albumin and lipid bilayers, creating "rim" staining. |
| Wash Buffer | Removes unbound probe. | Insufficient BSA (Bovine Serum Albumin) in the wash buffer fails to sequester hydrophobic click reagents. |
Troubleshooting Logic Flow
Figure 1: Diagnostic decision tree for isolating the source of non-specific fluorescence.
Module 2: The Chemistry of Background Noise
The most common error in TreAz experiments is attributing background signal to the sugar when it is actually the Click chemistry reporter .
The Hydrophobicity Trap (DBCO vs. Biotin)
Many researchers use DBCO-functionalized fluorophores (e.g., DBCO-Cy5) for copper-free click chemistry.[1][2]
-
The Problem: DBCO is bulky and hydrophobic. It intercalates into cell membranes and binds to hydrophobic pockets in proteins.
-
The Evidence: In mammalian cells (negative control), DBCO-Cy5 alone often stains the plasma membrane and endosomes, mimicking a "positive" result.
Optimized Click Protocol (Low Background)
Objective: Minimize non-specific adhesion of the alkyne partner.
-
Pulse: Incubate cells with TreAz (25–50 µM) for 30–60 mins (Bacteria) or overnight (if testing metabolic uptake limits).
-
Wash 1: 2x Wash with PBS + 0.5% BSA .
-
Why? BSA acts as a scavenger, binding free hydrophobic molecules.
-
-
Labeling (The Critical Step):
-
Wash 2 (The "Back-Exchange"):
-
Wash 3x with PBS + 1% BSA .[1]
-
Incubate the final wash for 10 minutes at room temperature to allow BSA to sequester loosely bound fluorophores.
-
Module 3: Biological Validation Protocols
To publish TreAz data, you must prove the signal is metabolically specific.
Experiment A: The Competition Assay (Gold Standard)
If TreAz labeling is specific (Ag85-mediated), it should be out-competed by native Trehalose.[1][2]
Protocol:
-
Group 1: TreAz (25 µM).
-
Group 2: TreAz (25 µM) + Native Trehalose (250 µM) [10x Excess].
-
Readout: Group 2 should show significantly reduced fluorescence (50–80% reduction) compared to Group 1.
-
Result: If Group 2 signal remains high, your binding is non-specific (physical trapping).[1]
-
Experiment B: The Mammalian Negative Control
Since mammalian cells lack the Ag85 complex, they serve as the ultimate negative control for metabolic incorporation [1].
Workflow Visualization:
Figure 2: Biological specificity pathways.[1][2] Mammalian cells should only exhibit the "Noise" pathway.
Module 4: Frequently Asked Questions (FAQ)
Q1: I see punctate staining in my mammalian cells (HeLa/CHO) treated with TreAz. Is this metabolic incorporation? A: Highly unlikely. Mammalian cells do not possess the trehalose mycolyltransferase enzymes required to process TreAz [1]. Punctate staining usually indicates endosomal trapping of the probe or the fluorophore.
-
Fix: Perform a "pulse-chase" experiment. Wash the cells and incubate in probe-free media for 1 hour before the Click reaction to allow efflux of unmetabolized sugar.
Q2: My bacteria are glowing, but so is the plastic of the well plate. A: Azide-Alkyne reagents are often lipophilic and stick to polystyrene.
-
Fix: Transfer your bacterial suspension to a fresh, blocked (BSA-treated) tube/plate after the Click reaction but before imaging.[1] Never image in the same vessel where the Click reaction occurred.
Q3: Can I use Copper-Catalyzed Click (CuAAC) instead of Copper-Free (DBCO)? A: Yes, and it often yields lower background because the alkyne reagents are smaller and less hydrophobic than DBCO.[1] However, Copper is toxic to live bacteria and cells.
-
Guidance: If your cells are fixed, use CuAAC. If live imaging is required, stick to DBCO but optimize the wash steps rigorously.
Q4: What is the optimal concentration? A: Swarts et al. (2012) demonstrated robust labeling at 25 µM [1]. Going above 100 µM yields diminishing returns and linearly increases non-specific background.
References
-
Swarts, B. M., Holsclaw, C. M., Jewett, J. C., Alber, M., Fox, D. M., Siegrist, M. S., ...[1][2] & Bertozzi, C. R. (2012).[1][4] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126. [Link]
-
Patterson, D. M., Nazarova, L. A., Xie, B., Kamber, D. N., & Prescher, J. A. (2014).[1] Functionalized cyclopropenes as bioorthogonal chemical reporters. Journal of the American Chemical Society, 134(45), 18638-18643.[1] [Link]
-
Foley, H. N., Stewart, J. A., Kavunja, H. W., Rundell, S. R., & Swarts, B. M. (2016).[1][5] Bioorthogonal Chemical Reporters for Selective In Situ Probing of Mycomembrane Components in Mycobacteria. Angewandte Chemie International Edition, 55(6), 2053-2057.[1][2][5] [Link][1]
Sources
- 1. synthose.com [synthose.com]
- 2. synthose.com [synthose.com]
- 3. Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioorthogonal Chemical Reporters for Selective In Situ Probing of Mycomembrane Components in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trehalose Analogs & Metabolic Labeling
This technical support guide is designed to address specific toxicity and performance issues users encounter with 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz) .
Product: this compound (6,6'-TreAz)
Application: Metabolic Labeling of Mycobacteria (M. tuberculosis, M. smegmatis, M. bovis BCG)
Part 1: The "Red Flag" Directive (Read This First)
Are you using 6,6'-TreAz for metabolic labeling? If you are observing growth arrest or low labeling efficiency , you may be using the wrong analog for your specific goal.
-
6-Azido-trehalose (6-TreAz): The standard probe for labeling. It retains one free 6-hydroxyl group, allowing Antigen 85 (Ag85) to mycolylate it and anchor it into the mycomembrane.
-
6,6'-Diazido-trehalose (6,6'-TreAz): Often acts as a competitive inhibitor or "dead-end" substrate. Because both 6-positions are blocked by azides, Ag85 cannot transfer a mycolic acid to this molecule. It cannot be converted into Trehalose Monomycolate (TMM) or Dimycolate (TDM).
Immediate Action: If your goal is high-intensity labeling with minimal toxicity, verify if you intended to use the mono-azido (6-TreAz) variant. If you must use the di-azido form, proceed to the troubleshooting section below regarding concentration limits.
Part 2: Troubleshooting Guide & FAQs
Issue 1: "My bacterial cultures stop growing after adding the probe."
Diagnosis: Mechanism-Based Toxicity (Pathway Blockade). Unlike standard fluorophores, 6,6'-TreAz is a structural analog of trehalose. High concentrations do not just "stain" the cell; they compete with native trehalose for the LpqY-SugABC transporter and the Ag85 active site . Since 6,6'-TreAz cannot be mycolylated, it effectively shuts down cell wall biosynthesis, acting like an antibiotic.
Solutions:
-
Lower the Concentration:
-
Standard Labeling: 25–50 µM.
-
Toxicity Threshold: >100 µM often induces bacteriostasis in M. smegmatis.
-
Action: Titrate down to 10 µM. If signal is too low, you must switch to 6-TreAz.
-
-
Check Carbon Source:
-
If growing in media where trehalose is the sole carbon source, 6,6'-TreAz will starve the bacteria. Ensure media contains Glycerol/ADC.
-
Issue 2: "I see loss of viability during the click reaction (after labeling)."
Diagnosis: Copper Toxicity (Cu(I)). The probe itself is likely not the culprit here. The Copper(I) catalyst used in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is highly toxic to mycobacteria, generating reactive oxygen species (ROS) that compromise membrane integrity.
Solutions:
-
Use a Protective Ligand (Mandatory): Never use CuSO₄/Ascorbate alone. You must use THPTA or BTTES ligands.
-
Ratio: Maintain a Ligand:Copper ratio of at least 5:1 (e.g., 500 µM THPTA : 100 µM Cu).
-
-
Switch to SPAAC (Copper-Free):
-
Use DBCO-functionalized dyes (e.g., DBCO-Cy5). This eliminates copper entirely, though background fluorescence may be slightly higher due to the hydrophobicity of the DBCO ring.
-
Issue 3: "My cells are labeled, but they look lysed or morphologically altered."
Diagnosis: Osmotic Stress & Cell Wall Defects. Incorporation of azido-trehalose analogs can destabilize the mycomembrane. If 6,6'-TreAz is taken up, it cannot form TDM ("cord factor"). A reduction in TDM weakens the outer membrane, making cells hypersensitive to detergents in your wash buffer.
Solutions:
-
Gentler Wash Steps: Avoid vigorous vortexing. Use 0.05% Tween-80 or Tyloxapol instead of higher concentrations.
-
Fix Before Click: If live-cell imaging is not strictly required, fix the cells with 4% Paraformaldehyde (PFA) before performing the click reaction. This preserves morphology and prevents copper toxicity.
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates why 6,6'-TreAz causes toxicity/inhibition compared to the mono-azido variant.
Caption: Mechanism of Action. 6-TreAz (Blue) can be processed into the cell wall. 6,6'-TreAz (Red) blocks the pathway, leading to toxicity.
Part 4: "Safe-Labeling" Protocol (Self-Validating)
This protocol minimizes toxicity and ensures signal specificity.
Materials
-
Probe: 6-TreAz (Recommended) or 6,6'-TreAz (Only if studying inhibition).
-
Media: 7H9 supplemented with ADC and Glycerol (avoid Glucose if possible to maximize uptake).
-
Click Reagents: CuSO4, THPTA (Ligand), Sodium Ascorbate, Azide-Fluorophore.
Workflow
| Step | Action | Critical Checkpoint (Validation) |
| 1. Pulse | Inoculate bacteria at OD₆₀₀ 0.3. Add 25 µM TreAz. Incubate 12–16h.[1][2] | Control: Run a DMSO-only control. If OD of TreAz sample is <80% of DMSO control, concentration is too high. |
| 2. Wash | Centrifuge (3000xg, 5 min). Wash 2x with PBS + 0.05% BSA. | BSA prevents non-specific sticking of the dye to the tube walls or dead cells. |
| 3. Fixation | (Optional) Resuspend in 4% PFA for 15 min. Wash 2x PBS. | Safety: Mandatory if moving samples out of BSL-2/3. Also prevents Cu-toxicity. |
| 4. Click | Prepare Master Mix: PBS, 10 µM Dye, 1 mM CuSO4, 5 mM THPTA , 5 mM Na-Ascorbate. Add to cells. | Order of Addition: Mix CuSO4 + THPTA first before adding to the rest. This forms the protective complex. |
| 5. Incubate | 30–60 min at Room Temp, protected from light. | Do not exceed 60 min if cells are live. |
| 6. Wash | Wash 3x with PBS + 0.05% Tween-80. | Thorough washing removes background "sticky" dye. |
Part 5: References & Authoritative Grounding
-
Swarts, B. M., et al. (2012). "Probing the mycobacterial trehalome with bioorthogonal chemistry." Journal of the American Chemical Society. Describes the fundamental synthesis and application of TreAz probes, establishing the difference in incorporation efficiency between analogs.
-
Backus, K. M., et al. (2011). "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis." Nature Chemical Biology. Discusses the substrate tolerance of Ag85 and the potential for inhibition by bulky analogs.
-
Plescia, J., et al. (2005). "Toxicity of copper-catalyzed click chemistry in live cells." Bioconjugate Chemistry. Establishes the requirement for ligands (THPTA/BTTES) to prevent copper-induced ROS damage.
-
Shen, L., et al. (2023). "Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC." PNAS. Structural basis for how these analogs enter the cell and why 6-position modifications are critical.
Sources
How to reduce background fluorescence in imaging experiments with 6,6'-Diazido-6,6'-dideoxytrehalose.
Topic: Reducing Background Fluorescence in 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) Experiments
Status: Active Guide Department: Bioorthogonal Chemistry & Microbiology Applications Last Updated: February 14, 2026
Executive Summary & Mechanism
This compound (TreAz ) is a metabolic probe that hijacks the Ag85 pathway in mycobacteria (and corynebacteria), incorporating an azide handle into the trehalose monomycolate (TMM) and dimycolate (TDM) of the mycomembrane.
Unlike solvatochromic probes (e.g., DMN-Tre) which turn "on" only in hydrophobic environments, TreAz requires a secondary Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC) reaction to attach a fluorophore.
The Core Problem: High background in TreAz experiments almost invariably stems from the secondary detection step , not the metabolic incorporation itself. The hydrophobic nature of the mycobacterial cell wall avidly binds unreacted fluorophores, and copper catalysts can precipitate or cause oxidative damage, leading to artifacts.
Optimized Experimental Workflow
The following workflow integrates specific background-reducing steps (highlighted in Bold ) that differ from standard protocols.
Phase A: Metabolic Labeling
-
Inoculation: Inoculate mycobacteria (e.g., M. smegmatis, M. tuberculosis) in 7H9 media.
-
Pulse: Add TreAz (typically 25–100 µM) at early log phase (OD₆₀₀ ~0.3–0.5).
-
Incubation: Incubate for 30 min to 12 hours (species dependent).
-
Wash 1: Spin down and wash 2x with PBS to remove unincorporated sugar.
Phase B: The "Click" Reaction (Critical Step)
Recommended: CuAAC with THPTA Ligand. Avoid simple Copper/Ascorbate mixtures without ligands.
-
Prepare Click Cocktail (Fresh):
-
PBS (Solvent)
-
CuSO₄ (100 µM)
-
THPTA Ligand (500 µM) Note: Maintain 1:5 Cu:Ligand ratio to prevent copper precipitation.
-
Sodium Ascorbate (2.5 mM) Add last.
-
Alkyne-Fluorophore (10–20 µM) Use sulfonated dyes (e.g., Sulfo-Cy3/Cy5) for lower background.
-
-
Reaction: Resuspend bacteria in the cocktail. Incubate for 30–60 minutes at Room Temperature (RT), protected from light.
Phase C: Background Reduction Washes
-
The "Scavenger" Wash: Pellet cells. Resuspend in PBS + 1% BSA (Bovine Serum Albumin) . Incubate for 5–10 minutes.
-
Why? BSA acts as a "sponge" for hydrophobic fluorophores stuck to the waxy cell wall.
-
-
Standard Wash: Pellet and wash 2x with PBS + 0.05% Tween-80.
-
Fixation (Optional but recommended): Fix with 4% Paraformaldehyde (PFA) for 15 mins after the click reaction to preserve morphology.
Visualizing the Protocol & Troubleshooting Logic
Diagram 1: Optimized Signaling & Workflow
This diagram illustrates the metabolic pathway and the critical intervention points for noise reduction.
Caption: TreAz metabolic incorporation followed by CuAAC labeling. The BSA Wash step is the primary filter for removing non-specific background noise.
Diagram 2: Troubleshooting Logic Tree
Use this decision tree to diagnose specific image artifacts.
Caption: Decision matrix for diagnosing common fluorescence issues in TreAz experiments.
Troubleshooting Guide: Symptom & Solution
| Symptom | Probable Cause | Corrective Action |
| High Cytosolic Background | Dye entering compromised cells or incomplete washing. | 1. Ensure cells are live during the click reaction (if possible) or fix after clicking.2. Perform the BSA Scavenger Wash (1% BSA in PBS) for 15 mins. |
| Bright "Speckles" Outside Cells | Copper precipitation / Dye aggregation. | 1. Use THPTA or BTTAA ligands. Do not use naked CuSO₄.2. Pre-mix CuSO₄ and Ligand before adding to the reaction mix.3. Filter dye stock solutions (0.2 µm). |
| Weak / No Signal | Inefficient Click reaction or Copper toxicity affecting metabolism. | 1. Fresh Ascorbate: Sodium ascorbate oxidizes rapidly. Make fresh daily.2. Anaerobic: Flush reaction tubes with N₂ or fill tubes completely to limit oxygen (O₂ kills the Cu(I) catalyst). |
| High Autofluorescence (Green) | Intrinsic bacterial fluorescence or media residue. | 1. Switch to Far-Red dyes (e.g., Cy5-Alkyne, Alexa 647-Alkyne). Mycobacteria autofluoresce strongly in Green/Blue channels.2. Wash cells with PBS to remove 7H9 media before imaging. |
Frequently Asked Questions (FAQ)
Q1: Can I fix the cells before the click reaction?
-
Yes, but with caution. Fixing with PFA before the click reaction is standard for safety when working with M. tuberculosis. However, fixation permeabilizes the membrane, allowing the fluorophore to enter the cytosol and bind non-specifically to internal hydrophobic pockets.
-
Recommendation: If you must fix first, increase the BSA concentration in your wash buffer to 3% and extend the wash time.
Q2: Why use THPTA over TBTA?
-
TBTA is poorly water-soluble and requires DMSO, which can damage cell envelopes and increase background. THPTA is water-soluble, protects biomolecules from oxidative damage by copper, and allows for faster reactions at lower copper concentrations [3].
Q3: I've heard of DMN-Tre. Should I switch?
-
DMN-Tre is a solvatochromic probe that becomes fluorescent only when incorporated into the mycomembrane, effectively eliminating the need for washing [2].
-
Verdict: If your experiment allows, DMN-Tre is superior for low-background live imaging. However, TreAz remains essential if you need to perform post-labeling pull-downs (enrichment) or if you require specific fluorophores (e.g., Near-IR) that are not available as DMN-conjugates.
Q4: Can I use DBCO-dyes (Copper-free click) to reduce background?
-
Yes (SPAAC reaction). Using DBCO-functionalized dyes eliminates the need for copper.
-
Trade-off: DBCO is bulky and quite hydrophobic. It often has higher non-specific binding to the mycobacterial cell wall than small alkyne dyes. If you use DBCO, the BSA wash step is mandatory .
References
-
Swarts, B. M. , et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126.
-
Kamariza, M. , et al. (2018). Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe.[1] Science Translational Medicine, 10(430).
-
Hong, V. , et al. (2009).[2] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.
-
Patterson, D. M. , et al. (2014). Finding the Right (Bio)orthogonal Chemistry. ACS Chemical Biology, 9(3), 592–605.
Sources
Technical Support Center: 6,6'-Diazido-6,6'-dideoxytrehalose
Topic: Purification & Troubleshooting Guide Ticket ID: TRE-AZ-006 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]
Introduction
Welcome to the technical support center for 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) . As a Senior Application Scientist, I understand that this compound is a critical metabolic probe for studying mycobacterial cell walls (via the Ag85 pathway) and a versatile scaffold for "click" chemistry.[3]
However, its amphiphilic nature—being less polar than native trehalose but still highly water-soluble—creates a "purification valley of death."[3] This guide addresses the specific challenges of separating regioisomers, removing hazardous azide salts, and eliminating stubborn byproducts like triphenylphosphine oxide (TPPO).[3]
Part 1: Safety Protocol (The Azide Directive)
Before touching any glassware, verify your safety compliance.[3] Azides are energy-rich functional groups.
Q: Is this compound explosive? A: While 6,6'-Diazido-trehalose (C₁₂H₂₀N₆O₉) is generally stable at room temperature, it has a Carbon-to-Nitrogen (C/N) ratio of 2:1 , which is below the "universally safe" threshold of 3:1.[1][2][3]
-
Risk: It is potentially shock-sensitive and thermally unstable.[1][2][4]
-
Mandatory Restrictions:
-
No Metal Spatulas: Metal ions can form heavy metal azides (e.g., copper azide), which are primary explosives.[3] Use Teflon or ceramic tools only.
-
No Rotary Evaporation to Dryness with Heat: Do not heat the water bath above 40°C. Never concentrate the pure solid to absolute dryness on a rotovap; stop when it is a wet slurry.
-
Solvent Compatibility: Never use chlorinated solvents (DCM/CHCl₃) with sodium azide during the synthesis phase, as this forms di-azidomethane (highly explosive).[3]
-
Part 2: Purification Workflow & Strategy
The most common failure point is attempting to purify the free sugar mixture on standard silica gel. The polarity differences between the mono-azide and di-azide are insufficient to prevent co-elution and streaking.[1][2]
Recommendation: If your crude purity is <80%, we strongly advise the Acetylation Detour (Route B below).[3]
Workflow Diagram
Caption: Decision tree for purification. Route B (Acetylation) allows for easy silica separation of regioisomers, while Route A requires Reverse Phase chromatography.[3]
Part 3: Troubleshooting Guides
Module 1: The Separation Struggle (Regioisomers)
User Issue: "I cannot separate the 6-monoazido impurity from the 6,6'-diazido product. They co-elute on my column."
Root Cause: On normal phase silica, the free hydroxyl groups dominate the interaction, masking the subtle polarity difference caused by the azide substitution.[3]
Protocol 1: The "Acetylation Detour" (High Purity) This is the gold standard for removing mono-azides and unreacted trehalose.
-
Acetylate: Treat the crude mixture with Acetic Anhydride and Pyridine (1:1).
-
Separate: The per-O-acetylated derivatives have distinct Rf values on silica gel (Hexane:EtOAc 6:4).
-
Deprotect: Use Zemplén conditions (catalytic NaOMe in MeOH) to remove acetates quantitatively.
-
Clean: Neutralize with Amberlite IR-120 (H+) resin to remove Na+, filter, and concentrate.[3]
Protocol 2: Direct Purification (Reverse Phase) If you cannot acetylate, you must use C18 silica.[3]
-
Mobile Phase: Water (A) / Methanol (B).[3]
-
Gradient: 0% B for 5 mins (salt removal), then 0-20% B over 20 mins. The diazide elutes later than the mono-azide due to the lipophilic nature of the azide group.
Module 2: Impurity Removal (TPPO & Salts)
User Issue: "I used the Appel reaction (PPh3/CBr4/NaN3). My product is contaminated with a white solid (Triphenylphosphine oxide - TPPO) that won't leave."
Root Cause: TPPO is notoriously difficult to remove because it streaks on silica and has solubility similar to many organic intermediates.
Solution: The ZnCl₂ Precipitation Method TPPO forms a crystalline complex with Zinc Chloride that precipitates out of solution.
-
Dissolve the crude mixture (containing TPPO) in Ethanol or EtOAc.
-
Add 2.0 equivalents of ZnCl₂ (relative to expected PPh3 used).[7]
-
Stir at room temperature for 2 hours.
-
Filter the resulting white precipitate (TPPO-ZnCl₂ complex).
-
Concentrate the filtrate. The bulk of TPPO will be gone.
Alternative (Solubility): The free sugar (TreAz) is water-soluble; TPPO is water-insoluble.[1][2][3]
-
Suspend the crude solid in water .
-
Filter through a 0.22 µm filter. The TPPO remains on the filter; the TreAz passes through.
-
Lyophilize the aqueous filtrate.
Module 3: Visualization & Analysis
User Issue: "I ran a TLC plate, but I don't see any spots under UV light."
Root Cause: Trehalose derivatives lack a chromophore. Azides have a weak absorbance (~210 nm) that is often swamped by solvent cutoffs.[3]
Visualization Protocol: You must use a destructive stain (charring).
-
Stain Recipe: 5% Sulfuric Acid (H₂SO₄) in Ethanol OR Anisaldehyde stain.[3]
-
Procedure: Dip the dried TLC plate into the stain, wipe the back, and heat with a heat gun at ~200°C until spots appear.[3]
-
Appearance:
-
Trehalose backbone: Black/Brown spots.
-
Azides: Often char faster/darker.
-
Confirmation Data (Reference Values):
| Parameter | Value / Characteristic | Notes |
| Appearance | White amorphous solid | Hygroscopic |
| Solubility | H₂O (High), DMSO, MeOH | Insoluble in Et₂O, Hexane |
| IR Spectrum | Strong peak at ~2100 cm⁻¹ | Diagnostic for Azide (-N₃) stretch |
| ¹H NMR | H-1 doublet at | Anomeric proton |
| ¹³C NMR | C-6 signal shifts to ~51 ppm | Upfield from native C-6 (~61 ppm) |
References
-
Swarts, B. M., et al. (2012).[3] "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society, 134(32), 13123–13126.[3]
- Grounding: Establishes the utility and synthesis context of 6-TreAz.
-
Safety of Azides. (2013).[4] "Safe Handling of Azides."[8][9][10] University of Pittsburgh Safety Manual.
-
Bates, R. W., et al. (2002).[3] "The removal of triphenylphosphine oxide from reaction mixtures." Tetrahedron, 58(29), 5957-5978.[1][2][3]
-
Backus, K. M., et al. (2011).[3] "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis." Nature Chemical Biology, 7, 228–235.[3]
- Grounding: Validates the metabolic labeling applic
Sources
- 1. synthose.com [synthose.com]
- 2. synthose.com [synthose.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. fao.org [fao.org]
- 6. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uvic.ca [uvic.ca]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. ucd.ie [ucd.ie]
- 11. echemi.com [echemi.com]
- 12. scientificupdate.com [scientificupdate.com]
Technical Support: 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) Stability & Handling
[1][2][3]
Critical Stability Dashboard
This dashboard summarizes the physicochemical stability of 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) in solution.[1][2][3] Unlike standard trehalose, the introduction of azide groups creates specific vulnerabilities to light and reduction, despite the robust nature of the disaccharide backbone.
Stability Matrix
| Parameter | Stability Rating | Critical Thresholds | Technical Insight |
| Photostability | ⚠️ Low | Decomposes at | Alkyl azides undergo photolysis to form reactive nitrenes ( |
| pH Stability | ✅ High | Stable pH 3.0 – 11.0 | The |
| Thermal Stability | ⚠️ Medium | Stable < 80°C (Solution) | Solid MP is ~200°C, but in solution, prolonged heat can accelerate hydrolysis or azide decomposition.[3] Avoid boiling. |
| Redox Stability | ⚠️ Low | Sensitive to Phosphines/Thiols | Incompatible with TCEP, DTT, or Triphenylphosphine unless reduction to amine is intended (Staudinger reaction).[3] |
| Solubility | ✅ High | Water, DMSO, MeOH | Highly soluble in aqueous buffers. >50 mM achievable.[3] |
Troubleshooting Guide
Scenario A: "My Click Reaction (CuAAC) Failed."
Symptom: No conjugation product observed by LC-MS or gel electrophoresis; starting material remains or shows mass loss of 26 Da.[1][2]
-
Diagnosis 1: Photolytic Degradation [1][2][3][4]
-
Mechanism:[1][2][3][5][6] Exposure to ambient lab light (fluorescent UV) causes the azide to release
, forming a nitrene which rearranges or reacts with water/solvent.[3] -
Confirmation: Check MS for [M-26]+ or [M-28]+ peaks (loss of
).[1][2][3] -
Solution: Always wrap reaction vessels in foil. Prepare stock solutions in amber glass.
-
-
Diagnosis 2: Copper Catalyst Poisoning
Scenario B: "The Solution Turned Yellow/Brown."
Symptom: Clear aqueous stock solution develops color over time.
Scenario C: "Precipitation in Storage."
Symptom: White crystals form in frozen stock (-20°C).[1][2][3]
-
Diagnosis: Eutectic Crystallization
-
Mechanism:[1][2][3][5][6] Trehalose crystallizes efficiently. Repeated freeze-thaw cycles promote crystal growth, potentially excluding the azide from solution or causing local concentration spikes.[2][3]
-
Solution: Aliquot stocks to single-use volumes. Store at -80°C to prevent crystal growth, or keep at 4°C for short-term (<2 weeks).
-
Validated QC Protocols
Protocol 4.1: Thin Layer Chromatography (TLC) Integrity Check
Standard sulfuric acid charring is effective for the sugar backbone, but the Triphenylphosphine stain is specific for the intact azide.
Materials:
-
Silica Gel 60
plates.[2][3] -
Stain A: 10%
in EtOH (General Sugar).[2] -
Stain B: 1% Triphenylphosphine (
) in THF, followed by Ninhydrin (Azide Specific).[2]
Procedure:
-
Spot 2
L of 10 mM TreAz solution. -
Run solvent front to 80% of plate height.
-
For Stain B (Specificity): Dip in
solution. Heat at 40°C for 10 min (Staudinger reduction converts Azide Amine).[2][3] Then dip in Ninhydrin and heat at 110°C. -
Result: A purple spot (
) confirms intact azide.[1][2][3] If no purple spot appears but Stain A shows a spot, the azide has degraded.[3]
Protocol 4.2: NMR Verification (H-6 Shift)
The substitution of -OH with
Solvent:
Visualized Workflows
Diagram 1: Stability & Degradation Pathways
This diagram illustrates the two primary degradation routes: Photolysis (Azide-specific) and Hydrolysis (Backbone-specific).[1][2][3]
Caption: Figure 1. Degradation pathways of Trehalose Diazide. The azide group is the primary point of failure via photolysis (top path), while the trehalose backbone is resistant to hydrolysis except under extreme conditions (bottom path).
Diagram 2: Troubleshooting Decision Tree
A logical flow for diagnosing experimental failures involving TreAz.
Caption: Figure 2. Diagnostic workflow for identifying the root cause of reaction failure. Mass spectrometry is the definitive method for distinguishing between azide degradation and catalyst failure.
Frequently Asked Questions (FAQ)
Q: Can I autoclave 6,6'-Diazido-trehalose solutions?
A: No. While the trehalose backbone can survive autoclaving (121°C), the azide group carries a risk of thermal decomposition and pressure buildup (release of
Q: Is TreAz compatible with DTT or TCEP? A: No. Phosphines (TCEP) and thiols (DTT) will reduce the azide to an amine (Staudinger reduction or thio-reduction).[1][2][3] If you need to keep a protein reduced during a Click reaction, use TCEP only if you are performing a specific ligation that accounts for this, or wash the reducing agent away before adding the azide.[3]
Q: What is the maximum solubility in water? A: TreAz retains the high solubility of trehalose. Solutions of 50 mM to 100 mM are easily prepared in water. For "Click" chemistry involving hydrophobic partners, a co-solvent system of Water:DMSO (9:[3]1) or Water:tBuOH (1:[1][2]1) is recommended to maintain solubility of the reactants.
Q: How do I dispose of unused TreAz?
A: Although 6,6'-Diazido-trehalose has a favorable C/N ratio (
References
-
Photostability of Azides
-
Trehalose Hydrolysis Kinetics
-
Synthesis & Characterization
-
Azide Safety Guidelines
Sources
- 1. synthose.com [synthose.com]
- 2. synthose.com [synthose.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
How to confirm the incorporation of 6,6'-Diazido-6,6'-dideoxytrehalose into the cell envelope.
Topic: Confirmation of 6,6'-Diazido-6,6'-dideoxytrehalose Incorporation into the Cell Envelope
Executive Summary & Critical Technical Note
User Alert: You are inquiring specifically about This compound (6,6'-TreAz) . As a Senior Application Scientist, I must clarify a critical distinction in metabolic fate compared to the mono-substituted analog (6-TreAz ).
-
6-Azido-trehalose (6-TreAz): Contains one free 6-hydroxyl group. It is a substrate for the Antigen 85 (Ag85) complex, which esterifies it with mycolic acids. It incorporates into the mycomembrane as Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM) analogues.[1]
-
6,6'-Diazido-trehalose (6,6'-TreAz): Both 6-hydroxyl positions are replaced by azides.[2] Since Ag85 requires a primary alcohol at the 6-position to transfer mycolic acids, 6,6'-TreAz cannot be mycolylated .
Therefore, 6,6'-TreAz will NOT incorporate into the covalent mycolyl-arabinogalactan matrix or the TMM/TDM glycolipid layer. Instead, it acts as a probe for the LpqY-SugABC transporter and will accumulate in the cytosol/periplasm , or act as a competitive inhibitor.
This guide provides the protocols to detect the molecule via Click Chemistry (CuAAC) and, crucially, how to use Subcellular Fractionation and Microscopy to confirm its specific localization (or lack thereof) in the envelope.
Mechanism of Action & Expected Fate
The following diagram illustrates the divergent pathways of mono- vs. di-azido trehalose analogs.
Figure 1: Divergent metabolic fates. 6,6'-TreAz enters the cell but is chemically blocked from mycomembrane incorporation due to the lack of nucleophilic primary hydroxyls.
Experimental Protocol: Detection & Localization
To confirm where the 6,6'-TreAz is located, you must perform a CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction followed by either fluorescence microscopy or lipid extraction.
Phase A: Metabolic Labeling
-
Culture: Grow Mycobacterium smegmatis (or M. tb) to Log phase (OD₆₀₀ ~0.5–0.8).
-
Incubation: Add 6,6'-TreAz (25–100 µM final concentration).
-
Control: Incubate a separate sample with 6-TreAz (Positive Control for envelope) and No Probe (Negative Control).
-
-
Duration: Incubate for 1–4 hours at 37°C with shaking.
Phase B: Click Chemistry (Staining)
Standard protocol for flow cytometry or microscopy.
-
Wash: Pellet cells (3500 x g, 5 min) and wash 2x with PBS + 0.05% Tween 80 (PBST) to remove unincorporated probe.
-
Fixation (Optional but Recommended): Fix with 4% Paraformaldehyde (PFA) for 15 min if working with BSL3 pathogens. Wash 2x with PBS.
-
Click Reaction Mix: Prepare fresh in PBS:
-
Alkyne-Fluorophore (e.g., Alkyne-488): 10–20 µM
-
CuSO₄: 1 mM
-
THPTA (Ligand): 1.5 mM (Premix CuSO₄ and THPTA before adding)
-
Sodium Ascorbate: 5 mM (Add last)
-
-
Stain: Resuspend cells in Click Mix. Incubate 30–60 min in dark at RT.
-
Wash: Wash 3x with PBST to remove excess dye.
Phase C: Biochemical Confirmation (Lipid Extraction)
This is the definitive step to prove 6,6'-TreAz is NOT in the lipids.
-
Extraction: Pellet labeled bacteria. Resuspend in Chloroform:Methanol (2:1).
-
Separation: Vortex and centrifuge.
-
Analysis: Spot the Organic Phase on a TLC plate.
-
Run solvent: Chloroform:Methanol:Water (65:25:4).
-
Visualize: Fluorescence scanner.
-
Result: 6-TreAz will show bands matching TMM/TDM. 6,6'-TreAz should show NO signal in the organic lipid fraction.
-
Troubleshooting Guide
Use this logic tree to diagnose unexpected results.
Figure 2: Troubleshooting logic. Note that for 6,6'-TreAz, diffuse signal is the biological expectation, not an error.
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| No Fluorescence | Oxidized Ascorbate | Sodium Ascorbate must be fresh (white powder, not yellow). Prepare solution immediately before use. |
| No Fluorescence | High Native Trehalose | Culture media containing high glucose/trehalose can compete for uptake. Use minimal media or lower carbon source concentration. |
| High Background | Sticky Fluorophore | Hydrophobic dyes (e.g., TAMRA) stick to the mycomembrane. Wash with 1% BSA in PBS after the click reaction. |
| Cell Lysis | Copper Toxicity | Some strains are sensitive to Copper. Use a Copper-free click reagent (DBCO-fluorophore) instead. |
| Signal is Cytosolic | Correct Biology | As noted, 6,6'-TreAz cannot be mycolylated. Cytosolic accumulation confirms uptake but verifies lack of envelope incorporation. |
Frequently Asked Questions (FAQs)
Q1: Can I use 6,6'-TreAz to image the cell wall septa? A: No. Septal labeling requires the probe to be incorporated into the peptidoglycan or mycomembrane matrix (like HADA for peptidoglycan or 6-TreAz for mycomembrane). 6,6'-TreAz will provide a "whole cell" soluble stain or accumulate in the periplasmic space, failing to resolve septal structures clearly.
Q2: Why does my 6,6'-TreAz sample show some membrane association? A: This is likely non-covalent association. The trehalose transporter (LpqY-SugABC) is a membrane complex. High concentrations of the probe might be bound to the transporter or trapped in the periplasm. A rigorous organic solvent extraction (Chloroform/Methanol) will wash this away, whereas true TMM/TDM (from 6-TreAz) would partition into the organic phase.
Q3: Is 6,6'-TreAz toxic? A: It can be. Because it occupies the transporter and potentially inhibits trehalose recycling enzymes (like trehalase) without being metabolizable, it can act as a bacteriostatic agent at high concentrations (>1 mM).
Q4: I need to prove it is NOT in the TMM. What is the gold standard? A: Thin Layer Chromatography (TLC) of lipid extracts.[4]
-
Extract lipids from 6,6'-TreAz treated cells.
-
Extract lipids from 6-TreAz treated cells (Positive Control).
-
React the TLC plate with the alkyne-fluorophore.
-
Result: The Positive Control will show fluorescent spots at the Rf values of TMM and TDM. The 6,6'-TreAz sample should show no fluorescent lipid spots .
References
-
Swarts, B. M., et al. (2012).[1][5][6] "Probing the Mycobacterial Cell Envelope with Bioorthogonal Chemistry." Journal of the American Chemical Society.[6]
- Establishes the baseline for 6-TreAz incorpor
-
Backus, K. M., et al. (2011).[1] "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis."[3][6][7] Nature Chemical Biology.
- Foundational work on trehalose analog uptake p
-
Shen, L., et al. (2023). "Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC." Proc. Natl. Acad. Sci. U.S.A.
- Specifically discusses 6,6'-di-azido-trehalose (YB-04)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acute modulation of mycobacterial cell envelope biogenesis by front-line TB drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DivIVA concentrates mycobacterial cell envelope assembly for initiation and stabilization of polar growth | bioRxiv [biorxiv.org]
- 6. Probing the mycobacterial trehalome with bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 6,6'-Diazido-6,6'-dideoxytrehalose vs. Trehalose Analogs
This guide provides an in-depth technical comparison of 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz) against its mono-substituted counterpart (6-TreAz ) and other established trehalose analogs like FITC-Trehalose and DMN-Trehalose .[1]
Mechanistic Probes vs. Metabolic Labels in Mycobacterial Research
Executive Summary
This compound (6,6'-TreAz) is a
Because the Antigen 85 (Ag85) complex requires a free C6-hydroxyl to transfer mycolic acids, 6,6'-TreAz cannot be processed into Trehalose Monomycolate (TMM) or Dimycolate (TDM). Consequently, it accumulates in the cytoplasm or competitively inhibits the Ag85 pathway, making it a powerful tool for studying the LpqY-SugABC transporter and inhibiting cell wall biosynthesis, rather than for imaging cell wall dynamics.
Mechanistic Comparison: The "Dead-End" Substrate
The utility of trehalose analogs hinges on their interaction with two key systems: the LpqY-SugABC transporter (uptake) and the Antigen 85 complex (mycolylation).
Pathway Logic[1]
-
Native Trehalose: Imported by LpqY
Mycolylated at C6 by Ag85 Forms TMM Exported/Processed to TDM (Cell Wall). -
6-TreAz (Mono): Imported
Mycolylated at the unmodified C6'-OH Incorporated into Cell Wall (Click-ready). -
6,6'-TreAz (Di): Imported
Cannot be mycolylated (Both C6/C6' blocked) Metabolic Dead End / Cytoplasmic Accumulation / Competitive Inhibition.[1]
Pathway Visualization
Figure 1: Differential processing of trehalose analogs. Note that 6,6'-TreAz enters the cell but is blocked at the Ag85 step, preventing cell wall incorporation.
Product Performance Matrix
| Feature | 6,6'-TreAz (Di-Azido) | 6-TreAz (Mono-Azido) | FITC-Trehalose | DMN-Trehalose |
| Primary Application | Transporter studies, Inhibition, Cytoplasmic trapping | Metabolic Labeling (Cell Wall) | Direct Imaging (No Click) | Fluorogenic / Wash-free Imaging |
| LpqY Uptake | Yes (Stimulates ATPase) | Yes (High Efficiency) | Variable (Bulky) | Yes |
| Ag85 Substrate | No (Competitive Inhibitor) | Yes | Yes (Promiscuous) | Yes |
| Cell Wall Labeling | Negligible / None | High Intensity | Moderate | High (Solvatochromic) |
| Toxicity | High (Depletes TDM) | Low (at imaging conc.) | Low | Low |
| Detection Method | Click Chemistry (Lysate) | Click Chemistry (Whole Cell) | Direct Fluorescence | Direct Fluorescence |
| Key Reference | ; |
Key Technical Insights
-
Inhibition vs. Imaging: 6,6'-TreAz is observed to inhibit the growth of M. tuberculosis and M. smegmatis at concentrations >1 mM by sequestering the transporter or depleting the pool of functional trehalose available for TDM synthesis.
-
Transporter Specificity: Crystallographic studies show that 6,6'-TreAz binds LpqY but induces a slightly different conformation due to the steric bulk of two azide groups, resulting in lower ATPase stimulation (~5.5-fold) compared to 6-TreAz (~12-fold).
-
Bioorthogonality: While both azido compounds are bioorthogonal, 6,6'-TreAz is best used when you need to uncouple uptake from mycolylation .[1] If you see signal with 6,6'-TreAz, it is likely cytoplasmic or non-specific, not mycomembrane-integrated.[1]
Experimental Protocols
A. Metabolic Labeling (For 6-TreAz vs. 6,6'-TreAz Specificity Check)
Use this protocol to demonstrate the lack of cell wall incorporation for 6,6'-TreAz compared to the mono-analog.[1]
Materials:
-
M. smegmatis mc²155 or M. tuberculosis H37Rv (BSL-3).[1]
-
7H9 Middlebrook medium (ADC enriched).
-
6-TreAz and 6,6'-TreAz (100 µM stocks in DMSO).[1]
-
Click Reagent: DBCO-Cy5 or Alkyne-488 (+ Cu/THPTA).[1]
Workflow:
-
Culture: Grow mycobacteria to mid-log phase (
). -
Pulse: Aliquot 1 mL culture; add 25 µM of analog (6-TreAz or 6,6'-TreAz).
-
Control: DMSO vehicle.
-
-
Incubation: Incubate for 3–6 hours at 37°C with shaking.
-
Note: 6,6'-TreAz may inhibit growth if incubated >12h at high concentrations.[1]
-
-
Wash: Centrifuge (3000 x g, 5 min), wash 2x with PBS + 0.05% Tween-80 (PBST).
-
Click Reaction (Cu-Free):
-
Resuspend in 100 µL PBST containing 10 µM DBCO-Cy5 .
-
Incubate 30 min at RT in dark.
-
-
Fixation: Wash 3x with PBST. Fix with 4% Paraformaldehyde (PFA) for 15 min.
-
Analysis:
B. Growth Inhibition Assay (Demonstrating 6,6'-TreAz Toxicity)
Workflow:
-
In a 96-well plate, dilute 6,6'-TreAz serially (range: 2 mM to 0 µM).
-
Inoculate with M. smegmatis (
). -
Incubate for 24–48 hours.
-
Add Alamar Blue (Resazurin) to assess viability.
-
Result: 6,6'-TreAz typically exhibits an MIC (Minimum Inhibitory Concentration) in the high micromolar/low millimolar range due to TDM synthesis blockade.
Click Chemistry Workflow Visualization
The following diagram illustrates the detection workflow. Note that for 6,6'-TreAz, the "Incorporation" step is the bottleneck.
Figure 2: Expected outcomes of Click Chemistry labeling. 6,6'-TreAz fails to generate surface signal due to lack of mycolylation.
References
-
Backus, K. M., et al. (2011). "Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis." Nature Chemical Biology, 7(4), 228–235. Link
-
Swarts, B. M., et al. (2012). "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society, 134(39), 16123–16126. Link
-
Kamariza, M., et al. (2018). "Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe." Science, 360(6389), 626-630.[1] Link
-
Muraoka, D., et al. (2022). "PPE51 mediates uptake of trehalose across the mycomembrane of Mycobacterium tuberculosis." Nature Communications, 13, 757. Link
-
Liu, L., et al. (2021). "Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC." Proceedings of the National Academy of Sciences, 118(1). Link
Sources
6,6'-Diazido-6,6'-dideoxytrehalose vs. 6-Azido-6-deoxytrehalose: A Technical Comparison for Metabolic Labeling
Executive Summary: The Verdict
For the vast majority of metabolic labeling applications in mycobacteria (e.g., M. tuberculosis, M. smegmatis), 6-Azido-6-deoxytrehalose (6-TreAz) is the superior reagent compared to its di-azido counterpart, 6,6'-Diazido-6,6'-dideoxytrehalose (6,6'-TreAz) .
-
Primary Driver: The uptake of trehalose analogs is gated by the LpqY-SugABC transporter. 6-TreAz is a highly efficient substrate for this transporter, whereas 6,6'-TreAz exhibits significantly reduced transport kinetics due to steric hindrance at the 6,6'-positions.
-
Outcome: 6-TreAz yields robust, high-intensity labeling at low concentrations (25–50 µM), while 6,6'-TreAz requires higher concentrations or longer incubation times for comparable signal, often with diminishing returns.
-
Recommendation: Use 6-TreAz for routine imaging, flow cytometry, and cell wall dynamics studies. Reserve 6,6'-TreAz for specialized structure-activity relationship (SAR) studies or when dual-functionalization is explicitly required (though rare in standard profiling).
Mechanistic Basis: The Recycling Pathway
To understand the performance gap, one must analyze the "Recycling Pathway" mechanism. Unlike bulky fluorophore-trehalose conjugates (e.g., FITC-Tre) which are processed extracellularly by Antigen 85 (Ag85), azido-trehalose analogs must first enter the cytoplasm to be mycolylated.
The Pathway Logic
-
Import: Exogenous trehalose analog is recognized by the LpqY solute-binding protein and transported into the cytoplasm by the SugABC permease.[1][2]
-
Activation: Inside the cytoplasm, the analog is mycolylated (likely by Pks13) to form an Azido-TMM analog.
-
Export: The Azido-TMM is transported back across the inner membrane by MmpL3 .
-
Incorporation: Extracellular Ag85 enzymes (A, B, C) transfer the mycolate from the Azido-TMM to the cell wall (Arabinogalactan or TDM), effectively "painting" the mycomembrane with azides.
Transporter Specificity (The Bottleneck)
Structural studies and ATPase activity assays confirm that LpqY is highly sensitive to modifications at the 6-position.
-
6-TreAz: Stimulates LpqY-SugABC ATPase activity ~12-fold.[2] It fits snugly in the binding pocket, mimicking native trehalose.
-
6,6'-TreAz: Stimulates ATPase activity only ~5.5-fold.[2] The presence of a second azide group creates steric clashes, drastically reducing uptake efficiency.
Figure 1: The metabolic route for azido-trehalose incorporation. The critical bottleneck is the initial LpqY-mediated uptake.
Performance Comparison Matrix
The following data summarizes the operational differences between the two analogs.
| Feature | 6-Azido-6-deoxytrehalose (6-TreAz) | This compound (6,6'-TreAz) |
| Uptake Efficiency | High (Primary substrate mimic) | Low (Steric hindrance at LpqY) |
| Labeling Intensity | High (Robust signal at 25 µM) | Low to Moderate (Requires >100 µM) |
| Toxicity (MIC) | Bacteriostatic at >1 mM (Inhibits TreS) | Lower apparent toxicity (due to poor uptake) |
| Solubility | High in water/media | High in water/media |
| Click Kinetics | Standard (SPAAC/CuAAC) | Standard (Potentially 2x sites, but density limited by uptake) |
| Primary Application | Standard metabolic labeling | SAR studies; Negative control for transporter specificity |
Scientific Insight: Toxicity vs. Utility
While 6-TreAz can inhibit bacterial growth at high concentrations (>1 mM) by blocking the TreS-mediated conversion of trehalose to maltose (the "Trehalose Catalytic Shift"), this is irrelevant for labeling, which typically occurs at 25–100 µM . At these labeling concentrations, 6-TreAz is non-toxic and does not perturb cell wall physiology.
Validated Experimental Protocol
This protocol is optimized for 6-TreAz but applies to 6,6'-TreAz (with noted concentration adjustments). It utilizes a two-step labeling strategy: metabolic incorporation followed by a bioorthogonal "Click" reaction.
Materials
-
6-TreAz Stock: 100 mM in sterile water or DMSO (store at -20°C).
-
Mycobacterial Strain: M. smegmatis mc²155 or M. tuberculosis H37Rv.[3]
-
Media: 7H9 broth supplemented with ADC/OADC.
-
Click Reagent: DBCO-Fluorophore (e.g., DBCO-Cy5 or DBCO-Alexa488) for Copper-free Click (SPAAC).
-
Note: CuAAC (Copper-catalyzed) can be used but is toxic to live bacteria; SPAAC is preferred for live-cell imaging.
-
Step-by-Step Workflow
-
Culture Preparation:
-
Inoculate mycobacteria in 7H9 media. Grow to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Critical: Avoid using high concentrations of glucose or glycerol if possible, as they can repress trehalose uptake, though standard 7H9 is usually acceptable.
-
-
Metabolic Labeling (Pulse):
-
Aliquot 1 mL of culture into a sterile tube.
-
Add 6-TreAz to a final concentration of 25–50 µM .
-
(For 6,6'-TreAz, increase concentration to 100–200 µM to compensate for poor uptake).
-
Incubate at 37°C with shaking for 3–12 hours . (Overnight labeling is also common but may label the entire septal network).
-
-
Wash Step (Critical):
-
Centrifuge cells (3,000 x g, 5 min).
-
Discard supernatant. Resuspend pellet in PBS + 0.05% Tween-80 (PBST).
-
Repeat wash 2 times .[3]
-
Why: This removes unincorporated azido-sugar that would react with the dye, causing high background.
-
-
Click Reaction (Chase):
-
Resuspend cells in 100 µL PBST.
-
Add DBCO-Fluorophore (Final conc: 5–10 µM).
-
Incubate for 30–60 minutes at Room Temperature (protected from light).
-
-
Final Wash & Fixation:
-
Wash cells 3x with PBST to remove excess dye.
-
Fix with 4% Paraformaldehyde (PFA) for 15 mins (mandatory for BSL-3 M. tuberculosis).
-
Resuspend in PBS for imaging (Microscopy) or FACS buffer (Flow Cytometry).
-
Figure 2: Optimized workflow for two-step metabolic labeling of mycobacteria.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Weak Signal | Poor uptake or competition. | 1. Switch from 6,6'-TreAz to 6-TreAz .2. Ensure culture is in log-phase (stationary cells recycle less trehalose).3. Reduce glucose in media (glucose represses SugABC). |
| High Background | Insufficient washing. | Increase wash steps after the Click reaction. Use PBS with Tween-80 (detergent helps remove sticky dye). |
| Toxicity/Clumping | Concentration too high. | Do not exceed 100 µM for 6-TreAz. If using CuAAC, ensure copper catalyst is chelated or switch to SPAAC (DBCO). |
| No Septal Labeling | Labeling time too long. | Shorten pulse time to <1 generation time (e.g., 2-3 hours for M. smegmatis) to see polar/septal incorporation. |
References
-
Swarts, B. M., et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society.
-
Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis detection. Nature Chemical Biology.
-
Kalscheuer, R., et al. (2010). The trehalose-specific ABC transporter LpqY-SugABC is required for growth of Mycobacterium smegmatis on trehalose. Journal of Bacteriology.
-
Furze, C. M., et al. (2021). Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC. Proceedings of the National Academy of Sciences.
Sources
In-Depth Technical Guide: Cross-Reactivity and Specificity of 6,6'-Diazido-6,6'-dideoxytrehalose (6-TreAz)
Executive Summary
6,6'-Diazido-6,6'-dideoxytrehalose (6-TreAz) is a bioorthogonal metabolic probe designed for the specific labeling of the mycobacterial "trehalome"—the suite of trehalose-containing glycolipids essential for the survival and virulence of Mycobacterium tuberculosis (Mtb) and related species.[1][2][3] Unlike generic metabolic probes (e.g., 2-NBDG for glucose), 6-TreAz exploits the unique enzymatic machinery of the Antigen 85 (Ag85) complex and the LpqY-SugABC transporter system, rendering it highly specific to Actinobacteria.
This guide analyzes the cross-reactivity profile of 6-TreAz, contrasting it with alternative labeling strategies (FITC-Trehalose, DMN-Tre) and detailing its behavior in complex biological systems, such as macrophage infection models.
Mechanism of Action: The Basis of Specificity
The specificity of 6-TreAz stems from its structural mimicry of native trehalose, allowing it to hijack the mycobacterial salvage pathways. Its "Trojan Horse" mechanism operates in three distinct phases:
-
Active Transport: 6-TreAz is recognized by the LpqY-SugABC ABC transporter, a high-affinity uptake system exclusive to mycobacteria and closely related corynebacteria. This step is the primary specificity filter; mammalian cells lack this transporter.
-
Metabolic Incorporation: Once cytosolic, 6-TreAz acts as a substrate for mycolyltransferases (Ag85 complex). It is esterified with mycolic acids to form 6-Azido-Trehalose Monomycolate (Az-TMM) and subsequently 6,6'-Diazido-Trehalose Dimycolate (Az-TDM) .
-
Mycomembrane Insertion: These azido-glycolipids are translocated and inserted into the outer mycomembrane, presenting the azide handle on the cell surface for bioorthogonal ligation (e.g., Cu-free click chemistry).
Pathway Visualization
The following diagram illustrates the specific metabolic route of 6-TreAz compared to the exclusion in mammalian pathways.
Caption: 6-TreAz metabolic fate. Specific uptake by LpqY-SugABC drives labeling in Mycobacteria, while resistance to mammalian trehalase prevents off-target host labeling.
Cross-Reactivity Profile
A critical concern in metabolic labeling is the "metabolic spillover" where the probe enters host pathways. For trehalose analogs, the primary risk is hydrolysis by mammalian trehalase , which would release 6-azido-glucose . 6-azido-glucose is a known substrate for the hexosamine biosynthetic pathway, leading to off-target labeling of host proteins (O-GlcNAcylation).
Mammalian Cross-Reactivity
-
Trehalase Stability: Unlike native trehalose, 6-TreAz is resistant to hydrolysis by mammalian (porcine kidney) trehalase. The modification at the 6,6'-positions provides steric hindrance that blocks the enzyme's active site.
-
Implication: This resistance ensures that 6-TreAz remains intact in the host cytosol (if it enters passively) and is not degraded into reactive monosaccharides. Consequently, 6-TreAz exhibits negligible background labeling of mammalian cells (e.g., macrophages, HeLa cells) even at concentrations up to 100 µM.
Bacterial Cross-Reactivity
-
Target Spectrum: Specific to Mycobacterium (e.g., M. tuberculosis, M. smegmatis, M. bovis BCG) and Corynebacterium species (e.g., C. glutamicum).
-
Non-Target Bacteria: Gram-negative bacteria (e.g., E. coli, P. aeruginosa) and other Gram-positives (S. aureus) lack the specific trehalose mycolyltransferase machinery and the LpqY transporter, resulting in minimal to no labeling.
Comparative Analysis: 6-TreAz vs. Alternatives
When selecting a probe for trehalose metabolism, researchers must weigh specificity against ease of use and penetration depth.
| Feature | 6-TreAz (Bioorthogonal) | FITC-Trehalose (Direct Conjugate) | DMN-Tre (Solvatochromic) | 14C-Trehalose (Radiolabel) |
| Mechanism | Metabolic incorporation (LpqY dependent) | Extracellular incorporation (Ag85 promiscuity) | Metabolic incorporation (Ag85 dependent) | Metabolic incorporation |
| Cell Entry | Cytosolic & Cell Wall (Deep penetration) | Cell Wall Only (Limited penetration) | Cell Wall | Cytosolic & Cell Wall |
| Labeling Step | Two-step (Incubation + Click Reaction) | One-step (Incubation only) | One-step (Fluorogenic, No Wash) | One-step |
| Specificity | High (Requires LpqY + Ag85) | Moderate (Ag85 only) | High (Ag85 + hydrophobic env.) | High |
| Host Background | Low (Trehalase resistant) | Low (No uptake) | Very Low (Dark in aqueous media) | N/A (Scintillation counting) |
| Primary Use | Pulse-chase, Deep mycomembrane imaging | Surface labeling, Flow cytometry | High-throughput screening, Diagnostics | Quantitative mass balance |
Key Insight: Choose 6-TreAz when you need to image the entire trehalome (cytosolic precursors + cell wall) or perform pulse-chase experiments to track glycolipid dynamics. Choose FITC-Tre for simple surface detection where cell permeability is not required.
Experimental Protocols
A. Metabolic Labeling & Click Chemistry Workflow
This protocol is optimized for M. smegmatis or M. tuberculosis in liquid culture or macrophage infection models.
Reagents:
-
6-TreAz stock (100 mM in DMSO).
-
DBCO-Fluorophore (e.g., DBCO-Cy5) or Azide-Fluorophore + Copper Catalyst (for CuAAC). Note: DBCO (Copper-free) is recommended for live-cell imaging to avoid copper toxicity.
-
Wash Buffer: PBS + 0.05% Tween-80 (PBST).
Step-by-Step Protocol:
-
Pulse Labeling:
-
Inoculate mycobacterial culture (log phase, OD600 ~0.5) with 25–100 µM 6-TreAz .
-
Control: Incubate a separate sample with vehicle (DMSO) only.
-
Incubate at 37°C for 3–12 hours (depending on species doubling time).
-
-
Wash Step (Critical):
-
Centrifuge bacteria (3000 x g, 5 min).
-
Wash 2x with PBST to remove unincorporated 6-TreAz.
-
Note: Failure to wash thoroughly can lead to high background during the click reaction.
-
-
Click Reaction (Copper-Free):
-
Resuspend bacteria in media/buffer containing 10–20 µM DBCO-Fluorophore .
-
Incubate for 30–60 minutes at room temperature in the dark.
-
-
Final Wash & Fixation:
-
Wash 3x with PBST to remove excess dye.
-
(Optional) Fix with 4% Paraformaldehyde (PFA) for 15 min if imaging outside BSL-3.
-
-
Imaging:
B. Workflow Visualization
Caption: Optimized 6-TreAz labeling workflow. The intermediate wash (Wash 1) is critical to prevent non-specific fluorophore staining.
Troubleshooting & Specificity Controls
To validate that the signal is derived from specific metabolic incorporation, the following controls are mandatory:
-
Competition Assay: Co-incubate cells with 6-TreAz (25 µM) and excess native Trehalose (1–5 mM).
-
Expected Result: Significant reduction in fluorescence signal as native trehalose outcompetes 6-TreAz for the LpqY transporter and Ag85 enzymes.
-
-
Transporter Mutants: Use ΔlpqY or ΔsugC mutants.
-
Expected Result: Near-complete loss of signal for 6-TreAz (confirming cytoplasmic entry requirement), whereas FITC-Trehalose (extracellular incorporation) signal remains largely unchanged.[1]
-
-
No-Click Control: Incubate with 6-TreAz, wash, but omit the DBCO-dye.
-
Expected Result: No fluorescence (rules out autofluorescence).
-
References
-
Swarts, B. M., et al. (2012).[6][7] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society.[6] Link
-
Backus, K. M., et al. (2011). Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis detection.[1][2][3][6] Nature Chemical Biology. Link
-
Kamariza, M., et al. (2018). Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe. Science Translational Medicine. Link
-
Dhaene, S., et al. (2020).[8] Synthesis, trehalase hydrolytic resistance and inhibition properties of 4- and 6-substituted trehalose derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Urbanek, B. L., et al. (2019). Chemoenzymatic Synthesis of Trehalose Analogues: Rapid Access to Chemical Probes for TB. ChemBioChem. Link
Sources
- 1. Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. pnas.org [pnas.org]
- 4. Visualization of mycobacterial membrane dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spreading of a mycobacterial cell-surface lipid into host epithelial membranes promotes infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, trehalase hydrolytic resistance and inhibition properties of 4- and 6-substituted trehalose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Metabolic Labeling of Mycobacteria: A Technical Guide to Mass Spectrometry Analysis of TreAz
Topic: Mass Spectrometry Analysis to Confirm 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) Labeling Content Type: Publish Comparison Guide
Executive Summary
Metabolic labeling of mycobacteria with This compound (TreAz) is a powerful strategy to probe the "trehalome"—the complex network of trehalose-containing glycolipids essential for Mycobacterium tuberculosis (Mtb) virulence.[1][2][3] While fluorescence microscopy (via Click chemistry) is the standard for spatial localization, it fails to provide definitive structural evidence of metabolic incorporation.
This guide details the use of Mass Spectrometry (MS) as the authoritative method for validating TreAz labeling. Unlike fluorescence, which indicates presence, MS confirms the covalent integration of the azide-modified sugar into the mycomembrane's lipid architecture (Trehalose Monomycolate [TMM] and Trehalose Dimycolate [TDM]).
The Mechanism: Why Mass Spec is Necessary
To understand the analytical challenge, one must understand the biological pathway. TreAz is designed to mimic native trehalose. For successful labeling, it must be:
-
Uptaken by the bacterium (via SugABC-LpqY transporter).[4]
-
Acylated by the Antigen 85 (Ag85) complex.
-
Integrated into the outer mycomembrane as Azide-labeled TMM or TDM.
Fluorescence only proves the probe is associated with the cell. Mass spectrometry proves the Ag85 complex has accepted the analog and processed it into a glycolipid.
Diagram 1: TreAz Metabolic Incorporation Pathway
Caption: The metabolic fate of TreAz. MS analysis targets the TMM-Az and TDM-Az species to confirm Ag85-mediated processing.
Comparative Analysis: MS vs. Alternatives
While fluorescence is high-throughput, it lacks the molecular specificity of Mass Spectrometry.
| Feature | Fluorescence Microscopy (Click-Dye) | Mass Spectrometry (MALDI/LC-MS) |
| Primary Output | Spatial localization (Where is it?) | Structural confirmation (What is it?) |
| Specificity | Low (Background fluorescence, non-specific binding) | High (Exact mass & fragmentation pattern) |
| Metabolic Proof | Inferential (Assumes retention = incorporation) | Definitive (Detects lipid-conjugated analog) |
| Sensitivity | High (Single cell detection) | Moderate (Requires bulk lipid extraction) |
| Throughput | High | Low to Medium |
| Structural Insight | None | Reveals lipid tail heterogeneity ( |
Critical Insight: Use fluorescence for screening conditions and MS for validating the probe's mechanism of action.
Technical Deep Dive: The Mass Spectrometry Strategy
The confirmation of this compound labeling relies on detecting the specific mass shift relative to native trehalose glycolipids.
A. The Mass Shift Calculation
Native Trehalose (
-
Net Mass Shift:
.
Therefore, in the lipid extract, every TDM species (e.g., TDM with
B. Instrumentation Choice
-
MALDI-TOF/TOF: The gold standard for mycobacterial glycolipids. It tolerates the heterogeneity of mycolic acids well and produces singly charged ions
, making the complex lipid envelope easier to interpret. -
LC-QTOF: Useful for higher resolution but requires careful chromatographic separation of the highly hydrophobic TDM species.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to isolate glycolipids and validate the presence of the azide functionality.
Phase 1: Metabolic Labeling & Extraction
-
Culture: Grow M. smegmatis or M. tuberculosis to mid-log phase (
). -
Pulse: Add 6,6'-Diazido-trehalose (25–100 µM) to the media. Incubate for 12–24 hours.
-
Control: Culture parallel samples with native Trehalose or vehicle (DMSO).
-
-
Harvest: Pellet cells (3500 x g, 10 min) and wash 3x with PBS to remove free probe.
-
Lipid Extraction: Perform a chloroform:methanol extraction (2:1 v/v).
-
Vortex 15 min, centrifuge, and collect the organic (lower) phase.
-
Note: TDM/TMM are found in the organic phase or the interface depending on the specific variation (Folch vs. Bligh-Dyer). For TDM, simple
extraction is usually sufficient.
-
Phase 2: The "Click-Shift" Validation (Optional but Recommended)
Direct analysis of azides can be difficult due to thermal instability. A "Click-Shift" assay provides irrefutable proof.
-
Take an aliquot of the lipid extract.
-
React with a small, mass-defined alkyne (e.g., BCN-alcohol, MW ~150) using copper-free click chemistry.
-
Expected Result: The +50 Da peak should disappear and shift further by the mass of the alkyne. This proves the +50 Da species contained a chemically active azide.
Phase 3: MALDI-TOF Analysis
-
Matrix: 2,5-Dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% TFA.
-
Spotting: Mix lipid extract 1:1 with matrix on the steel target plate.
-
Acquisition: Operate in Reflectron Positive Mode .
-
Target Zone: Look for the TMM envelope (m/z 1300–1600) and TDM envelope (m/z 2400–2800).
Diagram 2: Experimental Workflow
Caption: Analytical workflow comparing direct detection vs. chemical derivatization (Click-Shift) for validation.
Data Interpretation: What to Look For
In a successful experiment, you will observe a "mass envelope shift." Mycobacterial lipids are not single peaks; they are clusters due to varying chain lengths (
-
Native Control: You will see a cluster of peaks for TMM centered around m/z 1500 .
-
TreAz Sample: You will see a corresponding cluster centered around m/z 1550 (+50 Da).
-
Verification: Fragmentation (MS/MS) of the parent ion should reveal the loss of
(28 Da), a characteristic signature of azide decomposition, or the loss of the modified headgroup (m/z 392) rather than the native headgroup (m/z 342).
References
-
Swarts, B. M., et al. (2012). Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry.[3][5][6] Journal of the American Chemical Society. [Link][5]
-
Fujiwara, N., et al. (2012). Direct molecular mass determination of trehalose monomycolate from 11 species of mycobacteria by MALDI-TOF mass spectrometry. Microbiology. [Link][7]
-
Palsuledesai, C. C., et al. (2020). Metabolic Labeling of Mycobacteria with Trehalose Azide Probes. Methods in Molecular Biology. [Link]
Sources
- 1. Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probing the mycobacterial trehalome with bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe - PMC [pmc.ncbi.nlm.nih.gov]
Control experiments for 6,6'-Diazido-6,6'-dideoxytrehalose labeling studies.
Comparison Guide: Control Experiments for 6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) Labeling Studies
Executive Summary
This technical guide outlines the critical control experiments required for validating metabolic labeling studies using This compound (and its mono-azido analogue, 6-TreAz ). These probes are bioorthogonal chemical reporters that mimic native trehalose, hijacking the mycobacterial antigen 85 (Ag85) complex and/or the LpqY-SugABC recycling pathway to label the mycomembrane (MM).
While this compound offers a minimized steric footprint compared to bulky fluorophore-conjugates, its structural modification can alter enzymatic recognition. Therefore, rigorous controls are mandatory to distinguish bona fide metabolic incorporation from non-specific binding, autofluorescence, or extracellular sticking.
Part 1: Mechanistic Basis & Probe Comparison
To design effective controls, one must understand the labeling pathway. Unlike direct stains, TreAz probes are "Trojan horses" that require active metabolism.
Mechanism of Action
-
Uptake: TreAz is transported into the cytoplasm via the LpqY-SugABC transporter (essential for 6-position modified analogues).[1][2]
-
Processing: It is mycolylated by the Ag85 complex (Ag85A, B, C) to form TreAz-Monomycolate (TMM-Az) and Dimycolate (TDM-Az).
-
Insertion: These glycolipids are transported and inserted into the mycomembrane.
-
Detection: The azide handle reacts with an alkyne-fluorophore via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Figure 1. Metabolic trajectory of this compound. The probe must be actively transported and processed to label the cell wall.
Comparative Performance Table
| Feature | 6,6'-Diazido-Trehalose (TreAz) | FITC-Trehalose (FITC-Tre) | DMN-Trehalose (DMN-Tre) |
| Labeling Mechanism | Inside-Out: Uptake (LpqY) | Outside-In: Direct extracellular Ag85 processing (no uptake). | Ag85-Specific: Solvatochromic turn-on upon mycolylation. |
| Steric Footprint | Minimal: Azide group is small (~4 Å). | High: Fluorescein is bulky, alters lipid packing. | Medium: DMN dye is attached but lipophilic.[3] |
| Pathway Specificity | Requires LpqY-SugABC and Ag85 . | Independent of LpqY; relies only on Ag85. | Relies on Ag85.[4][5][6][7][8][9] |
| Background | Low (requires click chemistry). | High (sticky fluorophore requires extensive washing). | Very Low (No-wash; fluorescence turns on in lipid environment). |
| Key Limitation | Requires secondary "click" step (toxicity risk from Cu). | Does not mimic native recycling pathway. | Fluorescence can be sensitive to polarity changes.[10] |
Critical Insight: The 6-position modification (mono or di) is critical for LpqY recognition. While 6-TreAz (mono) is the gold standard, the 6,6'-Diazido (di) variant follows the same recycling pathway but may exhibit different kinetics due to the modification of both primary hydroxyls.
Part 2: Critical Control Experiments
To validate that your fluorescence signal represents specific metabolic incorporation, you must run the following controls in parallel with your experimental samples.
Control 1: Metabolic Competition (The "Gold Standard")
This experiment proves that the probe is utilizing the specific trehalose pathway and not binding non-specifically to the cell surface.
-
Protocol: Co-incubate bacteria with the TreAz probe (e.g., 25 µM) and a high excess of native unlabeled trehalose (e.g., 1-10 mM).
-
Expected Result: A significant reduction (>80%) or complete abolition of fluorescence signal.
-
Interpretation: Native trehalose outcompetes TreAz for the LpqY transporter and Ag85 enzymes. If the signal remains, the probe is sticking non-specifically.
Control 2: Metabolic Viability (Heat-Kill)
This confirms that labeling requires active enzymatic processing (Ag85/LpqY) and is not a passive physical adsorption.
-
Protocol: Heat-kill bacteria (80°C for 30 min) before adding the TreAz probe.
-
Expected Result: No fluorescence signal.
-
Interpretation: Dead cells cannot transport or mycolylate the probe. If dead cells fluoresce, the probe is passively staining the cell wall (artifact).
Control 3: Chemoselectivity (No-Click & No-Probe)
These controls quantify background noise from the reagents.
-
No-Click Control: Incubate cells with TreAz, wash, then add the fluorophore-alkyne without the copper catalyst (if using CuAAC) or use a non-reactive fluorophore.
-
Purpose: Checks for non-specific binding of the dye.
-
-
No-Probe Control: Incubate cells with no TreAz, then perform the full click reaction.
-
Purpose: Checks for cellular autofluorescence and non-specific dye trapping.
-
Control 4: Pathway Validation (Mutant Strains) – Advanced
If available, use specific knockout strains to pinpoint the mechanism.
-
Strains: M. smegmatis
or (transporter deficient).[9] -
Expected Result: 6,6'-Diazido-Trehalose should not label these mutants efficiently, whereas FITC-Tre (which doesn't need transport) will still label them.
-
Significance: This distinguishes "Inside-Out" labeling (recycling pathway) from "Outside-In" labeling.
Part 3: Validated Experimental Protocol
This workflow is optimized for M. smegmatis or M. tuberculosis using CuAAC click chemistry.
Caption: Figure 2.[4][6][8][9] Step-by-step workflow for TreAz metabolic labeling and detection.
Step-by-Step Methodology
-
Culture Preparation:
-
Grow mycobacteria (e.g., M. smegmatis mc²155) in 7H9 medium to mid-log phase (OD₆₀₀ 0.4–0.6).
-
Note: Avoid clumps; use Tween-80 in growth media but consider removing it during labeling if it interferes with lipid processing (though usually tolerated).
-
-
Metabolic Labeling:
-
Aliquot 100 µL of culture into a 96-well plate or microcentrifuge tubes.
-
Add This compound (dissolved in water or DMSO) to a final concentration of 25–100 µM .
-
Controls: Prepare parallel tubes for Competition (add 10 mM Trehalose) and Heat-Kill.
-
Incubate at 37°C with shaking for 1 hour (rapid surface labeling) to 12 hours (deep incorporation).
-
-
Washing & Fixation:
-
Pellet cells (3500 x g, 5 min). Wash 2x with PBS + 0.05% Tween-80 (PBST) to remove free probe.
-
Safety: If working with M. tuberculosis, fix cells with 4% Paraformaldehyde (PFA) for 30 min–1 hour at RT before the click reaction to ensure sterility.
-
-
Click Chemistry (CuAAC):
-
Resuspend cells in 100 µL PBS.
-
Prepare a fresh "Click Master Mix":
-
Alkyne-Fluorophore (e.g., Alk-488): 10–20 µM final.
-
CuSO₄: 1 mM final.
-
Sodium Ascorbate: 2 mM final (Add last to initiate).
-
(Optional) Ligand: TBTA or THPTA (100 µM) protects the fluorophore and accelerates the reaction.
-
-
Incubate for 30–60 minutes at Room Temperature in the dark.
-
-
Final Wash & Analysis:
-
Wash cells 3x with PBST to remove unreacted dye.
-
Resuspend in PBS or mounting medium.
-
Analyze: Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry or image specifically at the cell poles/septum via Microscopy.
-
References
-
Swarts, B. M., et al. (2012).[11][12] Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry. Journal of the American Chemical Society, 134(39), 16123–16126.[11]
-
Backus, K. M., et al. (2011).[12] Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis.[4][5][12] Nature Chemical Biology, 7(4), 228–235.
-
Kalscheuer, R., et al. (2019). Trehalose-based probes for targeting and imaging mycobacteria.[1][2][3][4][8][9][10][13][14] Future Microbiology, 14(15), 1321-1324.
-
Urbanek, B. L., et al. (2019). Chemoenzymatic Synthesis of Trehalose Analogues: Rapid Access to Chemical Probes for TB. ChemBioChem, 20(20), 2613-2617.
Sources
- 1. pnas.org [pnas.org]
- 2. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMN-Tre Labeling for Detection and High-Content Screening of Compounds against Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards Mycobacterium tuberculosis detection at the point-of-care: a brighter solvatochromic probe permits the detection of mycobacteria within minutes | bioRxiv [biorxiv.org]
- 6. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of trehalose recognition by the mycobacterial LpqY-SugABC transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane [comptes-rendus.academie-sciences.fr]
- 11. Probing the mycobacterial trehalome with bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
Precision Chemical Probes for Mycobacterial Cell Wall Architecture: A Technical Review
Introduction: The Mycobacterial Fortress
The mycobacterial cell envelope is a formidable barrier, intrinsically linked to the pathogenicity and drug tolerance of Mycobacterium tuberculosis (Mtb).[1][2][3] Unlike typical Gram-positive or Gram-negative bacteria, mycobacteria possess a complex MAPc structure: M ycolic acids, A rabinogalactan, P eptidoglycan, and a c apsule-like layer.[4]
For decades, studying this architecture relied on static immunostaining or electron microscopy. However, the advent of metabolic chemical probes has revolutionized the field. These small-molecule analogs hijack endogenous biosynthetic enzymes to incorporate fluorophores or bioorthogonal handles (e.g., azides, alkynes) directly into the growing cell wall.
This guide objectively reviews the performance of the two most critical classes of probes: Peptidoglycan (PG) remodeling probes and Mycomembrane (Trehalose) probes .
Peptidoglycan (PG) Probes: Tracking the Scaffold
Peptidoglycan provides the structural rigidity of the cell.[5] In mycobacteria, PG synthesis involves a unique balance between D,D-transpeptidases (PBPs) and L,D-transpeptidases (Ldts). The latter are particularly active during the stationary phase and in non-replicating persistence, making them high-value drug targets (e.g., for carbapenems).
Fluorescent D-Amino Acids (FDAAs)
FDAAs are the "gold standard" for visualizing active PG synthesis. They mimic D-alanine and are incorporated into the PG stem peptide, primarily by Ldts (exchanging the terminal D-Ala) or extracellular PBPs.
-
HADA (Blue): The smallest and most permeable FDAA. It is the preferred probe for initial screens in Mtb due to its high incorporation efficiency and minimal steric hindrance.
-
NADA (Green) & RADA (Red): Larger fluorophores (NBD and TAMRA). While excellent for multi-color pulse-chase experiments in M. smegmatis, they show reduced permeability in Mtb compared to HADA.
Dipeptide Analogs (D-Ala-D-Ala mimics)
Probes like alkDADA (alkyne-functionalized dipeptide) enter the pathway earlier. They are ligated by MurF in the cytoplasm or incorporated by transpeptidases.
-
Advantage: They can label lipid-linked precursors (Lipid I/II), offering a window into early-stage synthesis.
-
Limitation: Lower incorporation efficiency in Mtb compared to single residue FDAAs due to the strict specificity of the MurF ligase.
Mycomembrane Probes: Lighting up the Outer Shield
The mycomembrane is composed of mycolic acids, often esterified to trehalose (Trehalose Monomycolate, TMM; Trehalose Dimycolate, TDM).[4] The Antigen 85 (Ag85) complex is the gatekeeper enzyme responsible for shuttling these lipids.
Solvatochromic Probes (DMN-Tre)
DMN-Tre (4-N,N-dimethylamino-1,8-naphthalimide-Trehalose) is a "smart" probe. It is practically non-fluorescent in aqueous media but fluoresces intensely ( >700-fold increase) when incorporated into the hydrophobic mycomembrane.
-
Key Benefit: "No-wash" imaging.[6][7][8][9] Ideal for high-throughput screening and real-time kinetics.
-
Specificity: Highly specific for Actinobacteria (Mycobacteria, Corynebacteria).
Click-Chemistry Probes (TreAz / O-AlkTMM)
These probes contain an azide or alkyne handle.
-
TreAz (Azide-Trehalose): Incorporated by Ag85.[9] Requires a secondary "click" reaction (CuAAC or SPAAC) with a fluorophore.
-
Utility: Essential when the fluorophore needs to be varied (e.g., for super-resolution microscopy) or when cell fixation is required before labeling (common in BSL-3 Mtb workflows).
Comparative Performance Guide
The following table synthesizes experimental data to assist in probe selection.
| Feature | HADA (FDAA) | alkDADA (Dipeptide) | DMN-Tre (Solvatochromic) | TreAz (Click Probe) |
| Target Layer | Peptidoglycan (PG) | Peptidoglycan Precursors | Mycomembrane (Mycolates) | Mycomembrane (Mycolates) |
| Enzymatic Target | L,D-transpeptidases (Ldt) | MurF / Transpeptidases | Antigen 85 Complex (Ag85) | Antigen 85 Complex (Ag85) |
| Labeling Type | Direct Fluorescence | Two-step (Click) | Direct (Turn-on) | Two-step (Click) |
| Permeability (Mtb) | High | Moderate | High | High |
| Wash Requirement | Extensive (to remove background) | Extensive | None (Fluorogenic) | Extensive |
| Toxicity (MIC) | Low (>1 mM) | Low | Low | Low (unless Cu used) |
| Best Use Case | General PG morphology; Ldt activity | Cytoplasmic precursor tracking | High-throughput screening; Live imaging | Super-resolution; Fixed cell imaging |
Mechanistic Pathway Visualization
The diagram below illustrates the entry points of these probes into the mycobacterial cell wall biosynthetic machinery.
Figure 1: Metabolic incorporation points for PG (Red) and Mycomembrane (Blue) probes.
Validated Experimental Protocol: Dual-Labeling Workflow
This protocol describes the simultaneous labeling of Peptidoglycan and the Mycomembrane in M. smegmatis or M. tuberculosis.
Safety Note: All work with M. tuberculosis must be performed in a BSL-3 facility.
Materials
-
HADA: 10 mM stock in DMSO.
-
TreAz (6-Azido-Trehalose): 10 mM stock in H2O.
-
Fixative: 4% Formaldehyde (methanol-free).
-
Click Reagents: DBCO-Cy5 (Copper-free) or Alkyl-Cy5 + CuSO4/THPTA/Ascorbate (Copper-catalyzed).
Step-by-Step Methodology
-
Pulse Labeling:
-
Grow mycobacterial culture to mid-log phase (OD600 ~0.6).
-
Aliquot 1 mL of culture.
-
Add HADA (Final conc: 500 µM) and TreAz (Final conc: 100 µM).
-
Incubate at 37°C with shaking.
-
Duration: 15-30 mins for M. smegmatis (approx. 10% generation time).
-
Duration: 2-4 hours for M. tuberculosis.
-
-
-
Washing (Crucial for HADA):
-
Centrifuge (5000 x g, 5 min). Discard supernatant.
-
Resuspend in 1 mL PBS + 0.05% Tween-80 (PBST).
-
Repeat wash 2x to remove unbound HADA.
-
-
Fixation (BSL-3 Requirement):
-
Resuspend pellet in 4% Formaldehyde. Incubate 30 mins at RT.
-
Wash 2x with PBS to remove fixative (amines in fixative can interfere with click chemistry).
-
-
Click Reaction (For TreAz):
-
Option A (Copper-Free - Recommended for simplicity): Resuspend cells in 100 µL PBS. Add DBCO-Cy5 (5 µM). Incubate 30 mins at RT in dark.
-
Option B (CuAAC - Higher efficiency): Add CuSO4 (1 mM), THPTA ligand (2 mM), Sodium Ascorbate (4 mM), and Alkyne-Cy5 (10 µM). Incubate 30 mins.
-
-
Final Wash & Imaging:
-
Wash 2x with PBST.
-
Mount on agarose pad or poly-L-lysine slide.
-
Imaging:
-
HADA: DAPI channel (Ex 405nm / Em 450nm).
-
TreAz-Cy5: Cy5 channel (Ex 640nm / Em 670nm).
-
-
References
-
Kamariza, M., et al. (2018). Rapid detection of Mycobacterium tuberculosis in sputum with a solvatochromic trehalose probe.[6] Science. Link
-
Kuru, E., et al. (2012).[10] In situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids.[10][11] Angewandte Chemie International Edition. Link
-
Botyanszki, Z., et al. (2018). Distinct Spatiotemporal Dynamics of Peptidoglycan Synthesis between Mycobacterium smegmatis and Mycobacterium tuberculosis. mBio. Link
-
Swarts, B. M., et al. (2012). Probing the mycobacterial trehalome with bioorthogonal chemistry. Journal of the American Chemical Society. Link
-
Garcia-Heredia, A., et al. (2018). Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria.[12] eLife. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Probes and Strategies to Study Mycobacterial Cell Envelope Assembly [dspace.mit.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Visualization of mycobacterial membrane dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the Mycobacterium tuberculosis d-Alanine:d-Alanine Ligase, a Target of the Antituberculosis Drug d-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMN-Tre: A probe for the rapid, simple, and specific detection of mycobacteria with applications for the rapid diagnosis of M. tuberculosis in sputum from TB patients. | Explore Technologies [techfinder.stanford.edu]
- 7. Towards Mycobacterium tuberculosis detection at the point-of-care: a brighter solvatochromic probe permits the detection of mycobacteria within minutes | bioRxiv [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DMN-Tre Labeling for Detection and High-Content Screening of Compounds against Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDAAs – Baylor MSV Lab [sites.baylor.edu]
- 11. Distinct Spatiotemporal Dynamics of Peptidoglycan Synthesis between Mycobacterium smegmatis and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) Proper Disposal Procedures
Executive Summary & Chemical Profile
6,6'-Diazido-6,6'-dideoxytrehalose (TreAz) is a metabolic probe used primarily for labeling mycobacterial cell walls via Bioorthogonal Click Chemistry (CuAAC).[1][2] While the trehalose backbone provides stability, the presence of dual azide (
Unlike inorganic azides (e.g., Sodium Azide), TreAz is an organic azide . Its disposal logic is governed by the C/N Ratio Stability Rule , but its handling is dictated by its potential to form shock-sensitive metal azides if mishandled in plumbing systems.
Stability Assessment: The "Rule of Six"
Before disposal, researchers must understand the stability profile to assess immediate risk.[3]
Verdict: Since
Pre-Disposal: Segregation & Compatibility
Effective disposal begins at the bench. You must segregate TreAz waste streams based on their chemical matrix.
Compatibility Matrix
| Parameter | Compatibility | Risk / Rationale |
| Acids | INCOMPATIBLE | Contact with acid releases Hydrazoic Acid ( |
| Heavy Metals | INCOMPATIBLE | Copper, Lead, Brass. Forms Metal Azides (e.g., |
| Halogenated Solvents | AVOID | DCM/Chloroform.[3][6][9] Prolonged contact can form Diazidomethane , a severe explosion hazard. |
| Water | COMPATIBLE | TreAz is water-soluble.[1][2][9] Aqueous waste is safe ONLY if collected for incineration, never for the drain. |
Operational Disposal Workflows
The following workflows describe the standard operating procedure (SOP) for disposing of TreAz in solid and liquid forms.
workflow A: Solid Waste (Pure Substance or Residue)
Applicability: Expired vials, lyophilized powder, contaminated weighing boats.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] DO NOT use metal containers or lids with metal liners.
-
Transfer:
-
Use plastic or ceramic spatulas only.
-
Critical: Friction from metal spatulas against ground glass or metal threads can trigger micro-detonations in azide residues.
-
-
Wetting (Optional but Recommended): If the powder is dry and fine, add a small volume of water or DMSO to dampen it. This desensitizes the material against static discharge.
-
Labeling: Affix a hazardous waste tag.
-
Disposal: Submit for High-Temperature Incineration via your facility's EHS.[2]
Workflow B: Liquid Waste ("Click" Reaction Mixtures)
Applicability: Reaction mixtures containing TreAz, Copper(I) catalysts, and buffers.[1]
WARNING: The "Click" Hazard Standard Click Chemistry uses Copper (Cu) catalysts. Copper + Azide = Copper Azide (Explosive). You must assume any "Click" waste stream contains trace copper azides.
-
Chelation (The Safety Lock):
-
Add a chelating agent (EDTA or Thiourea) to the waste bottle before adding the waste. This binds free copper ions, preventing them from reacting with the azide.
-
Ratio: Excess EDTA (approx. 1.5 molar equivalents relative to Copper concentration).
-
-
Collection: Pour waste into an HDPE carboy designated "Aqueous Waste - Azide/Heavy Metal."
-
pH Control: Ensure the waste pH remains > 9.0 .
-
Add Sodium Hydroxide (NaOH) if necessary.
-
Reason: Alkaline conditions prevent the formation of volatile
.
-
-
Labeling: "Aqueous Waste containing Organic Azides and Copper. pH > 9."[5][11]
Decontamination & Spill Response
For cleaning glassware or small benchtop spills, "Chemical Destruction" is preferred over simple wiping.
The Staudinger Reduction Protocol (Deactivation)
This protocol chemically converts the explosive Azide group (
-
Reagent Prep: Prepare a 10% solution of TCEP (Tris(2-carboxyethyl)phosphine) or Triphenylphosphine in a suitable solvent (Water for TCEP; Toluene/DMSO for Triphenylphosphine).[1]
-
Application:
-
Glassware: Rinse contaminated glassware with the phosphine solution. Let sit for 12 hours.
-
Spills: Cover the spill with a phosphine-soaked pad.[2]
-
-
Mechanism:
-
Final Cleanup: The resulting amine-trehalose is non-explosive and can be cleaned with standard detergents.
Visual Decision Tree (DOT Diagram)
Caption: Operational decision tree for segregating and treating this compound waste streams. Note the critical branch for Copper-containing waste.
References
-
University of California, Santa Cruz (UCSC). (n.d.). Azide Handling and Disposal Guidelines. Environmental Health & Safety. Retrieved October 26, 2023, from [Link][1]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1][6] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[1] (Establishes the context of Cu(I) catalysis and associated waste hazards).
-
Bräse, S., & Banert, K. (2010).[3] Organic Azides: Syntheses and Applications. John Wiley & Sons. (Authoritative source on the "Rule of Six" and C/N ratio stability).
-
Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. synthose.com [synthose.com]
- 2. synthose.com [synthose.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 5. uvic.ca [uvic.ca]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. reddit.com [reddit.com]
- 10. 18933-88-5 Cas No. | 6,6'-Diazido-6,6'-dideoxy-alpha,alpha-D-trehalose | Apollo [store.apolloscientific.co.uk]
- 11. artscimedia.case.edu [artscimedia.case.edu]
Personal Protective Equipment & Handling Guide: 6,6'-Diazido-6,6'-dideoxytrehalose
[1][2][3]
Executive Hazard Analysis (The "Why")
Handling 6,6'-Diazido-6,6'-dideoxytrehalose requires a shift in safety culture from "routine chemical handling" to "energetic material awareness."[1] While this compound is a valuable probe for studying the mycobacterial cell wall (specifically the mycolyl-arabinogalactan-peptidoglycan complex), its azide functionality dictates the safety protocol.[1]
The Stability Equation:
We validate the theoretical stability of organic azides using the Carbon/Oxygen-to-Nitrogen ratio law.[1] For this compound (
Interpretation: A ratio
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a barrier against both acute toxicity and potential energetic decomposition.
| PPE Component | Specification | Operational Logic |
| Hand Protection | Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield®) | Azides are rapidly absorbed through the skin.[1] Double gloving prevents permeation if the outer glove is compromised by solvents (e.g., DMSO/DMF) often used to dissolve trehalose analogs. |
| Eye/Face Protection | ANSI Z87.1 Chemical Goggles (Face shield required for >500mg scale) | Standard safety glasses are insufficient. In the event of a "pop" or rapid decomposition, goggles seal the eyes from projectile particulates and aerosols. |
| Body Protection | Flame-Resistant (FR) Lab Coat + 100% Cotton Undergarments | Synthetic fabrics (polyester/nylon) can melt into skin during a thermal event.[1] Cotton/FR materials char but do not melt. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | Always handle solid powder in a certified chemical fume hood to prevent inhalation of dust. Azide dusts are potent respiratory irritants. |
Operational Protocol: The "Zero-Metal" Workflow[1]
Crucial Directive: Organic azides must never come into contact with heavy metals (Copper, Lead, Mercury) or halogenated solvents (DCM, Chloroform).[1][3]
Step 1: Storage & Retrieval[1][6]
-
Environment: Store at -20°C in an amber vial (light sensitive).
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, which can hydrolyze the compound or alter weighing accuracy.
Step 2: Weighing & Solubilization[1]
-
Tools: Use plastic or ceramic spatulas only .
-
Why? Metal spatulas can generate friction heat (shock sensitivity) and, over time, trace metal contamination can catalyze the formation of heavy metal azides (primary explosives) [2].
-
-
Solvent Selection: Dissolve in water, DMSO, or DMF.
Step 3: Reaction Setup
-
Shielding: For reactions >1g, use a portable blast shield inside the fume hood.
-
Light: Wrap reaction vessels in aluminum foil to prevent photodecomposition.
Visual Workflow (Graphviz)[1]
Figure 1: Safe handling workflow emphasizing temperature control and material compatibility.[1][8]
Waste Disposal & Deactivation[1][9][11][12]
The "Zero-Drain" Rule: Never pour azide solutions down the sink.[7][9] Laboratory plumbing often contains copper or lead solder. Azides react with these metals to form Copper Azide (
Deactivation Protocol (Quenching)
For trace amounts or small spills, chemical deactivation is preferred over simple waste collection.
-
Preparation: Place the azide waste in a beaker in the fume hood.
-
Reagent: Add an excess of 10% Sodium Nitrite (
) solution. -
Acidification: Slowly add 20% Sulfuric Acid (
) or Hydrochloric Acid ( ) until pH < 2. -
Verification: Test with starch-iodide paper (turns blue if excess nitrite is present, indicating completion).
Disposal Decision Tree (Graphviz)[1]
Figure 2: Decision matrix for disposing of azide-contaminated materials.[1]
Emergency Response
-
Spill (Solid): Do not sweep (friction risk). Cover with wet paper towels to desensitize, then scoop with a plastic dustpan.
-
Exposure (Skin): Wash immediately with soap and water for 15 minutes. Azides are skin-permeable systemic toxins.[1][10]
-
Exposure (Inhalation): Move to fresh air immediately. Seek medical attention; symptoms (headache, hypotension) may be delayed.
References
- Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin.
-
University of California, Santa Cruz (UCSC). (n.d.). Sodium Azide and Organic Azides: Standard Operating Procedure. Retrieved from [Link][1]
-
Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. synthose.com [synthose.com]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. ucd.ie [ucd.ie]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Sciencemadness Discussion Board - Sodium Azide contact with metal - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. uvic.ca [uvic.ca]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
